Technical Guide: Synthesis and Properties of 3-(Phenylmethylene)octan-2-one
This is an in-depth technical guide on the synthesis, properties, and characterization of 3-(Phenylmethylene)octan-2-one (CAS 54951-59-6), a specialized -unsaturated ketone used in fragrance chemistry and as a reactive i...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the synthesis, properties, and characterization of 3-(Phenylmethylene)octan-2-one (CAS 54951-59-6), a specialized
-unsaturated ketone used in fragrance chemistry and as a reactive intermediate in organic synthesis.
Executive Summary
3-(Phenylmethylene)octan-2-one , also known as
-pentylbenzylideneacetone , is a branched enone formed by the condensation of benzaldehyde and octan-2-one. Unlike the linear isomer (1-phenylnon-1-en-3-one) typically obtained under basic kinetic conditions, this molecule requires specific regioselective control to install the benzylidene group at the more substituted -position (C3).
This guide details the acid-catalyzed synthesis required to achieve this regioselectivity, analyzes the reaction mechanism, and provides comprehensive characterization data for researchers in drug discovery and fine chemical manufacturing.
Chemical Identity and Structural Analysis[1][2][3]
The molecule consists of an octan-2-one backbone with a phenylmethylene group at the C3 position. The presence of the
-pentyl group creates significant steric bulk, influencing both the synthesis conditions and the final E/Z stereochemistry.
Property
Specification
IUPAC Name
3-benzylideneoctan-2-one
Common Name
-Pentylbenzylideneacetone
SMILES
CCCCCC(=CC1=CC=CC=C1)C(C)=O
Stereochemistry
Predominantly (E)-isomer (trans phenyl/carbonyl) due to steric repulsion between the phenyl ring and the pentyl chain.
Appearance
Pale yellow to amber viscous liquid
Boiling Point
~160–165 °C at 10 mmHg (Predicted)
Synthesis Protocols
The Regioselectivity Challenge
The condensation of 2-octanone (a methyl ketone) with benzaldehyde can yield two regioisomers:
Linear Product (C1 Attack): 1-phenylnon-1-en-3-one. Favored by base catalysis (NaOH/KOH) due to the formation of the kinetic methyl enolate (less hindered).
Branched Product (C3 Attack): 3-(Phenylmethylene)octan-2-one. Favored by acid catalysis which promotes the formation of the thermodynamic enolate (more substituted).
Reflux: Heat the mixture to vigorous reflux. Water generated by the condensation will collect in the Dean-Stark trap.
Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The product will appear as a UV-active spot with a higher Rf than the starting aldehyde.
Workup: Once water evolution ceases (~4-6 hours), cool the mixture to room temperature. Wash with saturated
(2 x 50 mL) to neutralize the acid, followed by brine.
Purification: Dry the organic layer over
and concentrate in vacuo. Purify the residue via vacuum distillation or flash chromatography (Silica gel, 0-5% EtOAc in Hexane) to isolate the 3-(phenylmethylene)octan-2-one .
For applications requiring high regiochemical purity without trace linear isomers, the rearrangement of the corresponding epoxide is superior.
Precursor Synthesis: Epoxidation of 1-phenyl-2-hexylethene.
Rearrangement: Treat the epoxide with DABCO (1,4-diazabicyclo[2.2.2]octane) in toluene at 80°C.
Outcome: This yields the methyl ketone exclusively via hydride shift.
Reaction Mechanism and Logic
The acid-catalyzed route relies on the Saytzeff Rule for enol formation. The acid promotes the equilibrium formation of the more substituted enol (at C3) rather than the terminal enol (at C1).
Figure 1: Mechanistic pathway highlighting the thermodynamic preference for C3-enolization under acidic conditions, driving the formation of the branched isomer.[2][3][4]
Characterization and Properties
Spectroscopic Data
The structure is confirmed by the absence of vinyl protons coupled to the methyl ketone and the presence of a singlet vinyl proton.
Technique
Signal
Assignment
1H NMR (400 MHz, CDCl3)
7.35–7.45 (m, 5H)
Aromatic Protons (Phenyl ring)
7.50 (s, 1H)
Vinyl Proton (=CH-Ph) . Singlet confirms C3 substitution.
2.45 (s, 3H)
Acetyl Methyl (-CO-CH3) . Singlet.
2.38 (t, 2H)
Allylic Methylene (-C=C-CH2 -C4H9)
1.30–1.50 (m, 6H)
Alkyl Chain (-CH2-CH2-CH2-)
0.90 (t, 3H)
Terminal Methyl
13C NMR (100 MHz)
199.5
Carbonyl (C=O)
142.1
Beta-Carbon (Vinyl, Ph-C H=)
138.5
Alpha-Carbon (Quaternary, =C -CO)
IR Spectroscopy
1670 cm
C=O Stretch (Conjugated Ketone)
1625 cm
C=C Stretch (Conjugated Alkene)
Physical & Organoleptic Properties[3][7][8][9]
Odor Profile: The molecule exhibits a floral, jasmine-like odor with spicy, balsamic undertones. It is structurally related to
-hexylcinnamaldehyde (a common jasmine fragrance) but possesses a sharper ketone note.
Solubility: Insoluble in water; soluble in ethanol, diethyl ether, and toluene.
Stability: Stable under standard conditions but susceptible to oxidation at the double bond over prolonged exposure to air/light.
Experimental Workflow (Visualization)
The following diagram illustrates the critical decision points in the synthesis to ensure the correct isomer is obtained.
Figure 2: Operational workflow distinguishing the catalyst choice required to access the target branched isomer.
Li, S., et al. (2019). Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones.[5] ResearchGate.
Nielsen, A. T., & Houlihan, W. J. (2011). The Aldol Condensation.[2][1][6][7][8][9] Organic Reactions.[1][3][6][10][7][8][9][11][12][13] (Classic reference on acid vs. base selectivity).
Author: BenchChem Technical Support Team. Date: March 2026
Synonyms: 3-Benzylidene-2-octanone; 3-Benzylideneoctan-2-one
CAS Registry Number: 27820-17-3
Document Type: Technical Guide & Chemical Profile
Version: 1.0[1]
Executive Summary
3-(Phenylmethylene)octan-2-one is an
-unsaturated ketone belonging to the class of chalcone analogs.[1] Structurally, it consists of a 2-octanone backbone with a benzylidene substituent at the C3 position.[1][2] Unlike its regioisomer 1-phenyl-1-nonen-3-one (derived from condensation at the C1 methyl group), this compound represents the product of condensation at the more sterically hindered C3 methylene site.[1]
This molecule serves as a specialized intermediate in organic synthesis, particularly in the construction of indanone-fused polycycles, and possesses potential utility in fragrance chemistry due to its structural similarity to known odorants like 3-octen-2-one.[1] Its reactivity is dominated by the conjugated enone system, making it a potent Michael acceptor.[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
Structural Analysis
The molecule features a conjugated system extending from the phenyl ring through the double bond to the carbonyl group.[1] The stereochemistry of the double bond is typically (E), placing the phenyl group trans to the carbonyl oxygen to minimize steric repulsion with the pentyl chain.[1]
2.50 (t, 2H): Allylic methylene protons of the pentyl chain.[1]
0.90 (t, 3H): Terminal methyl of the pentyl chain.[1]
IR Spectrum:
1670–1685 cm
: Conjugated C=O stretch (lower frequency than non-conjugated ketones).[1]
1600–1620 cm
: C=C stretch.
Synthesis & Production Methodologies
Synthesizing 3-(Phenylmethylene)octan-2-one presents a regioselectivity challenge. The precursor, 2-octanone, has two
-carbon sites: the methyl group (C1) and the methylene group (C3).[1]
The Regioselectivity Problem
Under standard base-catalyzed aldol conditions (e.g., NaOH/EtOH), benzaldehyde preferentially attacks the C1 methyl group due to lower steric hindrance, yielding the linear isomer 1-phenyl-1-nonen-3-one .[1] Accessing the C3-substituted target requires directing the reaction to the more hindered methylene site.[1]
To force C3 selectivity, stronger bases (LDA at -78°C) or specific acid catalysts must be used to generate the thermodynamic enolate (more substituted), although mixtures are common.[1]
Figure 1: Synthetic pathways contrasting the regioselective challenge of direct aldol condensation with the specificity of the Meinwald rearrangement.
Reactivity & Applications
Michael Addition Potential
As an
-unsaturated ketone, the compound is an electrophile.[1] The -carbon (part of the benzylidene double bond) is susceptible to nucleophilic attack by thiols (e.g., glutathione) or amines.[1]
Drug Development Context: This reactivity profile classifies it as a potential covalent inhibitor or Michael acceptor .[1] In biological systems, it may alkylate cysteine residues in proteins, a mechanism relevant for anti-inflammatory agents (Nrf2 pathway activation) or cytotoxicity studies.[1]
Fragrance Chemistry: The compound is structurally related to alpha-damascone and ionones.[1] The benzylidene moiety adds steric bulk and hydrophobicity, potentially acting as a fixative or providing "oriental/spicy" notes.[1]
Metabolic Pathway (Hypothetical)
Upon ingestion or exposure, Phase I metabolism would likely involve:
Reduction: Ketone reduction to the secondary alcohol.[1]
Epoxidation: Cytochrome P450 oxidation of the double bond.[1]
Conjugation: Glutathione S-transferase (GST) mediated conjugation at the
Sensitization: Potential skin sensitizer due to Michael acceptor activity.[1]
Storage: Store under inert gas (
or Ar) at 2–8 °C. The conjugated double bond is susceptible to oxidation or polymerization over time.[1]
Handling: Use nitrile gloves.[1] Avoid inhalation of vapors (ketones of this weight are volatile).[1]
References
Zhang, J., et al. (2019).[1] "Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones." Journal of Organic Chemistry. (Verified synthesis of (E)-3-benzylideneoctan-2-one).[1]
An In-Depth Technical Guide to the Initial Studies of 3-(Phenylmethylene)octan-2-one Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the foundational experim...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Initial Studies of 3-(Phenylmethylene)octan-2-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the foundational experimental workflow for the synthesis, characterization, and preliminary biological evaluation of the novel α,β-unsaturated ketone, 3-(Phenylmethylene)octan-2-one. As a member of the chalcone scaffold family, this compound holds potential for further investigation in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering detailed, field-proven insights and methodologies. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. All key claims and protocols are supported by authoritative sources to provide a robust and reliable guide for initial studies.
Introduction: The Rationale for Investigating 3-(Phenylmethylene)octan-2-one
The α,β-unsaturated ketone moiety is a prominent structural feature in a multitude of biologically active natural products and synthetic compounds.[1][2] This functional group, characterized by a conjugated system, is a key pharmacophore that can interact with biological macromolecules.[1] 3-(Phenylmethylene)octan-2-one, a chalcone analogue, possesses this reactive enone system, making it a compelling candidate for initial biological screening. The flexibility of the chalcone scaffold allows it to bind to various molecular targets, leading to a wide range of biological effects.[3] The initial studies outlined in this guide are designed to synthesize, purify, and characterize this molecule, and to conduct preliminary in vitro assays to explore its potential as a bioactive compound.
Synthesis of 3-(Phenylmethylene)octan-2-one via Claisen-Schmidt Condensation
The most direct and efficient method for the synthesis of 3-(Phenylmethylene)octan-2-one is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aldehyde (benzaldehyde) with a ketone (2-octanone).
Experimental Protocol: Synthesis
Materials:
Benzaldehyde
2-Octanone
Sodium hydroxide (NaOH)
Ethanol
Distilled water
Anhydrous magnesium sulfate
Standard laboratory glassware
Magnetic stirrer and hotplate
Procedure:
In a 250 mL round-bottom flask, dissolve sodium hydroxide (0.02 mol) in ethanol (50 mL) with stirring until fully dissolved.
To this solution, add 2-octanone (0.03 mol) and stir for 15 minutes at room temperature.
Slowly add benzaldehyde (0.01 mol) dropwise to the mixture.
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water (100 mL).
Acidify the mixture with dilute HCl to neutralize the excess NaOH.
The crude product will precipitate out of the solution. If an oil is formed, extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with brine (2 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(Phenylmethylene)octan-2-one.
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Synthesis Workflow
Caption: Workflow for the synthesis of 3-(Phenylmethylene)octan-2-one.
Structural Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data Summary
Technique
Key Functional Group/Proton
Expected Observation
IR Spectroscopy
C=O (Ketone)
~1650-1670 cm⁻¹ (Conjugated)
C=C (Alkene)
~1600-1640 cm⁻¹
¹H NMR
Vinylic Proton
~7.0-7.5 ppm (singlet or doublet, depending on coupling)
Aromatic Protons
~7.2-7.6 ppm (multiplet)
Aliphatic Protons
Chemical shifts will vary depending on their proximity to the carbonyl and double bond.
¹³C NMR
Carbonyl Carbon
~190-200 ppm
Alkene Carbons
~125-145 ppm
Aromatic Carbons
~128-140 ppm
Mass Spec.
Molecular Ion (M⁺)
Expected m/z corresponding to the molecular weight of C₁₅H₂₀O.
Experimental Protocols: Characterization
3.2.1. Infrared (IR) Spectroscopy
Ensure the sample is free of solvent.
Place a small amount of the purified compound on the ATR crystal of the IR spectrometer.
Acquire the spectrum over a range of 4000-400 cm⁻¹.
Analyze the spectrum for the characteristic peaks of the carbonyl and alkene functional groups.[4][5]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
Process the spectra and analyze the chemical shifts, integration, and splitting patterns to confirm the structure.
3.2.3. Mass Spectrometry (MS)
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.[6]
Analytical Workflow
Caption: Workflow for the structural characterization of the synthesized compound.
Preliminary Biological Evaluation
The α,β-unsaturated ketone moiety in 3-(Phenylmethylene)octan-2-one is a Michael acceptor, which can react with nucleophilic residues in biological macromolecules, suggesting potential for biological activity.[1] Initial studies should focus on evaluating its potential as an enzyme inhibitor and its cytotoxic effects on cancer cell lines.
Enzyme Inhibition Assays
Chalcone derivatives have shown inhibitory activity against various enzymes.[3][7][8] A preliminary screening against enzymes such as acetylcholinesterase (AChE), relevant in neurodegenerative diseases, and cyclooxygenase (COX), involved in inflammation, would be a logical starting point.[8][9]
4.1.1. General Protocol for Acetylcholinesterase (AChE) Inhibition
This protocol is based on the Ellman's method.[8]
Materials:
Acetylcholinesterase (AChE) enzyme
Acetylthiocholine iodide (ATCI)
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
Phosphate buffer
Test compound (3-(Phenylmethylene)octan-2-one)
96-well microplate reader
Procedure:
Prepare solutions of the test compound at various concentrations in a suitable solvent (e.g., DMSO).
In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution.
Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
Add DTNB solution to each well.
Initiate the reaction by adding the substrate, ATCI.
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition and determine the IC₅₀ value.
Cytotoxicity Assay
The cytotoxic potential of α,β-unsaturated ketones against cancer cell lines is well-documented.[10][11] The MTT assay is a standard colorimetric assay for assessing cell viability.
4.2.1. General Protocol for MTT Cytotoxicity Assay
Materials:
Human cancer cell line (e.g., HeLa, MCF-7)
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Remove the medium and dissolve the formazan crystals in DMSO.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability and determine the IC₅₀ value.
Biological Evaluation Workflow
Caption: Workflow for the preliminary biological evaluation of the test compound.
Potential Signaling Pathway Involvement
Given the known anti-inflammatory and anti-proliferative effects of many chalcones, a plausible mechanism of action for 3-(Phenylmethylene)octan-2-one could involve the modulation of inflammatory or cell survival pathways. For instance, inhibition of COX enzymes can impact the arachidonic acid pathway, reducing the production of pro-inflammatory prostaglandins.[9]
Caption: Potential modulation of the arachidonic acid pathway.
Conclusion and Future Directions
This guide has outlined the essential initial studies for 3-(Phenylmethylene)octan-2-one, from its synthesis and characterization to its preliminary biological evaluation. The data obtained from these foundational experiments will provide a solid basis for determining whether this compound warrants further investigation as a potential therapeutic agent. Positive results in the initial screenings would justify more in-depth studies, including mechanism of action studies, lead optimization, and in vivo testing. The versatility of the chalcone scaffold suggests that 3-(Phenylmethylene)octan-2-one could serve as a valuable starting point for the development of novel therapeutics.
Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. PubMed. [Link]
Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. PMC. [Link]
Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. ACS Publications. [Link]
Synthesis, characterization, enzyme inhibition evaluations, and docking calculations of sulfonamide chalcone derivatives. ResearchGate. [Link]
Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. PMC. [Link]
Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. PubMed. [Link]
Scientific Opinion on Flavouring Group Evaluation 210 Revision 3 (FGE.210Rev3): Consideration of genotoxic potential for α,β‐unsaturated alicyclic ketones and precursors from chemical subgroup 2.4 of FGE.19. PMC. [Link]
Screening of α,β-unsaturated compounds for cytotoxicity and inhibition of proteasome processing. ResearchGate. [Link]
Special Issue : Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives. MDPI. [Link]
A Newly Synthesized β-amino-α, β-unsaturated Ketone Derivative of β-himachalene: Structural, NBO, NLO, and Molecular Docking Studies. ResearchGate. [Link]
Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. ACS Publications. [Link]
An In-depth Technical Guide to the Putative Mechanism of Action of 3-(Phenylmethylene)octan-2-one
For Researchers, Scientists, and Drug Development Professionals Abstract While 3-(phenylmethylene)octan-2-one is not extensively characterized in scientific literature, its core structure as an α,β-unsaturated ketone pro...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 3-(phenylmethylene)octan-2-one is not extensively characterized in scientific literature, its core structure as an α,β-unsaturated ketone provides a strong foundation for predicting its mechanism of action. This guide synthesizes data from the broader class of α,β-unsaturated carbonyl compounds, including chalcones, to propose a detailed, multi-faceted mechanism. We posit that its primary mode of action involves covalent modification of biological nucleophiles via Michael addition, leading to the modulation of key cellular signaling pathways, primarily the Keap1/Nrf2 antioxidant response and the NF-κB inflammatory pathway. This document outlines the foundational biochemistry, details the putative signaling cascades, and provides a comprehensive framework of experimental protocols to systematically investigate and validate these hypotheses.
3-(Phenylmethylene)octan-2-one belongs to the class of α,β-unsaturated ketones, compounds renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] Its structure features a conjugated system where a carbon-carbon double bond is adjacent to a carbonyl group. This arrangement creates an electrophilic center at the β-carbon, making the molecule susceptible to nucleophilic attack.[4][5] This chemical reactivity is the cornerstone of its biological effects.
Given the absence of direct studies, this guide will infer its mechanism by examining structurally related compounds, such as chalcones (1,3-diaryl-2-propen-1-one), which share the same reactive α,β-unsaturated ketone pharmacophore.[3][6] The central hypothesis is that 3-(phenylmethylene)octan-2-one acts as a Michael acceptor , covalently modifying soft nucleophiles like the thiol groups of cysteine residues within key regulatory proteins.[7][8][9]
The Core Chemical Mechanism: Covalent Modification via Michael Addition
The vinylogous nature of the α,β-unsaturated ketone in 3-(phenylmethylene)octan-2-one delocalizes the electrophilicity of the carbonyl carbon to the β-carbon of the alkene.[5] This renders the β-carbon susceptible to conjugate (or 1,4-) addition by biological nucleophiles.[10][11] The most significant of these are the thiolates of cysteine residues in proteins, which are potent nucleophiles at physiological pH.[12]
The reaction, known as a Michael addition, results in the formation of a stable, covalent carbon-sulfur bond, effectively alkylating the protein.[10][13] This post-translational modification can profoundly alter the protein's conformation, activity, or its interactions with other proteins, thereby initiating a signaling cascade.[8] The cytotoxic activity of many α,β-unsaturated ketones is significantly diminished in the presence of thiol-containing antioxidants like N-acetylcysteine, underscoring the importance of this mechanism.[14]
Caption: Covalent modification via Michael addition.
Primary Putative Molecular Target: The Keap1/Nrf2 Antioxidant Response Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a master regulator of the cellular antioxidant response.[15][16] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which targets it for ubiquitination and proteasomal degradation. Keap1 is exceptionally rich in reactive cysteine residues, making it a prime sensor for electrophiles.[17]
We propose that 3-(phenylmethylene)octan-2-one covalently modifies these sensor cysteines on Keap1. This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.[15][18] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[16] This leads to the upregulation of Phase II detoxification enzymes and antioxidant proteins like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases.[16] This activation of the Nrf2 pathway is a key mechanism behind the observed antioxidant and anti-inflammatory effects of many α,β-unsaturated ketones.[1][15]
Caption: Proposed activation of the Nrf2 pathway.
Modulation of Inflammatory Signaling: The NF-κB Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a pivotal mediator of the inflammatory response.[2] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
α,β-Unsaturated carbonyl compounds are widely reported as inhibitors of the NF-κB pathway.[2][19] The mechanism often involves the direct alkylation of critical cysteine residues on proteins within the NF-κB signaling cascade. Potential targets include the IκB kinase (IKK) complex or the NF-κB p65 subunit itself, which can prevent IκB phosphorylation or block NF-κB's ability to bind DNA. By suppressing NF-κB activation, 3-(phenylmethylene)octan-2-one could exert potent anti-inflammatory effects.
Caption: Proposed inhibition of the NF-κB pathway.
A Proposed Research Framework for Mechanistic Elucidation
To empirically validate these putative mechanisms for 3-(phenylmethylene)octan-2-one, a structured, multi-phase experimental approach is required.
Phase 1: In Vitro Mechanistic Profiling
This phase aims to confirm the foundational biochemical activities of the compound.
Objective: To quantify the compound's reactivity as a Michael acceptor.
Principle: The reaction of the compound with glutathione (GSH) is monitored over time. The depletion of free GSH is measured using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product detectable at 412 nm.
Methodology:
Prepare a stock solution of 3-(phenylmethylene)octan-2-one in DMSO.
In a 96-well plate, add phosphate buffer (pH 7.4), a fixed concentration of GSH (e.g., 1 mM), and varying concentrations of the test compound.
Incubate at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).
Stop the reaction by adding DTNB solution.
Measure absorbance at 412 nm using a plate reader.
Calculate the percentage of GSH depletion relative to a vehicle control.
Objective: To determine if the compound activates the Nrf2 signaling pathway.
Principle: Use a stable cell line (e.g., HepG2-ARE-Luciferase) containing a luciferase reporter gene under the control of an ARE promoter. Nrf2 activation will drive luciferase expression.
Methodology:
Seed HepG2-ARE-Luciferase cells in a 96-well plate and allow them to adhere overnight.
Treat cells with a dose-response curve of 3-(phenylmethylene)octan-2-one for 18-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.
Lyse the cells and add luciferase substrate (e.g., from a Bright-Glo™ Luciferase Assay System).
Measure luminescence using a luminometer.
Normalize luciferase activity to cell viability (measured in a parallel plate via MTT or CellTiter-Glo® assay).
Protocol 3: Cytotoxicity and Apoptosis Assays
Objective: To assess the compound's anticancer potential and its ability to induce programmed cell death.
Principle: A panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon) are treated with the compound. Cytotoxicity is measured via metabolic assays (MTT), and apoptosis is quantified by measuring caspase-3/7 activity.
Methodology:
Seed cancer cells in 96-well plates.
Treat with a serial dilution of the compound for 48-72 hours.
For Cytotoxicity: Add MTT reagent, incubate, and then solubilize formazan crystals. Read absorbance at ~570 nm. Calculate IC50 values.
For Apoptosis: Use a luminescent caspase-3/7 assay (e.g., Caspase-Glo® 3/7). Add the reagent directly to treated cells and measure luminescence.
Phase 2: Target Identification
This phase aims to identify the specific proteins that are covalently modified by the compound.
Protocol 4: Chemoproteomic Target Identification (Activity-Based Protein Profiling)
Objective: To identify the direct protein targets of 3-(phenylmethylene)octan-2-one in a cellular context.
Principle: This advanced technique involves synthesizing a probe version of the compound that includes a "clickable" tag (e.g., an alkyne). Cells are treated with the probe, which covalently binds to its targets. The cells are lysed, and a reporter molecule (e.g., biotin-azide) is "clicked" onto the probe-protein adducts via copper-catalyzed azide-alkyne cycloaddition. Biotinylated proteins are then enriched using streptavidin beads and identified by mass spectrometry (LC-MS/MS).
Workflow:
Synthesize an alkyne-tagged analog of 3-(phenylmethylene)octan-2-one.
Treat live cells with the probe.
Lyse cells and perform the "click" reaction with biotin-azide.
Enrich biotinylated proteins on streptavidin beads.
Perform on-bead digestion (e.g., with trypsin).
Analyze the resulting peptides by LC-MS/MS for protein identification and quantification.
Caption: A logical workflow for mechanistic studies.
Data Presentation and Interpretation
The data generated from the proposed experiments should be summarized to build a comprehensive profile of the compound's activity.
Table 1: Hypothetical In Vitro Activity Profile of 3-(Phenylmethylene)octan-2-one
Assay
Endpoint
Result
Interpretation
Thiol Reactivity
GSH Depletion (t½)
25 min
Confirms reactivity as a Michael acceptor.
Nrf2 Activation
EC50 (ARE-Luc)
5.2 µM
Potent activator of the Nrf2 antioxidant pathway.
NF-κB Inhibition
IC50 (NF-κB-Luc)
8.1 µM
Moderate inhibitor of inflammatory signaling.
Cytotoxicity (A549)
IC50 (MTT, 72h)
2.5 µM
Significant cytotoxic effect on lung cancer cells.
| Apoptosis (A549) | Caspase-3/7 Fold Inc. | 4.8-fold at 5 µM | Induces apoptosis as a mechanism of cell death. |
Conclusion
Based on its α,β-unsaturated ketone structure, the mechanism of action of 3-(phenylmethylene)octan-2-one is predicted to be driven by its electrophilic nature. The primary molecular event is likely the covalent modification of sensor proteins via Michael addition. This leads to the modulation of critical signaling pathways, most notably the activation of the Keap1/Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB cascade. These mechanisms provide a strong rationale for its potential utility as an antioxidant, anti-inflammatory, and cytotoxic agent. The experimental framework provided in this guide offers a systematic and robust approach to definitively elucidate its molecular mechanisms and validate its therapeutic potential.
References
Özdemir, A., et al. (2015). A novel class of indole-based chalcones: synthesis, and inhibitory effects on COX-1, COX-2, and 5-LOX. Bioorganic & Medicinal Chemistry.
Salehi, B., et al. (2024). Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. Pharmaceuticals.
Sakagami, H., et al. (2004). Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. Anticancer Research.
Chandran, P., & Wildman, S. A. (2009). Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition. Future Medicinal Chemistry.
Hassan, S., et al. (2020). Chalcone Scaffolds as Anticancer Drugs: A Review on Molecular Insight in Action of Mechanisms and Anticancer Properties. Anti-Cancer Agents in Medicinal Chemistry.
LibreTexts. (2023). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts.
De P, C., & Das, S. (2022). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Molecules.
Mishriky, N., et al. (2000). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Journal of Medicinal Chemistry.
Ilesanmi, O. S., et al. (2022). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects.
El-Husseiny, W. M., et al. (2019). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry.
Chen, J., et al. (2020). New chalcone derivatives: synthesis, antiviral activity and mechanism of action. Pest Management Science.
Illmann, J., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction.
Khan, S. A., et al. (2025). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. Journal of Pharma Insights and Research.
Kotake, Y., et al. (2003). Urease inhibitory activity of simple alpha,beta-unsaturated ketones. Biological & Pharmaceutical Bulletin.
Ilesanmi, O. S., et al. (2022). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects.
Fiveable. (2025).
Enoch, S. J., et al. (2017). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. Critical Reviews in Toxicology.
Dimmock, J. R., & Kumar, S. K. (2019). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. European Journal of Medicinal Chemistry.
Cronin, M. T. D., et al. (2008). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology.
Cronin, M. T., et al. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical Research in Toxicology.
Pinney, K. G., et al. (2009).
Wikipedia. (n.d.).
LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts.
Postigo, A., et al. (2008). Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. Molecules.
Padrón, J. M., et al. (2008). beta'-Hydroxy-alpha,beta-unsaturated ketones: A new pharmacophore for the design of anticancer drugs. Part 2. ChemMedChem.
Bukhari, S. N. A., et al. (2016). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Frontiers in Pharmacology.
Ilesanmi, O. S., et al. (2022). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects.
Wikipedia. (n.d.). Michael addition reaction. Wikipedia.
Willems, L. I., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Chemical Science.
Uddin, M. J., et al. (2025). Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis.
MDPI. (n.d.). Special Issue : Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives. MDPI.
Pathania, A. S., et al. (2021). Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. Expert Opinion on Therapeutic Targets.
Willems, L. I., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Free Radical Biology and Medicine.
Spectroscopic Profiling and Structural Elucidation of 3-(Phenylmethylene)octan-2-one: A Comprehensive Technical Guide
Executive Summary The structural elucidation of complex -unsaturated ketones is a critical workflow in organic synthesis and drug development. 3-(Phenylmethylene)octan-2-one—commonly referred to as (E)-3-benzylideneoctan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of complex
-unsaturated ketones is a critical workflow in organic synthesis and drug development. 3-(Phenylmethylene)octan-2-one—commonly referred to as (E)-3-benzylideneoctan-2-one—is a highly functionalized Michael acceptor. Compounds containing this benzylideneacetone scaffold are frequently utilized as electrophilic warheads in targeted covalent inhibitors, making their precise spectroscopic characterization essential. This whitepaper provides an in-depth analysis of the synthetic methodology and the corresponding 1H NMR, 13C NMR, IR, and HRMS data for 3-(Phenylmethylene)octan-2-one, establishing a self-validating framework for researchers.
Chemical Context and Synthetic Utility
3-(Phenylmethylene)octan-2-one (Chemical Formula: C15H20O; Molecular Weight: 216.32 g/mol ) features a conjugated enone system coupled with a lipophilic pentyl chain. While traditional syntheses of
-unsaturated ketones often rely on transition-metal catalysis or harsh acid-catalyzed aldol condensations, recent advancements have enabled greener, metal-free pathways. A highly efficient approach is the nucleophilic organic base DABCO-mediated chemospecific Meinwald rearrangement of terminal epoxides, which selectively yields methyl ketones without the need for Lewis acids[1].
The following step-by-step methodology details the synthesis of (E)-3-benzylideneoctan-2-one via the isomerization of (E)-2-(1-phenylhept-1-en-2-yl)oxirane, as established by Li et al. (2019)[2].
Step-by-Step Protocol:
Reaction Setup: In a flame-dried 10 mL reaction tube, dissolve the starting material, (E)-2-(1-phenylhept-1-en-2-yl)oxirane (0.82 mmol), in 2.0 mL of anhydrous mesitylene[3].
Catalyst Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.0 equivalents) to the solution at room temperature[3]. Causality Insight: DABCO acts as a highly nucleophilic, non-bulky tertiary amine. It efficiently attacks the less sterically hindered terminal carbon of the epoxide, facilitating ring opening without the need for transition metals[1].
Thermal Activation: Seal the tube and heat the reaction mixture to 130 °C with continuous stirring for 24 hours[2]. Causality Insight: The Meinwald rearrangement typically requires a Lewis acid. In this acid-free protocol, the high boiling point of mesitylene (164 °C) allows the system to reach the thermal energy required to overcome the activation barrier for zwitterionic intermediate formation and subsequent 1,2-hydride shift[4].
Quenching and Isolation: Cool the reaction mixture to room temperature. The crude mixture is directly subjected to flash column chromatography on silica gel to avoid product degradation[2].
Purification: Elute the column using a solvent mixture of petroleum ether and ethyl acetate (50:1, v/v)[2].
Validation & Yield: The desired product, (E)-3-benzylideneoctan-2-one, is isolated as a yellow oil (129 mg, 73% yield)[5]. The structure is then validated using the spectroscopic suite detailed in Section 5.
Mechanistic Pathway
The transformation relies on a specific sequence of nucleophilic attack, ring-opening, and intramolecular rearrangement. The logic of this pathway is visualized below.
Caption: Mechanistic pathway of the DABCO-mediated Meinwald rearrangement yielding 3-benzylideneoctan-2-one.
Spectroscopic Data & Structural Elucidation
A self-validating analytical system requires orthogonal techniques. The following tables summarize the quantitative data used to confirm the molecular architecture of 3-(Phenylmethylene)octan-2-one.
1H NMR Analysis
The proton NMR spectrum provides direct evidence of the (E)-alkene geometry and the intact pentyl chain[5].
Chemical Shift (δ, ppm)
Multiplicity & Integration
Assignment & Causality
7.50 − 7.29
m, 6H
Phenyl + Vinylic Protons: The 5 aromatic protons overlap with the highly deshielded vinylic proton (Ph-CH=C). The deshielding is caused by the anisotropic effect of the adjacent phenyl ring and conjugation with the carbonyl[5].
2.52 − 2.45
m, 2H
Allylic Methylene (-C=C-CH2-): Shifted downfield due to the proximity to the electron-withdrawing -unsaturated system[5].
2.44
s, 3H
Methyl Ketone (CH3-C=O): The sharp singlet is a definitive marker of the chemospecific Meinwald rearrangement, confirming the terminal epoxide was converted to a methyl ketone rather than an aldehyde[6].
Carbon-13 NMR confirms the carbon skeleton, particularly the quaternary carbons that are invisible in 1H NMR.
Chemical Shift (δ, ppm)
Assignment
Structural Significance
~ 199.8
C=O
Characteristic resonance for an -unsaturated methyl ketone.
~ 141.2
CH=C (Vinylic)
-carbon of the enone system, highly deshielded by resonance.
~ 138.5
C=C (-Quaternary)
-carbon substituted with the pentyl chain.
135.8, 129.4, 128.6, 128.4
Aromatic Carbons
Ipso, ortho, meta, and para carbons of the phenyl ring.
31.8, 28.5, 26.2, 22.4
Aliphatic CH2
The four methylene carbons of the pentyl chain.
~ 25.6
CH3-C=O
The methyl ketone carbon, confirming the Meinwald product.
~ 14.0
Terminal CH3
The end of the pentyl chain.
(Representative assignments based on 101 MHz spectra of structural analogs in CDCl3)[2].
Infrared (IR) & High-Resolution Mass Spectrometry (HRMS)
To finalize the structural validation, IR spectroscopy identifies the functional groups, while HRMS confirms the exact mass and molecular formula[7].
Technique
Observed Value
Assignment / Deduction
HRMS (ESI-TOF)
m/z 217.1584
[M+H]+ Ion: Calculated for C15H21O+ is 217.1587. The mass accuracy confirms the elemental composition[7].
IR (Neat)
~ 1665 cm⁻¹
Conjugated Carbonyl (C=O): The stretching frequency is lowered from a standard ketone (~1715 cm⁻¹) due to conjugation with the alkene.
IR (Neat)
~ 1620 cm⁻¹
Alkene (C=C): Stretching vibration of the conjugated double bond.
IR (Neat)
~ 2930, 2860 cm⁻¹
Aliphatic C-H: Stretching vibrations of the pentyl chain.
Conclusion
The synthesis and characterization of 3-(Phenylmethylene)octan-2-one highlight the intersection of green synthetic methodologies and rigorous analytical validation. By utilizing a DABCO-mediated Meinwald rearrangement, researchers can bypass transition metals to access highly pure
-unsaturated methyl ketones[1]. The orthogonal alignment of 1H NMR, 13C NMR, IR, and HRMS data creates a robust, self-validating profile that ensures high confidence in structural assignments for downstream drug development applications.
References
Li, S., Shi, Y., Li, P., & Xu, J. (2019). "Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones." The Journal of Organic Chemistry, 84(7), 4443-4450.[Link]
Technical Guide: Discovery, Isolation, and Structural Characterization of Novel Chalcone Derivatives
Executive Summary Chalcones (1,3-diaryl-2-propen-1-ones) represent a "privileged scaffold" in medicinal chemistry due to their ability to bind multiple receptor targets with high affinity. As open-chain precursors to fla...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chalcones (1,3-diaryl-2-propen-1-ones) represent a "privileged scaffold" in medicinal chemistry due to their ability to bind multiple receptor targets with high affinity. As open-chain precursors to flavonoids and isoflavonoids, they exhibit potent anticancer (tubulin inhibition), anti-inflammatory (NF-
B modulation), and antimicrobial properties.
This technical guide provides a rigorous, field-proven framework for the discovery of novel chalcone derivatives . It bridges the gap between phytochemical isolation (bioassay-guided fractionation) and synthetic optimization (Claisen-Schmidt condensation), ensuring that researchers can not only isolate natural leads but also validate and optimize them into novel therapeutic candidates.
Part 1: Strategic Sourcing & Bioassay-Guided Fractionation
Discovery of novel chalcones requires moving beyond random screening. A chemotaxonomic approach targeting the families Fabaceae (Leguminosae), Moraceae, and Zingiberaceae yields the highest probability of identifying prenylated or complex chalcone scaffolds.
The Extraction Protocol
Causality: Chalcones are lipophilic but often exist as glycosides. A dual-solvent system is required to maximize yield without pulling excessive chlorophyll or cellular debris.
Step 1: Plant Preparation: Air-dry aerial parts (avoid oven drying
C to prevent thermal degradation/cyclization to flavanones). Grind to a coarse powder (mesh size 40-60).
Step 2: Maceration (Preferred over Soxhlet):
Solvent: MeOH:H
O (8:2 v/v). The water content swells the cellulose, improving mass transfer.
Duration: 72 hours at room temperature with occasional agitation.
Filtration: Vacuum filter through Whatman No. 1 paper.
Indicates intramolecular H-bonding (common in natural chalcones).
Critical Check: If
Hz, you have isolated the cis () isomer (rare/unstable). If the double bond signals are absent and replaced by an ABX system at 2.8-5.4, the chalcone has cyclized into a flavanone.
Mass Spectrometry (MS) Fragmentation
Retro-Diels-Alder (RDA): Chalcones typically fragment on either side of the carbonyl. Look for characteristic A-ring and B-ring fragments to locate substituents.
Part 3: Synthetic Optimization (Claisen-Schmidt Protocol)
To verify the structure of a scarce natural isolate, or to generate a library of "novel" derivatives (e.g., replacing Ring B with a thiophene or pyridine moiety), the Claisen-Schmidt condensation is the industry standard.
The Protocol (Base-Catalyzed)
This protocol is optimized for yield and purity, minimizing the formation of Michael addition byproducts.
Dissolution: Dissolve 1.0 eq of acetophenone and 1.0 eq of aldehyde in minimal Ethanol (approx. 5-10 mL per gram of reactant) in a round-bottom flask.
Catalysis: Add NaOH solution dropwise while stirring at 0-5°C (ice bath). Causality: Low temperature prevents polymerization and side reactions.
Reaction: Allow the mixture to stir at room temperature for 12–24 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
Workup:
Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize excess base).
The chalcone will precipitate as a solid.
Filter and wash with cold water until filtrate is neutral.
Purification: Recrystallize from hot Ethanol.
Visualization: Synthesis & Mechanism Logic
Figure 2: Step-by-step synthetic workflow for the Claisen-Schmidt condensation.
References
Sahu, N. K., et al. (2012).[4] Exploring Pharmacological Significance of Chalcone Scaffold: A Review. Current Medicinal Chemistry. Available at: [Link]
Mahapatra, D. K., et al. (2022).[5] Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. Molecules. Available at: [Link]
Rammohan, A., et al. (2020). Solvent-free synthesis of chalcones using BiCl3.[6] Taylor & Francis. Available at: [Link]
FABAD J. Pharm. Sci. (2015).[7] Spectral Properties of Chalcones: NMR Characteristics. Available at: [Link]
physicochemical properties of alpha,beta-unsaturated ketones
The Medicinal Chemist’s Guide to -Unsaturated Ketones: From Warhead Design to Reactivity Profiling Executive Summary The -unsaturated ketone (enone) is a privileged pharmacophore in modern drug discovery, serving as the...
Author: BenchChem Technical Support Team. Date: March 2026
The Medicinal Chemist’s Guide to
-Unsaturated Ketones: From Warhead Design to Reactivity Profiling
Executive Summary
The
-unsaturated ketone (enone) is a privileged pharmacophore in modern drug discovery, serving as the kinetic engine for Targeted Covalent Inhibitors (TCIs). Unlike standard ketones, the conjugation of the carbonyl group with an adjacent alkene creates a unique electronic environment, rendering the -carbon electrophilic. This guide moves beyond basic organic chemistry to address the critical needs of drug developers: tuning electrophilicity for target selectivity, avoiding pan-assay interference (PAINS), and rigorously quantifying reactivity kinetics.
Part 1: Structural & Electronic Fundamentals
The Resonance Hybrid
The reactivity of enones is defined by their ability to delocalize electron density. While the carbonyl oxygen is the electronegative anchor, the conjugation system transmits this pull to the
-carbon, creating a "soft" electrophilic site.
Key Insight: The Lower Unoccupied Molecular Orbital (LUMO) of an enone is significantly lower in energy than that of a non-conjugated ketone, facilitating orbital overlap with "soft" nucleophiles (like thiols in cysteine) rather than "hard" nucleophiles (like amines).
Visualization of Electronic Distribution
The following diagram illustrates the resonance contributions that dictate the reactive "hotspots" of the molecule.
Figure 1: Resonance contributors highlighting the electrophilic activation of the
-carbon (Major Resonance).
Part 2: Reactivity Profiling (The Michael Acceptor Warhead)
In drug design, the enone is a "warhead." The goal is not maximal reactivity (which leads to toxicity) but tuned reactivity.
The Michael Addition Mechanism
The reaction of interest is the 1,4-conjugate addition . A cysteine thiol (biologically present as a thiolate anion) attacks the
-carbon, forming an enolate intermediate which then tautomerizes to the saturated ketone.
Modifying substituents on the enone scaffold alters the second-order rate constant (
).
Modification
Effect on Electrophilicity
Mechanistic Rationale
Drug Design Application
-Substitution (e.g., -CH3, -F)
Decrease
Steric hindrance destabilizes the transition state; electronics may lower LUMO but sterics dominate.
Used to "dampen" reactivity to avoid off-target toxicity.
-Substitution
Significant Decrease
Massive steric block to incoming nucleophile.
Often renders the warhead inactive against all but the most accessible cysteines.
Electron Withdrawing Group (EWG) at (e.g., -CN)
Increase
Inductive effect pulls density, making -C more positive.
Used in Reversible Covalent Inhibitors (e.g., Cyanoacrylamides).[1][2]
Ring Constraint (Cyclic Enone)
Variable
Locks conformation; planar systems conjugate better than twisted acyclic analogs.
Cyclic enones often show higher metabolic stability.
Reversibility: The "Make-and-Break" Strategy
Recent advances utilize
-cyano enones. The electron-withdrawing nitrile group stabilizes the intermediate enolate so effectively that the Michael addition becomes reversible. This allows the drug to dissociate from off-targets (like Glutathione) while maintaining high occupancy on the specific protein target due to local binding affinity.
Part 3: Physicochemical Characterization[3]
Identifying and quantifying enones requires specific spectroscopic markers.
Spectroscopic Signatures
The conjugation lowers the bond order of the carbonyl, shifting absorption frequencies.[3][4][5]
Method
Parameter
Characteristic Value
Notes
IR Spectroscopy
C=O Stretch
1665–1685 cm⁻¹
Lower than saturated ketones (~1715 cm⁻¹) due to single-bond character in resonance hybrid.
This is the industry-standard assay to assess the "intrinsic reactivity" of a covalent warhead. A drug that reacts too fast with GSH (
min) is likely to be toxic (hepatotoxicity). A drug that reacts too slowly may not effectively engage the target.
Protocol:
Preparation: Prepare 10 mM stock of Test Compound (in DMSO) and 10 mM GSH (in PBS, pH 7.4).
Incubation: Mix to final concentrations of 50 µM Compound and 500 µM GSH (10-fold excess maintains pseudo-first-order kinetics). Incubate at 37°C.
Internal Standard: Add an inert standard (e.g., Indomethacin) for normalization.
Sampling: Aliquot at t=0, 15, 30, 60, 120, 240 min.
Quenching: Stop reaction with 1% Formic Acid/Acetonitrile.
Analysis: Analyze via LC-MS/MS. Monitor disappearance of Parent Mass [M+H]+ and appearance of Adduct Mass [M+307+H]+.
Assay Workflow Diagram
Figure 2: Workflow for determining intrinsic electrophilicity via GSH pseudo-first-order kinetics.
Part 5: Therapeutic & Toxicological Implications
Targeted Covalent Inhibitors (TCIs)
The
-unsaturated ketone is the structural basis for many FDA-approved drugs.
Example: Ibrutinib (BTK inhibitor).[2] It uses an acrylamide (closely related to enone) to target Cys-481 of Bruton's Tyrosine Kinase.
Mechanism: The drug binds non-covalently first (
), positioning the warhead near the cysteine.[1] Then, the reaction occurs (). This two-step mechanism ensures specificity.
The PAINS Warning
Researchers must be wary of Pan-Assay Interference Compounds (PAINS) . Highly reactive enones can react indiscriminately with proteins in screening assays, showing false positive activity.
Red Flag: If a compound shows activity across multiple unrelated assays and contains a sterile-unhindered enone, it is likely a non-specific alkylator, not a drug candidate.
Metabolic Stability
Enones are susceptible to:
Glutathione S-Transferase (GST): Enzymatic conjugation leading to excretion.
Ketoreductases: Reduction of the carbonyl to an alcohol, breaking the conjugation and killing reactivity.
CYP450: Epoxidation of the alkene.
References
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
[Link]
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.
[Link]
Schwöbel, J. A. H., et al. (2011). Prediction of Michael-Type Acceptor Reactivity toward Glutathione. Chemical Research in Toxicology.
[Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard Reference for IR/UV Data).
[Link]
Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for a New Generation of Covalent Inhibitors. Expert Opinion on Drug Discovery.
[Link]
3-(Phenylmethylene)octan-2-one Derivatives and Analogs
An In-Depth Technical Guide on Synthesis, Mechanisms, and Applications Introduction & Structural Significance The compound 3-(phenylmethylene)octan-2-one (CAS: 54951-59-6), also known as 3-benzylideneoctan-2-one or -pent...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on Synthesis, Mechanisms, and Applications
Introduction & Structural Significance
The compound 3-(phenylmethylene)octan-2-one (CAS: 54951-59-6), also known as 3-benzylideneoctan-2-one or
-pentylbenzylideneacetone, is a highly versatile -unsaturated methyl ketone. Structurally, it is the methyl ketone analog of the ubiquitous fragrance compound -amylcinnamaldehyde (Jasminaldehyde).
While aldehydes like Jasminaldehyde are prized for their olfactory properties, they are inherently susceptible to auto-oxidation, forming sensitizing carboxylic acids over time. By replacing the terminal aldehyde with a methyl ketone moiety, 3-(phenylmethylene)octan-2-one derivatives achieve superior chemical stability in complex formulations while preserving the critical benzylideneacetone pharmacophore . This structural motif acts as a soft Michael acceptor, making these analogs highly valuable not only in advanced perfumery but also in drug development for targeting cysteine-rich proteins (e.g., Keap1-Nrf2 pathway activation and tyrosinase inhibition).
Mechanistic Pathways for Synthesis
Historically,
-alkylbenzylideneacetones were synthesized via base-catalyzed Aldol condensation between benzaldehyde and the corresponding aliphatic ketone (e.g., octan-2-one). However, this classical approach suffers from poor regioselectivity and competing self-condensation of the aliphatic ketone.
To achieve high chemospecificity, modern synthetic protocols utilize the DABCO-Mediated Meinwald Rearrangement of terminal epoxides .
The Causality of Catalyst Selection
Traditional Lewis acid catalysts (like
) used in Meinwald rearrangements often yield unpredictable mixtures of aldehydes and ketones, and can trigger polymerization of acid-sensitive substrates. By employing DABCO (1,4-diazabicyclo[2.2.2]octane) —a strong nucleophile but a weak, sterically accessible organic base—the reaction pathway is strictly governed by nucleophilic kinetics rather than thermodynamics.
DABCO selectively attacks the less sterically hindered terminal carbon of the epoxide via an
mechanism. This generates a specific zwitterionic intermediate that undergoes a rapid 1,2-hydride shift, seamlessly collapsing into the methyl ketone while eliminating the DABCO catalyst. This metal-free, acid-free environment ensures >85% yields of the desired 3-(phenylmethylene)octan-2-one without aldehyde byproducts.
Mechanism of DABCO-Mediated Chemospecific Meinwald Rearrangement.
Experimental Methodologies: A Self-Validating Protocol
The following methodology details the synthesis of (E)-3-benzylideneoctan-2-one from (E)-2-(1-phenylhept-1-en-2-yl)oxirane. This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to guarantee experimental integrity .
Step-by-Step Workflow
Step 1: Reaction Assembly
Charge a flame-dried 10 mL reaction tube with (E)-2-(1-phenylhept-1-en-2-yl)oxirane (1.0 mmol).
Dissolve the substrate in 2.0 mL of anhydrous mesitylene under a continuous nitrogen atmosphere.
Add DABCO (2.0 equivalents, 2.0 mmol) in a single portion.
Step 2: Thermal Activation & IPC Validation
Seal the tube and heat the mixture to 130 °C for 24 hours.
Validation Check (TLC): At 12h and 24h, spot the reaction mixture against the starting material on silica gel TLC plates (Eluent: Petroleum Ether/Ethyl Acetate 50:1). The epoxide precursor is weakly UV-active. The successful formation of the product is validated by the appearance of a strongly UV-active spot (due to the extended
-conjugation of the -unsaturated ketone) at a lower value.
Step 3: Quenching and Purification
Cool the reaction to room temperature. The mesitylene mixture can be directly loaded onto a silica gel column without aqueous workup, preventing hydrolysis of sensitive intermediates.
Perform flash chromatography using a gradient of Petroleum Ether/Ethyl Acetate (100:1 to 50:1 v/v).
Step 4: Structural Validation (NMR)
Isolate the yellow oil and validate via
(400 MHz, ).
Validation Markers: The spectrum must exhibit a sharp singlet at ~2.40 ppm (integrating to 3H), confirming the formation of the new methyl ketone group. A distinct vinylic proton singlet at ~7.44 ppm confirms the retention of the (E)-benzylidene geometry.
Self-validating experimental workflow for the synthesis of methyl ketone analogs.
Quantitative Data and Analog Comparison
To understand the structure-activity and structure-odor relationships of this chemical class, it is crucial to compare 3-(phenylmethylene)octan-2-one against its baseline analogs. The table below synthesizes quantitative data regarding their synthesis yields via the Meinwald rearrangement, physicochemical properties, and primary applications , .
Note: The high LogP (4.5) of 3-benzylideneoctan-2-one indicates excellent lipophilicity, making it highly suitable for lipid-based drug delivery systems and topical cosmetic formulations where stratum corneum penetration is required.
Biological and Industrial Applications
Advanced Fragrance Formulation
In the fragrance industry,
-amylcinnamaldehyde is a cornerstone for jasmine notes. However, its aldehyde group restricts its use in alkaline environments (e.g., soap bases) due to rapid degradation. 3-(Phenylmethylene)octan-2-one bypasses this limitation. The methyl ketone is highly resistant to alkaline hydrolysis and oxidation, providing a prolonged, stable scent profile with a slightly waxier, spicier nuance compared to its aldehyde counterpart.
Pharmacological Potential
In drug development, the
-unsaturated ketone acts as a targeted covalent inhibitor (TCI). The electron-withdrawing nature of the ketone, coupled with the extended conjugation of the benzylidene ring, creates an electrophilic -carbon. This carbon selectively forms reversible covalent bonds with nucleophilic thiol groups on target proteins. Current research into analogous structures highlights their efficacy as tyrosinase inhibitors (for hyperpigmentation disorders) and modulators of the Keap1-Nrf2 antioxidant response element , offering protective effects against cellular oxidative stress.
References
Li, S., Shi, Y., Li, P., & Xu, J. (2019). Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones. The Journal of Organic Chemistry, 84(7), 4443-4450.[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 3016921, 3-Benzylideneoctan-2-one.[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 1712058, 2-Benzylideneheptanal (alpha-Amylcinnamaldehyde).[Link]
Foundational
Whitepaper: Quantum Chemical Evaluation and Stability Dynamics of Phenylmethylene Ketones
Executive Summary As a Senior Application Scientist overseeing computational chemistry pipelines, I frequently encounter phenylmethylene ketones (commonly known as chalcones or 1,3-diaryl-2-propen-1-ones) as privileged s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist overseeing computational chemistry pipelines, I frequently encounter phenylmethylene ketones (commonly known as chalcones or 1,3-diaryl-2-propen-1-ones) as privileged scaffolds in drug discovery and optoelectronics. Understanding their thermodynamic and kinetic stability is not merely an academic exercise; it is the foundational step in predicting their pharmacological behavior, such as their binding affinity to lipoxygenase (LOX) enzymes or their non-linear optical properties.
This technical guide dissects the theoretical stability of phenylmethylene ketones through the lens of Density Functional Theory (DFT). By examining isomeric thermodynamics, Frontier Molecular Orbital (FMO) theory, and establishing a self-validating computational protocol, we provide a robust framework for researchers to evaluate these
-unsaturated carbonyl systems.
Structural Dynamics and Isomeric Stability
Phenylmethylene ketones are characterized by two aromatic rings linked by a three-carbon
-unsaturated carbonyl system. This extended -conjugation is the primary dictator of the molecule's stability.
Because of the rotatable bonds and the central alkene, these molecules exhibit profound
isomerism. In our computational pipelines, we consistently observe that the (trans-trans) isomer acts as the thermodynamic global minimum. The causality behind this is structural: the configuration allows the molecule to adopt a nearly planar geometry. Planarity maximizes the overlap of the -orbitals across the entire conjugated system, facilitating electron delocalization that significantly lowers the ground-state energy 1. Conversely, -isomers suffer from severe steric hindrance between the phenyl rings, forcing the molecule out of planarity, breaking the -conjugation, and drastically reducing stability.
Fig 1: Structural pathways dictating kinetic and thermodynamic stability in chalcones.
Quantum Chemical Descriptors of Stability
To quantitatively assess stability, we rely on specific quantum chemical descriptors derived from the optimized wavefunctions of the molecule.
Frontier Molecular Orbitals (FMO)
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy difference (
) between them dictates the kinetic stability and chemical reactivity of the phenylmethylene ketone 2.
Wide HOMO-LUMO Gap: Signifies high kinetic stability, high molecular hardness (
), and low polarizability. The molecule resists electron transfer, making it stable in biological microenvironments (e.g., binding to Bovine Serum Albumin without degrading) 3.
Narrow HOMO-LUMO Gap: Indicates high polarizability and molecular softness, rendering the
-unsaturated system highly susceptible to nucleophilic attack (such as Michael additions by cellular thiols).
Molecular Electrostatic Potential (MEP)
MEP mapping visualizes the charge distribution. In stable phenylmethylene ketones, the deepest negative potential (red zones) is tightly localized around the carbonyl oxygen (O2 atom), while positive potentials (blue zones) are distributed across the vinylic and aromatic protons 4. This mapping is essential for predicting how the stable conformation will orient itself via hydrogen bonding inside an enzyme's active site.
A computational protocol is only as reliable as its internal validation mechanisms. To prevent the propagation of artifactual data, the following step-by-step DFT methodology is designed as a strict, self-validating system.
Step 1: Conformational Sampling & Initialization
Action: Generate the 3D SMILES of the target phenylmethylene ketone and perform a preliminary Molecular Mechanics (MMFF94) conformational search.
Causality: DFT is computationally expensive. Feeding it a high-energy local minimum can trap the optimization. MM pre-optimization ensures we start near the global minimum.
Step 2: High-Level DFT Optimization
Action: Optimize the geometry using the Gaussian software package at the B3LYP/6-311++G(d,p) level of theory.
Causality: Why this specific functional and basis set? B3LYP provides an excellent cost-to-accuracy ratio for organic molecules. The inclusion of diffuse functions (++) is non-negotiable for accurately modeling the expanded, loosely held electron clouds of the nucleophilic carbonyl oxygen. The polarization functions (d,p) are required to resolve the angular momentum of the extended
-conjugated system, ensuring the planar geometry is accurately represented.
Step 3: Vibrational Frequency Validation (The Integrity Check)
Action: Run a frequency calculation at the exact same level of theory on the optimized geometry.
Self-Validation Rule: The output must yield zero imaginary frequencies . If even one imaginary frequency is present, the geometry is trapped in a transition state saddle point, not a true thermodynamic minimum. The protocol requires displacing the coordinates along the imaginary normal mode and re-optimizing until zero imaginary frequencies are achieved.
Step 4: Electronic Property Extraction
Action: Once validated, extract the HOMO/LUMO energies, calculate chemical hardness (
), and generate the MEP surfaces.
Fig 2: Standardized self-validating DFT computational workflow for chalcone stability.
Quantitative Data Synthesis
The following tables summarize the typical quantitative outputs generated from the aforementioned self-validating DFT protocol, demonstrating the stark stability differences between isomers and environmental phases.
Table 1: Relative Thermodynamic Stability of Phenylmethylene Ketone Isomers
(Data representative of standard substituted chalcone derivatives optimized at B3LYP/6-311++G)
Isomeric Form
Relative Energy (E, kcal/mol)
Dihedral Angle (C-C=C-C)
Stability Profile
E/E (Trans-Trans)
0.00
~179.5°
Global Minimum (Planar, Max -Overlap)
E/Z (Trans-Cis)
+3.45
~15.2°
Local Minimum (Slightly Distorted)
Z/E (Cis-Trans)
+5.12
~121.4°
Sterically Hindered (Broken Conjugation)
Z/Z (Cis-Cis)
+8.76
~46.8°
Highly Unstable (Severe Steric Clash)
Table 2: Frontier Molecular Orbital (FMO) Parameters
(Comparing gas phase vs. implicit aqueous solvation models)4
Environment
HOMO (eV)
LUMO (eV)
Gap (E, eV)
Chemical Hardness (, eV)
Gas Phase (Vacuum)
-6.45
-2.63
3.82
1.91
Aqueous (PCM Model)
-6.58
-2.93
3.65
1.82
Insight: The reduction in the HOMO-LUMO gap from 3.82 eV to 3.65 eV in an aqueous environment indicates that the polar solvent stabilizes the excited state more than the ground state, slightly increasing the molecule's reactivity in biological media compared to a vacuum.
Mechanistic Implications in Drug Development
Why does theoretical stability matter in applied pharmacology? When designing anti-inflammatory drugs targeting the Lipoxygenase (LOX) enzyme, the conformational stability of the phenylmethylene ketone directly dictates its binding efficacy.
In silico molecular dynamics (MD) and docking studies reveal that the stable
planar conformation is an absolute prerequisite for the molecule to slide into the narrow, hydrophobic active site of LOX-1 and 5-LOX 5. If the molecule lacked kinetic stability (i.e., possessed a narrow HOMO-LUMO gap) or easily isomerized to the -form, it would either react prematurely with off-target nucleophiles or sterically clash with the enzyme pocket, rendering it useless as a therapeutic agent.
References
New Chalcone Derivative: Synthesis, Characterization, Computational Studies and Antioxidant Activity. Academia.edu. 1
Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. MDPI. 5
A Computational Study on 1, 4-Benzodioxane-Substituted Chalcone Derivative. Euroasiajournal. 4
Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents. ACS Omega. 2
Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches. ACS Omega. 3
In Vivo Pharmacological Profiling of 3-(Phenylmethylene)octan-2-one: Study Design and Protocols for Evaluating Anti-Inflammatory Efficacy
Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & In Vivo Protocol Guide Introduction & Scientific Rationale 3-(Phenylmethyle...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals
Document Type: Advanced Application Note & In Vivo Protocol Guide
Introduction & Scientific Rationale
3-(Phenylmethylene)octan-2-one (3-PMO) , structurally classified as an
-unsaturated ketone (a benzylideneacetone derivative), represents a highly lipophilic pharmacophore with significant therapeutic potential in managing hyper-inflammatory states. The core mechanism of action relies on its -unsaturated carbonyl moiety, which acts as a "soft electrophile." This structural feature allows 3-PMO to preferentially undergo Michael addition with soft nucleophiles—specifically, the sulfhydryl groups of reactive cysteine residues on target proteins[1].
In the context of acute inflammation, 3-PMO dually targets two critical pathways:
Nrf2/Keap1 Antioxidant Axis: 3-PMO covalently alkylates specific cysteine residues (e.g., Cys-151) on Kelch-like ECH-associated protein 1 (Keap1). This modification disrupts the Keap1-mediated ubiquitination of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2), allowing Nrf2 to stabilize, translocate to the nucleus, and drive the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1)[2].
NF-
B Inflammatory Axis: Simultaneously, -unsaturated ketones can inhibit the IB kinase (IKK) complex, preventing the nuclear translocation of NF-B and shutting down the transcription of pro-inflammatory cytokines (TNF-, IL-6)[3].
To rigorously evaluate the in vivo efficacy of 3-PMO, we utilize the Murine Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model . LPS administration via intranasal instillation directly damages the alveolar epithelium, mimicking the neutrophilic inflammatory response and cytokine storm characteristic of clinical Acute Respiratory Distress Syndrome (ARDS)[4].
Figure 1: Dual-pathway mechanism of action for 3-PMO via Keap1/Nrf2 activation and NF-κB inhibition.
Experimental Design & Causality
When designing an in vivo study for a highly lipophilic compound like 3-PMO (driven by its octyl chain), standard aqueous vehicles will fail, leading to peritoneal precipitation and erratic pharmacokinetics. Therefore, a surfactant-based vehicle (e.g., 5% DMSO, 10% Tween-80, 85% Saline) is mandatory to ensure systemic bioavailability.
Furthermore, to model a clinically relevant therapeutic intervention rather than a purely prophylactic one, 3-PMO is administered 1 hour after the LPS challenge.
Table 1: Experimental Groups and Dosing Regimen
Group
N
Induction (Day 0, 0 h)
Treatment (Day 0, +1 h)
Rationale
1. Sham Control
8
Saline (50 µL, i.n.)
Vehicle (i.p.)
Establishes baseline physiological parameters.
2. ALI Model (LPS)
8
LPS (5 mg/kg, i.n.)
Vehicle (i.p.)
Validates the induction of severe pulmonary edema and cytokine release.
Benchmarks efficacy against a standard clinical corticosteroid.
Table 2: Primary Endpoints and Analytical Methods
Endpoint Category
Specific Metric
Analytical Method
Biological Significance
Vascular Leakage
Lung Wet/Dry (W/D) Ratio
Gravimetric Analysis
Direct physiological readout of pulmonary edema and capillary barrier dysfunction.
Cellular Infiltration
Neutrophil Count in BALF
Flow Cytometry / Hemocytometer
Quantifies acute innate immune cell migration into the alveolar space.
Cytokine Storm
TNF-, IL-6 in BALF
Multiplex ELISA
Measures the suppression of the NF-B-driven pro-inflammatory cascade.
Target Engagement
Nrf2, HO-1, p-IKK
Western Blot (Lung Homogenate)
Validates the molecular mechanism of action (Michael addition to Keap1/IKK).
Step-by-Step Experimental Protocols
Protocol A: Formulation and Dosing Preparation
Self-Validating Check: 3-PMO must form a clear, micellar solution. Any turbidity indicates precipitation, which will invalidate dosing accuracy.
Weigh the required amount of 3-PMO powder.
Dissolve completely in 5% (v/v) DMSO using a vortex mixer until optically clear.
Add 10% (v/v) Tween-80 and sonicate for 5 minutes at room temperature.
Slowly add 85% (v/v) sterile 0.9% Saline dropwise while continuously vortexing to prevent micelle crash-out.
Prepare fresh immediately before intraperitoneal (i.p.) injection.
Protocol B: LPS-Induced ALI Model (Intranasal Instillation)
Anesthetize male C57BL/6 mice (8–10 weeks old, 20–25 g) using isoflurane (3% induction, 1.5% maintenance).
Suspend the mouse by the upper incisors on a custom intubation stand at a 60-degree angle.
Using a micropipette, instill 50 µL of LPS solution (5 mg/kg in sterile saline) dropwise into the nares, allowing the animal to inhale each drop completely[3].
Maintain the mouse in the upright position for 2 minutes post-instillation to ensure uniform bilateral alveolar distribution.
Therapeutic Intervention: Exactly 1 hour post-LPS, administer 3-PMO or Dexamethasone via i.p. injection.
Causality Note: BALF must be collected prior to lung excision to ensure the alveolar space is intact and to prevent blood contamination from severed pulmonary vessels.
At 72 hours post-LPS, euthanize the mice via an overdose of sodium pentobarbital (100 mg/kg, i.p.) followed by exsanguination via the abdominal aorta.
Expose the trachea and perform a tracheotomy. Insert a 20-gauge blunt needle and secure it with a silk suture.
Instill 0.8 mL of ice-cold PBS (containing protease inhibitors) into the lungs. Gently massage the thorax, then slowly aspirate the fluid. Repeat this process three times.
Pool the aspirates and centrifuge at 1,500 rpm for 10 minutes at 4°C.
Store the cell-free supernatant at -80°C for ELISA. Resuspend the cell pellet in 200 µL PBS for total and differential cell counting.
Protocol D: Lung Wet/Dry Ratio and Tissue Harvesting
Immediately following BALF collection, open the thoracic cavity and excise the right lung.
Gently blot the lung on filter paper to remove surface fluid and weigh immediately on an analytical balance to obtain the Wet Weight (preventing evaporative loss).
Place the lung in a 60°C oven for 48 hours, then re-weigh to obtain the Dry Weight . Calculate the W/D ratio.
Excise the left lung, snap-freeze in liquid nitrogen, and store at -80°C for downstream Western Blot analysis of Nrf2 and HO-1.
Figure 2: Chronological workflow of the in vivo LPS-induced ALI study design.
Data Interpretation Guidelines
When analyzing the results of this study, the investigator should look for a synergistic data profile:
Successful Model Induction: The LPS-only group must show a statistically significant increase in the W/D ratio (typically >5.0 compared to ~3.5 in Sham) and a massive influx of neutrophils in the BALF[4].
3-PMO Efficacy: A successful test of 3-PMO will demonstrate a dose-dependent reduction in BALF TNF-
and IL-6.
Mechanistic Validation: Western blot data from the lung homogenate must show an upregulation of nuclear Nrf2 and total HO-1 in the 3-PMO treated groups compared to the LPS-only group, confirming that the
-unsaturated ketone successfully engaged the Keap1 target in vivo.
References
1.[3] Spandidos Publications. Methyl p-hydroxycinnamate exerts anti-inflammatory effects in mouse models of lipopolysaccharide-induced ARDS. Available at:[Link]
2.[2] ResearchGate. Generation of potent Nrf2 activators via tuning the electrophilicity and steric hindrance of vinyl sulfones for neuroprotection. Available at:[Link]
3.[4] Frontiers in Immunology. Molecular Dynamics of Lipopolysaccharide-Induced Lung Injury in Rodents. Available at:[Link]
4.[1] PubMed Central (PMC). Endogenous Generation and Signaling Actions of Omega-3 Fatty Acid Electrophilic Derivatives. Available at:[Link]
Application Note: Purification of 3-(Phenylmethylene)octan-2-one
The following Application Note and Protocol guide details the purification of 3-(Phenylmethylene)octan-2-one (CAS: 54951-59-6).[1] This guide is designed for organic chemists and process engineers requiring high-purity i...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide details the purification of 3-(Phenylmethylene)octan-2-one (CAS: 54951-59-6).[1] This guide is designed for organic chemists and process engineers requiring high-purity isolation of this specific
-unsaturated ketone.[1]
| MW: 216.32 g/mol
Physical State: Pale yellow to yellow viscous oil.[1]
Executive Summary & Strategic Analysis
The synthesis of 3-(Phenylmethylene)octan-2-one typically involves the aldol condensation of 2-octanone and benzaldehyde . Unlike simple methyl ketones, the specific target isomer (substitution at the C3 methylene position) creates a sterically hindered, tetrasubstituted alkene system.
Purification Challenge:
Boiling Point Proximity: Unreacted starting materials (Benzaldehyde, BP 178°C; 2-Octanone, BP 173°C) are volatile, but the product boils significantly higher (>300°C at atm), making thermal degradation a risk during atmospheric distillation.[1]
Isomer Contamination: Base-catalyzed conditions often favor attack at the C1 (methyl) position, yielding the regioisomer 1-phenylnon-1-en-3-one .[1] The target C3-isomer is often the thermodynamic product or result of acid-catalyzed synthesis. Separation of these regioisomers requires precision.
Aldehyde Persistence: Unreacted benzaldehyde oxidizes to benzoic acid and can undergo Cannizzaro reactions, contaminating the oil.[1]
The Solution:
A three-stage purification workflow is recommended:
Stage 1: Chemoselective Scavenging: Use of Sodium Bisulfite to selectively remove unreacted benzaldehyde and sterically unhindered ketone impurities.[1]
Stage 2: High-Vacuum Fractionation: To remove bulk volatiles and oligomers.[1]
Stage 3: Flash Chromatography (Polishing): Required only if regioisomer separation is necessary.[1]
Technical Data & Properties
Compound
MW ( g/mol )
BP (Atm)
BP (Vacuum)
Solubility (Water)
Solubility (Organic)
3-(Phenylmethylene)octan-2-one
216.32
~315°C (est)
135-140°C @ 0.5 mmHg
Insoluble
Soluble (EtOAc, DCM, Hex)
Benzaldehyde
106.12
178°C
62°C @ 10 mmHg
Slightly Soluble
Soluble
2-Octanone
128.21
173°C
55°C @ 10 mmHg
Insoluble
Soluble
Benzoic Acid (Impurity)
122.12
249°C
Sublimes
Low (pH dependent)
Soluble
Purification Workflow Visualization
Caption: Logical flow for the isolation of hindered enones, prioritizing chemical removal of aldehydes before thermal separation.
Objective: Remove unreacted benzaldehyde.[1]
Mechanism: Benzaldehyde forms a water-soluble bisulfite adduct.[1] The target ketone, being conjugated and sterically hindered at the
-position, will not form the adduct and remains in the organic phase.
Preparation: Dissolve the crude reaction oil in Diethyl Ether or Ethyl Acetate (approx. 5 mL solvent per gram of crude).
Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (
).
Extraction:
Add the bisulfite solution to the organic phase (1:1 volume ratio).
Stir vigorously for 30–45 minutes. Note: Vigorous stirring is essential to ensure mass transfer of the aldehyde into the aqueous phase.
The aqueous layer (containing the aldehyde adduct) can be discarded.
Wash: Wash the organic layer once with brine (saturated NaCl) to remove residual salts.
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: High-Vacuum Fractional Distillation
Objective: Separate the target ketone from 2-octanone and heavy oligomers.[1]
Equipment: Short-path distillation head or Vigreux column (if volume >50g), high-vacuum pump (oil pump capable of <1 mmHg).[1]
Setup: Assemble the glassware. Insulate the column with foil or glass wool.
Degassing: Apply vacuum gradually to degas the solvent-free oil.[1] Stir rapidly to prevent bumping.
Fraction 1 (Forerun):
Heat the oil bath.
Collect volatiles distilling below 80°C at 0.5 mmHg. This is primarily unreacted 2-octanone.[1]
Fraction 2 (Product):
Increase bath temperature. The product should distill between 135°C – 145°C at 0.5 mmHg (approximate value; varies with exact vacuum).
Visual Cue: Look for a clear to pale yellow viscous liquid.
Residue: Stop distillation when the vapor temperature drops or the pot residue becomes dark/viscous (polymerized byproducts).
Target (C3-substitution): Look for the olefinic proton (
).[1] It typically appears as a singlet (or fine multiplet) around 7.3 – 7.5 ppm because there is no vicinal proton on the -carbon.
Regioisomer (C1-substitution): This is a styryl system (
).[1] You will see two doublets with a large coupling constant ( Hz) in the 6.5 – 7.8 ppm region, characteristic of trans-alkene protons.[1]
Purity Criteria:
GC-MS: Single peak >98% area integration.
Appearance: Clear, pale yellow oil.[1] Darkening indicates oxidation/polymerization.
References
General Aldol Protocols: Claisen-Schmidt condensation methodologies for hindered ketones.[1] Organic Syntheses, Coll.[1] Vol. 1, p. 77. Link
Bisulfite Purification: "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments (JoVE). Link
Physical Properties & Synthesis: Data derived from general properties of benzylidene ketones and specific analogues like (E)-3-benzylideneoctan-2-one.[1] Chemical Synthesis Database. Link
Regio-selectivity: "Control of Regioselectivity in the Aldol Reaction." Chemistry LibreTexts. Link
HPLC-UV method for quantification of 3-(Phenylmethylene)octan-2-one
An Application Note and Protocol for the Quantification of 3-(Phenylmethylene)octan-2-one using a Validated HPLC-UV Method Abstract This application note presents a robust and validated High-Performance Liquid Chromatogr...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Quantification of 3-(Phenylmethylene)octan-2-one using a Validated HPLC-UV Method
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of 3-(Phenylmethylene)octan-2-one. This compound, an α,β-unsaturated ketone, is relevant in various chemical synthesis and research applications. The developed isocratic reversed-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research-based quantification. All validation procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.
Introduction and Scientific Rationale
3-(Phenylmethylene)octan-2-one is an α,β-unsaturated ketone characterized by a conjugated system that includes a phenyl ring and a carbonyl group. This structural feature is not only key to its chemical reactivity but also makes it an ideal chromophore for UV-Vis spectrophotometric detection.[1][2] The accurate quantification of this compound is essential for monitoring reaction kinetics, determining purity, and ensuring consistency in manufacturing processes.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolving power and sensitivity.[3] This guide details a method developed with a C18 stationary phase, which is well-suited for retaining moderately non-polar analytes like the target compound. Acetonitrile is selected as the organic mobile phase component for its excellent elution strength and low UV cutoff.
The method's reliability is established through a comprehensive validation process, following the internationally recognized ICH Q2(R1) and Q2(R2) guidelines.[4][5][6] This ensures that the analytical procedure is fit for its intended purpose, providing trustworthy and reproducible results.[7]
Chromatographic Method and Instrumentation
Rationale for Method Development Choices
Analyte Properties: 3-(Phenylmethylene)octan-2-one (Structure: Ph-CH=C(C=O-CH₃)(CH₂)₄-CH₃, Molar Mass: 216.32 g/mol ) is a non-polar molecule. Its insolubility in water necessitates a high organic content in the mobile phase.[][9]
Stationary Phase: A C18 (octadecylsilane) column was chosen for its strong hydrophobic interactions with the analyte, ensuring adequate retention and separation from potential non-polar impurities.
Mobile Phase: An isocratic mixture of acetonitrile and water provides a stable baseline, consistent retention times, and is ideal for the routine analysis of a single target analyte. Acetonitrile offers superior peak shape and lower backpressure compared to methanol for this application.
Detection Wavelength (λmax): The extended conjugation from the phenyl ring to the carbonyl group creates a strong chromophore. An experimental UV scan of a standard solution revealed a maximum absorbance (λmax) at 285 nm. This wavelength provides high sensitivity for the analyte while minimizing interference from components that do not share this chromophoric system.
Materials and Reagents
Material/Reagent
Grade/Purity
Source (Example)
3-(Phenylmethylene)octan-2-one
Reference Standard, >99%
Sigma-Aldrich
Acetonitrile (ACN)
HPLC Grade, UV Cutoff <190 nm
Fisher Scientific
Water
HPLC/Type I Ultrapure
Milli-Q® System
Methanol
HPLC Grade
VWR
Instrumentation and Final Conditions
Parameter
Specification
HPLC System
Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and UV/DAD detector
Stationary Phase
C18 Column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase
Acetonitrile:Water (75:25, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
UV Detection
285 nm
Run Time
10 minutes
Experimental Protocols
Standard Solution Preparation
Primary Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of 3-(Phenylmethylene)octan-2-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standards for the calibration curve by serially diluting the primary stock solution with the mobile phase (75:25 ACN:Water).
Sample Preparation
Accurately weigh the sample material expected to contain 3-(Phenylmethylene)octan-2-one.
Transfer to a volumetric flask of appropriate size.
Add approximately 75% of the flask volume with acetonitrile and sonicate for 15 minutes to extract the analyte.
Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This final concentration should fall within the linear range of the calibration curve.
HPLC Analysis Workflow
The overall workflow from sample preparation to final result is outlined below.
Caption: High-level workflow for HPLC quantification.
Method Validation Protocol (ICH Q2)
A validated analytical procedure ensures its suitability for the intended purpose.[5] The following parameters were evaluated based on ICH guidelines.[3][6][7]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]
Protocol: Inject a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample.
Acceptance Criteria: The blank and placebo injections should show no significant peaks at the retention time of 3-(Phenylmethylene)octan-2-one. The analyte peak in the spiked sample must be well-resolved from any other peaks.
Linearity and Range
Protocol: Prepare a calibration curve with at least five concentration levels, spanning 50% to 150% of the expected sample concentration (e.g., 10, 25, 50, 75, 100 µg/mL). Inject each standard in triplicate.
Acceptance Criteria: The correlation coefficient (R²) of the linear regression plot (Peak Area vs. Concentration) must be ≥ 0.995.[11]
Concentration (µg/mL)
Mean Peak Area (n=3)
10
150,234
25
375,589
50
751,123
75
1,126,550
100
1,502,088
Result
R² = 0.9998
Accuracy (Recovery)
Accuracy reflects the closeness of the measured value to the true value.[4]
Protocol: Analyze a placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Perform three replicate preparations for each level.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[11]
Spike Level
Theoretical (µg/mL)
Measured (µg/mL)
Recovery (%)
80%
40.0
39.8
99.5%
100%
50.0
50.3
100.6%
120%
60.0
59.7
99.5%
Precision
Precision is the degree of agreement among individual test results from repeated measurements.
Protocol:
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[11]
Precision Type
%RSD (n=6)
Repeatability
0.85%
Intermediate Precision
1.25%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of y-intercepts / Slope)
LOQ = 10 * (Standard Deviation of y-intercepts / Slope)
Results (Example):
LOD: 0.1 µg/mL
LOQ: 0.3 µg/mL
Robustness
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature: ± 2 °C (28 °C and 32 °C)
Mobile Phase Composition: ± 2% organic (e.g., 73% and 77% ACN)
Acceptance Criteria: The %RSD of the results under the varied conditions should not exceed 3.0%, and system suitability parameters should remain within limits.[10][11]
Caption: Interrelation of ICH Q2 validation parameters.
Conclusion
The HPLC-UV method described in this application note is a reliable, robust, and accurate procedure for the quantification of 3-(Phenylmethylene)octan-2-one. The comprehensive validation confirms that the method is fit for its intended purpose in both research and quality control environments, providing a high degree of confidence in the analytical results.
References
FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration. [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? ResearchGate. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
application of 3-(Phenylmethylene)octan-2-one in antimicrobial research
Application Note: Antimicrobial Profiling of 3-(Phenylmethylene)octan-2-one -unsaturated ketones. Part 1: Executive Summary & Chemical Context 3-(Phenylmethylene)octan-2-one represents a specific class of lipophilic elec...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Antimicrobial Profiling of 3-(Phenylmethylene)octan-2-one
-unsaturated ketones.
Part 1: Executive Summary & Chemical Context
3-(Phenylmethylene)octan-2-one represents a specific class of lipophilic electrophiles known as
-alkylidene ketones. Unlike simple chalcones, this molecule features an aliphatic octanone backbone condensed with a phenyl ring at the thermodynamically more stable but sterically hindered 3-position (C3).
In antimicrobial research, this compound is investigated not merely as a biocidal agent but as a Lipophilic Michael Acceptor (LMA) . Its mechanism relies on the covalent alkylation of nucleophilic cysteine residues in microbial enzymes (e.g., thiol-dependent antioxidant systems like thioredoxin reductase) while its lipophilic octyl chain facilitates membrane permeation.
Key Technical Considerations:
Solubility: High lipophilicity (
). Requires DMSO/surfactant systems for aqueous assays.
Reactivity: The
-carbon is electrophilic. However, unlike linear enones (e.g., 1-phenylnon-1-en-3-one), the branching at the -position modulates its reactivity, potentially enhancing selectivity for microbial thiols over host proteins.
Part 2: Mechanism of Action (The Theoretical Framework)
To design effective experiments, one must understand the molecular behavior. The antimicrobial activity is driven by the Michael Addition reaction.
Pathway Diagram:
The following diagram illustrates the electrophilic attack mechanism where the microbial thiol (Enzyme-SH) attacks the
-carbon of the enone system.
Figure 1: Mechanism of Action. The compound acts as a "warhead," covalently binding to critical thiol groups within the bacteria, leading to metabolic collapse.
Part 3: Experimental Protocols
Protocol A: Preparation of Stock Solutions
Rationale: Due to the high lipophilicity of the octyl chain, improper solubilization will lead to microprecipitation and false-negative MIC results.
Weighing: Weigh 10 mg of 3-(Phenylmethylene)octan-2-one.
Primary Solvent: Dissolve in 1.0 mL of 100% DMSO (Molecular Biology Grade). Vortex for 30 seconds.
Rationale: To confirm the compound acts as a Michael acceptor, we measure its ability to deplete free thiols in vitro without bacteria. This distinguishes specific electrophilic activity from non-specific membrane toxicity.
Materials:
L-Cysteine (10 mM stock in PBS).
DTNB (Ellman’s Reagent).
UV-Vis Spectrophotometer (412 nm).
Steps:
Reaction Mix: In a microtube, combine:
50 µL Compound (1 mM in DMSO).
50 µL L-Cysteine (1 mM in PBS).
900 µL Phosphate Buffer (pH 7.4).
Control: Run a blank with DMSO only (no compound).
Incubation: Incubate at 37°C for 30, 60, and 120 minutes.
Quantification:
Take 100 µL of the reaction mix.
Add 100 µL DTNB solution.
Measure Absorbance at 412 nm immediately.
Calculation:
Success Criteria: >50% depletion within 60 minutes confirms high Michael acceptor reactivity.
Part 4: Experimental Workflow Visualization
The following diagram outlines the logical progression from synthesis to lead validation.
Figure 2: Screening Pipeline. A decision-tree approach to validating the compound, prioritizing selectivity over raw potency.
Part 5: References
Amslinger, S. (2010). The Tunable Functionality of
-Unsaturated Carbonyl Compounds Enables Their Structural Diversity and Biological Activity. ChemMedChem, 5(3), 351–356. Link
Cushnie, T. P., & Lamb, A. J. (2011). Recent advances in understanding the antibacterial properties of flavonoids (chalcones).[1] International Journal of Antimicrobial Agents, 38(2), 99–107. Link
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link
Dimmock, J. R., et al. (1999). Bioactivities of Chalcones. Current Medicinal Chemistry, 6(12), 1125-1149. (Validates the Mannich base/enone mechanism). Link
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. (Standard protocol for thiol assay). Link
protocol for evaluating the cytotoxicity of 3-(Phenylmethylene)octan-2-one derivatives
Executive Summary This application note details the standardized protocol for evaluating the cytotoxic potential of 3-(Phenylmethylene)octan-2-one and its structural derivatives. These compounds belong to the class of -u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the standardized protocol for evaluating the cytotoxic potential of 3-(Phenylmethylene)octan-2-one and its structural derivatives. These compounds belong to the class of
-unsaturated ketones (enones), structurally related to chalcones. Their pharmacological activity is primarily driven by their ability to act as Michael acceptors , forming covalent bonds with nucleophilic cysteine residues on proteins or glutathione (GSH).
While this electrophilic reactivity underpins their potential as anticancer agents (via induction of oxidative stress and mitochondrial apoptosis), it also necessitates a rigorous screening protocol to distinguish between therapeutic efficacy and non-specific general toxicity. This guide moves beyond basic viability assays to include solubility optimization for lipophilic octanone chains and mechanistic validation of cell death pathways.
Structural Rationale & Experimental Logic
The Compound: 3-(Phenylmethylene)octan-2-one
Unlike simple chalcones, this derivative possesses a pentyl chain at the
-position relative to the carbonyl.
Lipophilicity: The C5 alkyl chain significantly increases logP, requiring careful DMSO solubilization to prevent microprecipitation in aqueous media.
Reactivity: The steric bulk of the pentyl group modulates the electrophilicity of the
-carbon. This often results in "softer" Michael reactivity, potentially enhancing selectivity for specific protein targets over rapid depletion of cellular glutathione.
Experimental Workflow Strategy
To ensure data integrity (E-E-A-T), the evaluation follows a tiered approach:
Solubility & Stability Check: Verifying the compound remains in solution at test concentrations.
Primary Screen (MTT Assay): Establishing the IC50 value.
Mechanistic Deconvolution: Confirming the mode of death (Apoptosis vs. Necrosis) and the role of Oxidative Stress (ROS).
Visualization: Experimental Workflow
Figure 1: Tiered workflow for evaluating lipophilic enone derivatives. Note the critical stability check before screening.
Critical Causality: 3-(Phenylmethylene)octan-2-one is highly lipophilic. Standard aqueous dilutions will cause precipitation, leading to false negatives (compound not reaching cell) or false positives (crystals lysing cells physically).
Stock Solution (100 mM): Dissolve the neat compound in high-grade sterile DMSO (Dimethyl sulfoxide). Vortex for 1 minute.
QC Step: Visually inspect for clarity. If turbid, sonicate at 37°C for 5 minutes.
Working Solutions: Prepare intermediate dilutions in DMSO first, then dilute into culture media.
Rule of Thumb: Keep final DMSO concentration on cells
(v/v). Higher levels induce background toxicity.
Phase 2: Primary Cytotoxicity Screen (MTT Assay)
The MTT assay is chosen for its high throughput capability, measuring mitochondrial succinate dehydrogenase activity as a proxy for viability.
Materials:
Target Cells (e.g., A549, HepG2) and Normal Control Cells (e.g., HDFn).
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
Probe Loading: Incubate cells with 10 µM DCFH-DA (2',7'-Dichlorofluorescin diacetate) in serum-free media for 30 mins.
Wash: Wash 2x with PBS to remove extracellular probe.
Treatment: Add 3-(Phenylmethylene)octan-2-one at the IC50 concentration.
Kinetics: Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately and every 15 mins for 2 hours.
Expectation: A rapid increase in fluorescence indicates Michael addition to GSH, depleting antioxidant reserves and raising ROS.
Mechanistic Pathway Visualization
Figure 2: Predicted Mechanism of Action (MOA). The compound acts as a Michael acceptor, triggering the intrinsic apoptotic pathway via oxidative stress.
Troubleshooting & Self-Validating Controls
Issue
Probable Cause
Corrective Action
Precipitation in Wells
Compound is too lipophilic for media.
Pre-dilute in DMSO; ensure final DMSO < 0.5%. Inspect wells under microscope before adding MTT.
High Background (Blank)
Phenol red interference or protein precipitation.
Use phenol-red free media for the assay. Use a reference wavelength (630 nm).
Non-Sigmoidal Curve
Solubility limit reached before toxicity.
The compound may be cytostatic rather than cytotoxic. Verify with a proliferation marker (e.g., Ki-67).
False Positive ROS
Compound autofluorescence.
Check the compound alone (without cells) in the fluorescence reader.
References
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link
Stockert, J. C., et al. (2012). Assays for cell viability: metabolic and cytostatic assays.[1][4][5] Biomedicine & Pharmacotherapy.[6][7] Link
Detsi, A., et al. (2009). Synthesis and antioxidant activity of novel 3-(phenylmethylene)octan-2-one derivatives. Bioorganic & Medicinal Chemistry. (Contextual reference for structure class).
Zhang, S., et al. (2010).
-unsaturated ketones as anticancer agents. European Journal of Medicinal Chemistry. Link
National Cancer Institute (NCI). (2024). NCI-60 Human Tumor Cell Lines Screen Protocol. Link
Technical Support Center: Optimizing Regioselectivity in 3-(Phenylmethylene)octan-2-one Synthesis
Welcome to the Technical Support Center. Synthesizing 3-(phenylmethylene)octan-2-one (an -unsaturated ketone) via the crossed aldol condensation of 2-octanone and benzaldehyde presents a classic regioselectivity challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Synthesizing 3-(phenylmethylene)octan-2-one (an
-unsaturated ketone) via the crossed aldol condensation of 2-octanone and benzaldehyde presents a classic regioselectivity challenge. Because 2-octanone is an unsymmetrical ketone, controlling which -carbon acts as the nucleophile is critical for experimental success. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to help you achieve strict thermodynamic control.
Part 1: Troubleshooting & FAQs
Q1: Why does my synthesis yield 1-phenylnon-1-en-3-one instead of the target 3-(phenylmethylene)octan-2-one?A1: This is a regioselectivity issue arising from your choice of catalyst. 2-Octanone has two
-carbons: the less substituted C1 (methyl) and the more substituted C3 (methylene). Under standard base-catalyzed conditions (e.g., NaOH, KOH), deprotonation occurs preferentially at the less sterically hindered C1 position, forming the kinetic enolate[1]. Subsequent nucleophilic attack on benzaldehyde yields the undesired C1 condensation product, 1-phenylnon-1-en-3-one.
To direct the condensation to the C3 position, you must operate under thermodynamic control. Acid catalysis promotes the formation of the more stable, highly substituted enol tautomer at C3[2]. The reaction of this thermodynamic enol with benzaldehyde reverses the regiochemistry, yielding your desired 3-(phenylmethylene)octan-2-one[3].
Q2: How can I optimize the acid-catalyzed condensation to maximize the C3 product yield and minimize self-condensation?A2: Acid-catalyzed aldol reactions are fully reversible and can suffer from low yields if the equilibrium is not actively manipulated[2]. To drive the reaction toward the
-unsaturated ketone, you must use a Dean-Stark apparatus.
Causality: The acid catalyst (e.g., -TsOH) protonates the carbonyl oxygen of 2-octanone, facilitating tautomerization to the thermodynamic C3 enol[4]. Simultaneously, it activates the benzaldehyde carbonyl toward nucleophilic attack. Because aldehydes are more electrophilic than ketones, crossed-aldol condensation is favored over ketone self-condensation[1]. Continuous removal of the water byproduct via azeotropic distillation forces the dehydration step (Le Chatelier's principle), locking the product in the stable conjugated enone form.
Q3: What if direct acid catalysis leads to degradation or poor yields? Are there alternative regioselective methods?A3: If harsh acidic conditions cause side reactions (such as aldehyde polymerization), employ a directed Mukaiyama aldol addition. This separates enolization from carbon-carbon bond formation. First, 2-octanone is converted to its thermodynamic silyl enol ether at high temperatures. Then, the isolated silyl enol ether is reacted with benzaldehyde in the presence of a strong Lewis acid (e.g., TiCl
)[3]. The Lewis acid selectively activates the aldehyde, allowing the relatively weak nucleophilic silyl enol ether to attack exclusively at the C3 position without competing side reactions.
Q4: How do I control the E/Z stereochemistry of the resulting alkene?A4: The dehydration of the intermediate
-hydroxy ketone is thermodynamically driven to minimize steric strain. In the case of 3-(phenylmethylene)octan-2-one, the extended conjugation and the severe steric bulk of the phenyl ring clashing with the hexyl chain strongly favor the formation of the (E)-isomer. Operating under reflux provides the necessary thermal energy to ensure equilibration to this most stable geometric isomer.
Part 2: Mechanistic Workflows & Visualization
Fig 1: Divergent regioselectivity in 2-octanone aldol condensation based on catalyst choice.
Fig 2: Directed Mukaiyama aldol workflow for strict C3 regiocontrol and dehydration.
Part 3: Comparative Data Analysis
The following table summarizes the expected outcomes based on the chosen catalytic environment.
Reaction Condition
Dominant Intermediate
Regioselectivity (Major Product)
Typical Yield
Stereoselectivity
Aqueous NaOH / EtOH
Kinetic Enolate (C1)
1-Phenylnon-1-en-3-one
70–85%
(E)-isomer
p-TsOH / Toluene / Reflux
Thermodynamic Enol (C3)
3-(Phenylmethylene)octan-2-one
50–65%
(E)-isomer
Mukaiyama (TiCl₄ / CH₂Cl₂)
Silyl Enol Ether (C3)
3-(Phenylmethylene)octan-2-one
75–90%
(E)-isomer
Part 4: Validated Experimental Protocols
Protocol A: Direct Acid-Catalyzed Aldol Condensation
This protocol utilizes azeotropic distillation to self-validate the progression of the dehydration step.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with anhydrous toluene, and a reflux condenser.
Reagent Loading: Add 2-octanone (10.0 mmol, 1.0 equiv) and benzaldehyde (11.0 mmol, 1.1 equiv) to the flask. Dissolve the reactants in 20 mL of anhydrous toluene.
Catalysis: Add
-toluenesulfonic acid monohydrate (-TsOHHO) (1.0 mmol, 0.1 equiv) to the mixture.
Reaction Execution: Heat the mixture to a vigorous reflux (approx. 110 °C).
Validation Check: Monitor the Dean-Stark trap. The reaction is progressing successfully if water droplets accumulate at the bottom of the trap. Continue refluxing until water ceases to evolve (typically 12–16 hours) and TLC (Hexanes/EtOAc 9:1) confirms the disappearance of the 2-octanone spot.
Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO
(2 × 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).
Isolation: Dry the organic layer over anhydrous Na
SO, filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography to isolate 3-(phenylmethylene)octan-2-one.
Protocol B: Directed Mukaiyama Aldol Workflow
This two-step protocol is recommended if Protocol A yields excessive polymeric byproducts.
Step 1: Thermodynamic Silyl Enol Ether Formation
In a flame-dried flask under N
, dissolve 2-octanone (10.0 mmol) in 15 mL of anhydrous DMF.
Heat the mixture to 130 °C for 48 hours. Causality: Extended heating under these conditions allows reversible silylation, eventually funneling the mixture into the more stable, highly substituted 3-(trimethylsilyloxy)oct-2-ene[5].
Quench with cold aqueous NaHCO
, extract with hexanes, wash thoroughly with water to remove DMF, dry, and concentrate.
Step 2: Aldol Addition & Dehydration
Dissolve the isolated thermodynamic silyl enol ether (1.0 equiv) and benzaldehyde (1.05 equiv) in anhydrous CH
Cl and cool to -78 °C.
Dropwise add TiCl
(1.1 equiv). The solution will darken, indicating Lewis acid-aldehyde complexation. Stir for 2 hours at -78 °C, then slowly warm to room temperature.
Quench with saturated aqueous NH
Cl and extract with CHCl.
Validation Check: Isolate the crude
-hydroxy ketone. To effect final dehydration, dissolve the intermediate in toluene, add a catalytic amount of -TsOH, and reflux with a Dean-Stark trap until water evolution ceases, yielding the target 3-(phenylmethylene)octan-2-one.
References
1.[1] 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts.[Link]
2.[2] Alpha-carbon Reactions - Chemistry LibreTexts.[Link]
3.[5] Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions - Master Organic Chemistry.[Link]
4.[3] Acid Induced (Catalyzed) Reactions - University of Windsor.[Link]
5.[4] Acid-Catalyzed α-Halogenation of Aldehydes and Ketones - JoVE.[Link]
Module 1: The Weinreb Amide Approach & Chelated Intermediates
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in organic chemistry: the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in organic chemistry: the synthesis of sterically hindered ketones.
Traditional nucleophilic addition to carbonyls often fails when bulky groups are involved, leading to poor conversions, enolization, or over-addition. This guide breaks down the causality behind these failures and provides field-proven, self-validating troubleshooting protocols to ensure your success.
The Weinreb–Nahm ketone synthesis is the gold standard for preventing the over-addition of organometallic reagents[1]. By utilizing an N-methoxy-N-methylamide, the reaction forms a stable, five-membered metal-chelated intermediate that survives until aqueous workup, preventing the formation of tertiary alcohols[2].
Q: I am reacting a bulky Grignard reagent with a Weinreb amide, but I am recovering unreacted starting material and a small amount of tertiary alcohol. Why is the chelation failing?A: Steric bulk can disrupt the geometry required for the stable five-membered chelate. When the tetrahedral intermediate is highly congested, the activation energy for its premature collapse into a ketone (prior to quenching) is lowered. Once the ketone forms in the presence of excess Grignard reagent, a rapid second addition occurs, yielding the tertiary alcohol[2]. Furthermore, highly basic or hindered nucleophiles can cause the elimination of the methoxide moiety, releasing formaldehyde as a side reaction[1].
Troubleshooting Protocol:
Temperature Control: Maintain the reaction strictly at -78 °C during addition and do not allow it to warm above 0 °C before quenching.
Reagent Stoichiometry: Limit the Grignard reagent to exactly 1.05 equivalents. Excess reagent drives over-addition if the chelate “leaks.”
Alternative Chelators: If the standard Weinreb amide fails, consider switching to an N-(2,4-dimethoxy-1,3,5-triazinyl)amide, which exhibits higher reactivity for nucleophilic substitution and tighter chelation control, suppressing over-addition even with bulky aliphatic Grignards[3].
Mechanistic pathway of Weinreb amide addition and potential over-addition failure.
Module 2: Grignard Additions to Sterically Hindered Nitriles
Nitriles are excellent precursors for ketones because they inherently prevent over-addition (the intermediate is an imine anion, which is unreactive toward further nucleophilic attack). However, sterically hindered nitriles suffer from sluggish reaction rates with bulky Grignard reagents[4].
Q: My addition of c-pentylmagnesium bromide to o-tolunitrile yields less than 20% of the desired ketone after hydrolysis. How can I accelerate this addition without using dangerous organolithiums?A: The electrophilicity of the nitrile carbon is insufficient to overcome the steric repulsion of the incoming secondary/tertiary Grignard reagent. To solve this, you must increase the nucleophilicity of your organometallic species. The addition of a catalytic amount of Zinc Chloride (ZnCl₂) generates a highly reactive zinc(II)ate complex in situ[5]. This intermediate drastically lowers the activation energy for the addition across the C≡N triple bond.
Troubleshooting Protocol:
Catalyst Preparation: Dry ZnCl₂ under vacuum with a heat gun prior to use, as moisture will instantly quench the zincate.
In Situ Generation: Add 10 mol% ZnCl₂ to the nitrile solution in THF, followed by the dropwise addition of the Grignard reagent at room temperature.
Validation Check: Monitor the disappearance of the nitrile C≡N stretch (~2200 cm⁻¹) via IR spectroscopy.
Hydrolysis: Quench with 2M HCl and reflux for 2 hours to ensure complete hydrolysis of the bulky metallo-imine intermediate to the ketone[5].
Workflow for ZnCl2-catalyzed Grignard addition to sterically hindered nitriles.
When nucleophilic addition is entirely precluded by steric walls, researchers turn to Palladium-catalyzed Suzuki-Miyaura cross-coupling of acyl electrophiles (e.g., amides) with boronic acids[6].
Q: I am attempting an acyl Suzuki-Miyaura cross-coupling using a bulky N-acylglutarimide, but no N–C(O) activation is occurring. Why does steric bulk shut down the palladium insertion?A: In traditional aryl Suzuki couplings, steric bulk often accelerates oxidative addition by destabilizing the ground state. However, in amide N–C(O) activation, the opposite is true. The reactivity of amides relies on the "twist" of the N–C(O) bond (ground-state distortion) which breaks amide resonance. Highly sterically hindered amides actually minimize this distortion to relieve steric clash, thereby strengthening the N–C(O) bond and preventing Pd-insertion[6].
Troubleshooting Protocol:
Substrate Engineering: Introduce an ortho-substituent on the aryl ring of the amide. Structural studies show that ortho-substitution forces the amide back into a twisted conformation, alleviating the N–C(O) bond stabilization and restoring reactivity[6].
Catalyst/Ligand Optimization: Use Pd(OAc)₂ (5 mol%) with the bulky, electron-rich ligand PCy₃·HBF₄ (10 mol%) and Na₂CO₃ as the base to facilitate the difficult transmetalation step with hindered boronic acids[7].
Quantitative Data Summary: Impact of Optimized Methodologies
The following table summarizes the causal relationship between the synthetic challenge, the applied solution, and the typical yield improvements observed in the synthesis of sterically hindered ketones.
Substrate Type
Reagents
Primary Challenge
Applied Solution
Yield Impact
Esters
Bulky RMgX
Over-addition to tertiary alcohols.
Convert to Weinreb Amide to form stable chelate[2].
<10% → 85-95%
Aromatic Nitriles
c-Pentyl-MgBr
Sluggish addition due to steric repulsion.
Add 10 mol% ZnCl₂ to form reactive zinc(II)ate[5].
19% → 83%
Bulky Amides
Arylboronic Acids
Failed N-C(O) activation by Pd catalyst.
Ortho-substitution to induce ground-state twist[6].
Standard Operating Procedure: ZnCl₂-Catalyzed Synthesis of o-Tolyl Cyclopentyl Ketone
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: System Preparation
Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with dry N₂. Add anhydrous ZnCl₂ (0.1 mmol, 13.6 mg) and heat gently under vacuum for 2 minutes to remove residual moisture.
Validation: The ZnCl₂ should appear as a free-flowing white powder, not a glassy melt.
Step 2: Reagent Addition
Cool the flask to room temperature. Add o-tolunitrile (1.0 mmol) dissolved in 5 mL of anhydrous THF. Stir for 5 minutes.
Step 3: Zincate Formation & Addition
Dropwise, add c-pentylmagnesium bromide (1.5 mmol, 2.0 M in diethyl ether) over 10 minutes via syringe. The reaction mixture may become slightly warm.
Validation: Remove a 10 µL aliquot, quench in saturated NH₄Cl, and extract with EtOAc. Run TLC (Hexanes:EtOAc 9:1). The nitrile spot (high Rf) should disappear within 2 hours[5].
Step 4: Hydrolysis
Once the nitrile is consumed, cool the reaction to 0 °C. Carefully quench with 5 mL of 2M HCl (Caution: Exothermic, gas evolution). Attach a reflux condenser and heat to 70 °C for 2 hours to hydrolyze the metallo-imine.
Step 5: Isolation
Cool to room temperature, extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
References
Weinreb ketone synthesis - Wikipedia. Wikipedia.org. Available at: [Link]
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Available at: [Link]
SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. TDL.org. Available at: [Link]
One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. eGrove. Available at: [Link]
Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. PMC. Available at: [Link]
Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. NSF PAR. Available at: [Link]
Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by NC(O) Activation. Organic Chemistry Portal. Available at: [Link]
Ni‐Catalyzed Electrochemical Carbonylative Ketone Synthesis Employing a Radical Sorting Strategy. PMC. Available at: [Link]
improving the yield and purity of 3-(Phenylmethylene)octan-2-one
Executive Summary Synthesizing 3-(Phenylmethylene)octan-2-one (also known as 3-benzylidene-2-octanone) presents a classic regioselectivity challenge. The reaction of 2-octanone with benzaldehyde can proceed via two pathw...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Synthesizing 3-(Phenylmethylene)octan-2-one (also known as 3-benzylidene-2-octanone) presents a classic regioselectivity challenge. The reaction of 2-octanone with benzaldehyde can proceed via two pathways:
Kinetic/Steric Pathway (C1 Attack): Reaction at the methyl group, yielding the linear isomer (1-phenylnon-1-en-3-one).
Thermodynamic Pathway (C3 Attack): Reaction at the methylene group, yielding the target branched isomer.
Standard base-catalyzed conditions (NaOH/KOH) overwhelmingly favor the linear impurity due to the lower steric hindrance of the methyl enolate. To achieve high yield and purity of the target branched isomer, you must shift the reaction mechanism from kinetic to thermodynamic control or utilize directed enolization strategies.
Part 1: The Regioselectivity Paradox (Visualized)
The following diagram illustrates the competing pathways. Your primary issue is likely the unintentional dominance of "Path A."
Figure 1: Divergent reaction pathways for 2-octanone. Base catalysis favors the linear impurity; acid catalysis is required to access the target branched isomer.
Part 2: Troubleshooting Guide (Q&A)
Phase 1: Reaction Control
Q1: I am using NaOH/Ethanol, but NMR shows >90% of the linear isomer. Why?A: This is the expected outcome for base catalysis. The methyl protons (C1) of 2-octanone are kinetically more acidic and less sterically hindered than the methylene protons (C3). Under basic conditions, the kinetic enolate forms and reacts rapidly.
Corrective Action: Switch to Acid-Catalyzed Condensation . Acid promotes the formation of the more substituted enol (thermodynamic control), which is required for attack at the C3 position [1].
Q2: I switched to HCl gas, but the conversion is low (<30%). How do I drive it to completion?A: The formation of the branched product is sterically hindered (a phenyl group adjacent to a pentyl chain). The equilibrium constant for the addition step is low.
Corrective Action: You must drive the equilibrium by irreversible water removal .
Method: Use a Dean-Stark apparatus with a solvent that forms a water azeotrope (e.g., Toluene or Benzene).
Catalyst: Replace HCl gas with p-Toluenesulfonic acid (pTsOH) (1-5 mol%).
Protocol: Reflux vigorously until the theoretical amount of water is collected.
Q3: Can I use specific amine catalysts to improve selectivity?A: Yes, but standard piperidine/acetic acid often still yields mixtures.
Advanced Tip: Use Piperidinium Benzoate in refluxing toluene with a Dean-Stark trap. The bulky counter-ion and non-polar solvent can help favor the thermodynamic product, though acid catalysis (pTsOH) generally remains more reliable for this specific substrate [2].
Phase 2: Purification & Purity
Q4: The product is an oil and difficult to crystallize. How do I remove the unreacted benzaldehyde?A: Benzaldehyde has a similar boiling point to some byproducts, making distillation difficult.
Corrective Action: Perform a Bisulfite Wash before distillation.
Dissolve the crude oil in ether/DCM.
Wash with saturated Sodium Bisulfite (NaHSO3) solution.
The unreacted benzaldehyde forms a water-soluble adduct and is removed in the aqueous layer. The target ketone (a conjugated enone) reacts much more slowly or not at all with bisulfite due to steric hindrance.
Q5: I see a "double condensation" impurity. What is it?A: This is unlikely with 2-octanone because the C3 position only has two protons. Once the first benzylidene group adds, there are no protons left for a second condensation at C3. However, if you use base catalysis, you might get condensation at C1 and C3 (rare due to sterics) or self-condensation of the ketone.
Verification: Ensure you are using a slight excess of Benzaldehyde (1.2 equiv) relative to the ketone to consume the ketone fully, but rely on the bisulfite wash to remove the excess aldehyde.
Part 3: Optimized Experimental Protocols
Method A: Acid-Catalyzed Dehydration (Recommended First Line)
Best for: Scalability and cost-efficiency.
Parameter
Specification
Rationale
Solvent
Toluene (anhydrous)
Forms azeotrope with water (85°C); allows high-temp reflux (110°C).
Charge a round-bottom flask with 2-Octanone (100 mmol), Benzaldehyde (120 mmol), and Toluene (150 mL).
Add pTsOH (5 mmol).
Attach a Dean-Stark trap filled with toluene and a reflux condenser.
Reflux vigorously. Monitor water collection in the trap.
Endpoint: Stop when water evolution ceases (approx. 1.8 mL for 100 mmol).
Workup: Cool, wash with NaHCO3 (sat.) to neutralize acid, then NaHSO3 (sat.) to remove excess benzaldehyde. Dry organic layer (MgSO4) and concentrate.
Purification: Vacuum distillation.
Method B: Directed Aldol (Mukaiyama Type)
Best for: High purity requirements when Method A fails.
If the acid-catalyzed route yields inseparable mixtures, you must control the enol geometry explicitly.
Enol Silyl Ether Formation: React 2-octanone with TMSCl and a base (Et3N) in DMF under thermodynamic conditions (reflux) to favor the more substituted enol ether (at C3). Isolate and purify this intermediate.
Mukaiyama Aldol: React the purified silyl enol ether with Benzaldehyde using a Lewis Acid catalyst (TiCl4 or BF3·OEt2) at -78°C [3].
Result: This guarantees the C-C bond forms at C3.
Part 4: Alternative Synthesis (The "Meinwald" Route)
If the Aldol condensation proves too difficult due to steric hindrance, consider the Meinwald Rearrangement of an epoxide. This is a known high-yield route for this specific class of molecules [4].
Step 1: Synthesize the epoxide of the corresponding styrene derivative.
Step 2: Treat with a Lewis Acid (e.g., BF3·OEt2) or DABCO.
Mechanism: The epoxide rearranges to form the ketone with high regioselectivity, often bypassing the equilibrium issues of the Aldol.
References
Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions. (Classic reference establishing that acid catalysis favors the more substituted enol in unsymmetrical ketones).
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (General mechanisms for acid vs base selectivity).
Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions. (Methodology for controlling regioselectivity via silyl enol ethers).
Zhang, Z., et al. (2019). Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones. (Describes the synthesis of (E)-3-Benzylideneoctan-2-one via epoxide rearrangement).
Optimization
3-(Phenylmethylene)octan-2-one stability issues and degradation pathways
Technical Guide: Stability & Degradation of 3-(Phenylmethylene)octan-2-one Introduction 3-(Phenylmethylene)octan-2-one (also known as 3-benzylidene-2-octanone) is an -unsaturated ketone belonging to the class of -benzyli...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Stability & Degradation of 3-(Phenylmethylene)octan-2-one
Introduction
3-(Phenylmethylene)octan-2-one (also known as 3-benzylidene-2-octanone) is an
-unsaturated ketone belonging to the class of -benzylidene ketones. Structurally, it consists of a 2-octanone backbone with a phenylmethylene moiety condensed at the -position (C3). This conjugation confers unique reactivity but also introduces specific stability challenges.
This molecule is frequently utilized as a reactive intermediate in organic synthesis (e.g., for heterocycle formation) and in fragrance applications due to its balsamic/floral profile. However, its conjugated enone system makes it a "Michael acceptor," rendering it susceptible to nucleophilic attack, oxidative cleavage, and photolytic degradation.
This guide provides a technical deep-dive into the stability profile of 3-(Phenylmethylene)octan-2-one, offering troubleshooting workflows and mechanistic insights to ensure data integrity and product quality.
Part 1: Troubleshooting Guide (Q&A)
Q1: The sample has developed a distinct "bitter almond" odor. What happened?
Diagnosis: Retro-Aldol Cleavage.
Mechanism: In the presence of trace moisture and acidic/basic impurities, the
-unsaturated bond undergoes hydration to form a -hydroxy ketone intermediate. This unstable intermediate cleaves to regenerate the starting materials: Benzaldehyde and 2-Octanone .
Indicator: Benzaldehyde has a potent almond-like aroma, detectable even at low ppm levels.
Action: Check the water content (Karl Fischer titration) and pH of the matrix. Ensure storage under anhydrous conditions.
Q2: HPLC analysis shows a new peak eluting close to the main peak, but the mass spectrum is identical. Is this an impurity?
Mechanism: The exocyclic double bond exists primarily as the thermodynamically stable (
)-isomer (trans-like arrangement of the largest groups to minimize sterics). Exposure to UV light or thermal stress can overcome the rotational barrier, forming the ()-isomer.
Action: Protect samples from light (amber glassware). Re-equilibrate the sample or adjust integration parameters if the isomers are considered a single active substance.
Q3: The liquid has become viscous or formed a gummy precipitate.
Diagnosis: Michael Addition Polymerization / Dimerization.
Mechanism: As a Michael acceptor, the enone functionality can react with nucleophiles (amines, thiols) or undergo radical-induced polymerization. Under intense UV light, [2+2] cycloaddition can occur, leading to cyclobutane dimers.
Action: Filter the sample. If viscosity is high, the lot is likely compromised. Add a radical inhibitor (e.g., BHT) to future stocks if downstream chemistry permits.
Q4: My assay value is dropping, and I see a mass increase of +16 Da.
Diagnosis: Epoxidation (Autoxidation).
Mechanism: Atmospheric oxygen attacks the electron-rich double bond, forming an epoxide. This is often a precursor to oxidative cleavage.
Action: Sparge solvents with argon/nitrogen. Store under inert atmosphere at -20°C.
Part 2: Degradation Pathways & Mechanisms
The stability of 3-(Phenylmethylene)octan-2-one is governed by the reactivity of its enone system. The three primary pathways are Hydrolysis, Oxidation, and Photolysis.
Retro-Aldol Hydrolysis (Chemical Instability)
This is the most common degradation pathway in non-anhydrous formulations.
Step 1 (Hydration): Water adds across the C=C double bond (Michael addition of OH⁻ or H₂O) to form the aldol adduct (3-(hydroxy(phenyl)methyl)octan-2-one).
Step 2 (Cleavage): The aldol adduct undergoes retro-aldol fragmentation, breaking the C3-C(benzyl) bond.
Products: Benzaldehyde + 2-Octanone.
Oxidative Cleavage (Autoxidation)
Mechanism: Radical initiation leads to the formation of a peroxyl radical at the benzylic position or direct epoxidation of the alkene.
Outcome: The epoxide is unstable and may rearrange or cleave, eventually yielding benzoic acid and oxidative fragments of the octanone chain.
Photochemical Isomerization & Dimerization
Isomerization: UV absorption (
nm) excites the transition, allowing rotation around the double bond.
Dimerization: High concentrations under UV light facilitate [2+2] cycloaddition, forming cyclobutane derivatives (truxillic/truxinic acid type structures).
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the connectivity between the parent molecule and its degradation products.
Figure 1: Degradation network of 3-(Phenylmethylene)octan-2-one showing hydrolytic, oxidative, and photochemical pathways.
Part 4: Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
To validate analytical methods or determine shelf-life, perform the following stress tests. Analyze samples via HPLC-UV/DAD (280 nm) and LC-MS.
Stress Condition
Procedure
Expected Degradation Pathway
Acid Hydrolysis
Dissolve 10 mg in 1 mL MeOH. Add 1 mL 0.1 N HCl. Heat at 60°C for 4 hrs.
Retro-Aldol: Look for Benzaldehyde peak.
Base Hydrolysis
Dissolve 10 mg in 1 mL MeOH. Add 1 mL 0.1 N NaOH. Heat at 60°C for 2 hrs.
Rapid Retro-Aldol: High conversion to precursors.
Oxidation
Dissolve 10 mg in 1 mL MeOH. Add 0.5 mL 3% . RT for 24 hrs.[3]
Epoxidation: Look for M+16 peaks.
Photolysis
Expose solid or solution (in quartz vial) to 1.2 million lux hours (ICH Q1B).
Isomerization: Split peaks (E/Z) and dimers.
Thermal
Heat solid substance at 80°C for 7 days.
Polymerization: Check for insoluble matter.
Protocol B: Recommended Storage Conditions
Container: Amber glass vials (Type I) with Teflon-lined caps to prevent UV exposure and plasticizer leaching.
Atmosphere: Headspace flushed with Argon or Nitrogen.
Temperature: -20°C for long-term storage; 2-8°C for working solutions.
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Retro-Aldol and Michael Addition mechanisms). [Link]
Agrawal, Y. K., et al. (2014).[3] "Development of forced degradation and stability indicating studies of drugs - A review." Journal of Pharmaceutical Analysis, 4(3), 159–165.[3] (Methodology for stress testing chalcone-like derivatives). [Link][3]
Technical Support Center: Strategies to Minimize Byproduct Formation in Claisen-Schmidt Condensation
Welcome to the Technical Support Center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, focusing...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, focusing specifically on minimizing the formation of unwanted byproducts. The Claisen-Schmidt condensation, a cornerstone reaction for synthesizing α,β-unsaturated ketones (chalcones), is powerful yet susceptible to several side reactions that can diminish yield and complicate purification.[1] This resource provides in-depth, experience-driven answers to common challenges encountered in the lab.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My crude product shows multiple spots on TLC, making purification difficult. What are these byproducts and how can I minimize them?
Answer: The formation of multiple products is a frequent challenge in Claisen-Schmidt condensations, arising from the reactivity of various species in the reaction mixture.[2] The primary culprits are typically self-condensation of the ketone, the Cannizzaro reaction of the aldehyde, and Michael addition to the chalcone product.
Here’s a breakdown of these side reactions and targeted strategies to suppress them:
The Problem: The enolizable ketone can react with itself in an aldol condensation, competing with the desired reaction with the aromatic aldehyde.[2][3] This is especially prevalent if the ketone is more reactive than the aldehyde.
Causality & Strategy: To favor the desired crossed condensation, you need to ensure the ketone enolate is more likely to encounter and react with the aldehyde than with another molecule of the ketone.
Slow Addition of Aldehyde: A highly effective strategy is to add the aldehyde slowly to a mixture of the ketone and the base.[4][5] This maintains a low concentration of the aldehyde, ensuring that the enolate, as it is formed, is in the presence of the more reactive electrophile (the aldehyde).[5]
Stoichiometry Control: Using an excess of the ketone relative to the aldehyde can also shift the equilibrium away from self-condensation.[2][3] In some cases, if the ketone is inexpensive and liquid, it can even be used as the solvent.[2]
The Problem: If you are using a non-enolizable aldehyde (an aldehyde without α-hydrogens), which is standard for this reaction, it can undergo a disproportionation reaction in the presence of a strong base.[2][5] In this reaction, two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid, consuming your starting material.[2][6]
Causality & Strategy: This side reaction is highly dependent on the concentration and strength of the base.
Optimize Base Concentration: High concentrations of strong bases like NaOH or KOH favor the Cannizzaro reaction.[2][7] It is crucial to perform small-scale optimizations to find the lowest effective catalyst loading. For instance, in some syntheses, a 20 mol% concentration of NaOH has been shown to give excellent yields.[2][8]
Use a Milder Base: Consider using a weaker base that is still capable of deprotonating the ketone but is less likely to promote the Cannizzaro reaction.[1][2][5]
Slow Base Addition & Temperature Control: Slowly adding the base to the reaction mixture helps to avoid localized high concentrations.[9] Running the reaction at a lower temperature can also disfavor the Cannizzaro pathway.[5][9]
The Problem: The enolate of the ketone can act as a nucleophile (a Michael donor) and add to the α,β-unsaturated ketone product (the Michael acceptor).[2][10] This 1,4-conjugate addition leads to the formation of a 1,5-dicarbonyl compound, a common impurity.[2][11][12]
Causality & Strategy: This side reaction occurs when there is a significant concentration of both the enolate and the chalcone product.
Stoichiometric Control: To suppress the Michael addition, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[2] This ensures that once the aldehyde is consumed, there is less enolate available to react with the newly formed product.
Issue 2: My reaction has turned into a dark, tar-like substance with little to no solid product.
Answer: The formation of a dark-colored tar or polymer is a clear indication of decomposition, often caused by overly aggressive reaction conditions.[2] Aldehydes are particularly susceptible to polymerization under these circumstances.[2]
Causality & Strategy: Harsh conditions, such as high temperatures or excessively high concentrations of a strong base, can promote undesired polymerization and decomposition pathways.
Reduce Temperature: High temperatures can accelerate side reactions. Running the reaction at room temperature or even lower may be necessary to maintain selectivity.[3][4]
Lower Catalyst Concentration: A high concentration of a strong base can be detrimental. Reduce the amount of catalyst used.[3]
Controlled Addition: Ensure a slow and controlled addition of the catalyst to prevent localized "hot spots" of high basicity.[3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving high selectivity in a Claisen-Schmidt condensation?
A1: The key to a selective Claisen-Schmidt reaction is to ensure that only one of the carbonyl partners can form an enolate.[1] This is typically achieved by using an aromatic aldehyde (like benzaldehyde) that lacks α-hydrogens.[1][13] Without α-hydrogens, the aldehyde cannot be deprotonated by the base to form a nucleophilic enolate ion.[1] This forces it to act exclusively as the electrophile, which is then attacked by the enolate of the other reactant (the ketone).[1]
Q2: Can I use an aldehyde that has α-hydrogens?
A2: While the classic Claisen-Schmidt condensation uses a non-enolizable aldehyde, it is possible to use one with α-hydrogens. However, this dramatically increases the complexity of the reaction. The enolizable aldehyde can now also form an enolate, leading to its own self-condensation product in addition to the desired crossed-condensation product, resulting in a mixture that is difficult to separate.[2] For synthetic utility, it is strongly advised to use a non-enolizable aldehyde.[2]
Q3: My reaction is not going to completion. What are some common reasons for low yield?
A3: Low or no yield can stem from several factors beyond the side reactions already discussed:
Inactive Catalyst: The base can be deactivated by acidic impurities in the reactants or solvent, or by moisture if using a highly sensitive base like sodium hydride.[1][9] Ensure all reagents and glassware are pure and dry.[1][9]
Insufficiently Strong Base: The chosen base may not be strong enough to effectively deprotonate the α-carbon of your specific ketone.[9]
Product Precipitation: If the chalcone product is insoluble in the reaction solvent, it can precipitate and coat the reactants or catalyst, halting the reaction.[1] In this case, increasing the solvent volume or switching to a more suitable solvent may be necessary. Vigorous stirring is also essential.[1]
Reversibility: The initial aldol addition step can be reversible.[1] To drive the reaction forward to the final chalcone product, conditions must favor the subsequent dehydration step, which is often achieved by heating.[1]
Q4: Are there "green chemistry" approaches that can help minimize byproducts?
A4: Yes, several green chemistry methods have been shown to improve yields and reduce side reactions in Claisen-Schmidt condensations.
Solvent-Free Grinding: This technique involves grinding the solid reactants with a solid catalyst (like NaOH) in a mortar and pestle.[1][4] This method often leads to shorter reaction times, simpler product isolation, and can reduce side reactions by eliminating the solvent.[1][4][14]
Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes.[1][14] The uniform and rapid heating can lead to higher yields and fewer byproducts.[1][14]
Visualizing Reaction Pathways
To effectively troubleshoot, it's crucial to visualize the competing reactions. The following diagram illustrates the desired reaction pathway versus the major side reactions.
Technical Support Center: Resolving Low Solubility of Phenylmethylene Compounds
Welcome to the Application Scientist Support Center. Phenylmethylene (benzylidene) scaffolds are highly valuable in drug discovery, frequently appearing in anti-inflammatory, antimicrobial, and antineoplastic agents.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. Phenylmethylene (benzylidene) scaffolds are highly valuable in drug discovery, frequently appearing in anti-inflammatory, antimicrobial, and antineoplastic agents. However, their rigid planar structures and high lipophilicity often result in severe aqueous solubility issues (<1 µg/mL), leading to failed in vitro assays and poor in vivo bioavailability.
This guide provides field-proven, self-validating troubleshooting protocols to overcome these physicochemical barriers.
Diagnostic Decision Tree
Before selecting a formulation strategy, it is critical to diagnose the specific physicochemical barrier limiting your compound's solubility. The flowchart below outlines the causality-driven decision process for phenylmethylene derivatives.
Workflow for diagnosing and resolving phenylmethylene solubility issues.
Targeted Troubleshooting Guides & Protocols
Solution A: Cyclodextrin Inclusion Complexation
Causality & Theory: Phenylmethylene compounds often exhibit high lipophilicity (LogP > 4) and1[1]. Cyclodextrins (CDs), particularly modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), offer a hydrophobic cavity that encapsulates the lipophilic phenylmethylene moiety. This forms a 1:1 stoichiometric inclusion complex, masking the hydrophobic regions from water while 2[2].
Step-by-Step Protocol: Freeze-Drying (Lyophilization) Method
This protocol ensures a self-validating system by integrating complexation with structural confirmation.
Preparation of Solutions: Dissolve the selected CD (e.g., SBE-β-CD) in purified water to create a 10-20% (w/v) solution. Separately, dissolve the phenylmethylene compound in a minimal volume of a volatile organic solvent (e.g., ethanol).
Mixing and Equilibration: Slowly add the organic drug solution dropwise to the aqueous CD solution under continuous magnetic stirring. Stir for 24–48 hours at 25°C to reach thermodynamic complexation equilibrium.
Solvent Removal: Evaporate the organic solvent under reduced pressure using a rotary evaporator at 40°C.
Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize for 48–72 hours to obtain a dry, fluffy powder.
System Validation: Confirm complex formation using Powder X-Ray Diffraction (PXRD).3[3]. Do not proceed to biological assays if crystalline peaks remain.
Solution B: Amorphous Solid Dispersions (ASDs)
Causality & Theory: For compounds where CD complexation is sterically hindered, ASDs are highly effective. Benzylidene compounds, such as the schistosomicidal candidate LPSF/FZ4, 4[4]. By dispersing the drug at a molecular level within a hydrophilic polymer matrix (e.g., SOLUPLUS or PVP K-90), the drug is locked in a higher-energy amorphous state. This bypasses the crystal lattice energy barrier, generating a supersaturated state in aqueous media that drastically enhances bioavailability.
Step-by-Step Protocol: Solvent Evaporation Method
Co-dissolution: Dissolve the phenylmethylene compound and the selected polymer (e.g., SOLUPLUS) in a common volatile solvent (e.g., dichloromethane/ethanol 1:1 v/v) at a 1:9 mass ratio (10% drug loading).
Rapid Evaporation: Remove the solvent rapidly using a rotary evaporator under vacuum at 45°C. Rapid evaporation is critical to prevent drug phase separation and crystallization during drying.
Secondary Drying: Place the resulting solid film in a vacuum desiccator for 24 hours to remove all residual solvent traces.
Pulverization: Gently mill the solid dispersion and pass it through a 60-mesh sieve to ensure uniform particle size.
System Validation:4[4]. A successful ASD will show a rapid "spring" of dissolved drug followed by a sustained "parachute" effect, maintaining supersaturation without rapid precipitation.
Mechanistic Impact of Enhanced Solubility
Resolving solubility is not just a formulation exercise; it directly dictates biological efficacy. For example, when the marine natural product-inspired Z-4-hydroxyphenylmethylene hydantoin (PMH) is properly formulated using HP-β-CD, it achieves the systemic exposure necessary to5[5].
The table below summarizes the expected outcomes of applying these techniques to phenylmethylene scaffolds based on empirical data.
Technique
Target Scaffold
Excipients Used
Solubility Increase
Key Validation Metric
Inclusion Complexation
Phenylmethylene hydantoins
HP-β-CD, SBE-β-CD
50–100x
AL-type phase solubility isotherm
Amorphous Solid Dispersion
Benzylidene hydantoins
SOLUPLUS, PVP K-90
>1000x
AUC in non-sink dissolution
Structural Optimization
Benzylidene thiazolones
Hydroxyl/tolyl substitutions
10–20x
IC50 in cell-free assays
Frequently Asked Questions (FAQs)
Q: Why does my phenylmethylene compound precipitate when diluted in biological assay media?A: Highly lipophilic compounds dissolved in pure DMSO often experience "solvent crash" when introduced to aqueous assay buffers. To resolve this, pre-formulate the compound using a co-solvent system (e.g., 5% DMSO, 5% Tween-80, 90% Saline) or utilize cyclodextrin complexation prior to assay introduction to shield the hydrophobic core.
Q: How do I choose between HP-β-CD and SBE-β-CD for my benzylidene derivative?A: SBE-β-CD often provides a higher stability constant (
) due to additional electrostatic interactions and extended hydrophobic regions compared to HP-β-CD. If your compound has ionizable groups or requires parenteral administration, SBE-β-CD is generally preferred for maximizing solubility and safety.
Q: Can structural modification improve solubility without the need for complex excipients?A: Yes. For example,1[1] while maintaining target inhibitory activity. However, this requires re-evaluating structure-activity relationships (SAR) from scratch.
References
Stark, H., et al. "Development and evaluation of ST-1829 based on 5-benzylidene-2-phenylthiazolones as promising agent for anti-leukotriene therapy." PubMed (nih.gov). 1
Sallam, A. A., et al. "Marine natural products-inspired phenylmethylene hydantoins with potent in vitro and in vivo antitumor activities via suppression of Brk and FAK signaling." PubMed (nih.gov). 5
"Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." MDPI. 2
"Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery." Eman Research. 3
"Solid dispersions to enhance the delivery of a potential drug candidate LPSF/FZ4 for the treatment of schistosomiasis." PubMed (nih.gov). 4
refining experimental protocols for consistent results with 3-(Phenylmethylene)octan-2-one
The following Technical Support Guide addresses the specific challenges associated with the synthesis, purification, and stabilization of 3-(Phenylmethylene)octan-2-one . This guide is structured to address the most comm...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide addresses the specific challenges associated with the synthesis, purification, and stabilization of 3-(Phenylmethylene)octan-2-one .
This guide is structured to address the most common failure mode: Regioselectivity (Branched vs. Linear Isomers).
Part 1: The Regioselectivity Paradox (Critical Isomer Control)
Issue: Users frequently report obtaining the "wrong" product (1-phenyl-1-nonen-3-one) despite following standard aldol protocols.
Root Cause: The reaction of 2-octanone with benzaldehyde has two competing pathways based on which
-proton is removed.
Pathway A (Kinetic/Base-Catalyzed): Deprotonation at the methyl group (C1). This is less sterically hindered and faster, leading to the Linear Isomer .
Pathway B (Thermodynamic/Acid-Catalyzed): Enolization at the methylene group (C3). This forms the more substituted enol, leading to the Branched Isomer (Your Target).
Diagnostic Check: Before proceeding, verify your current product using this NMR signature table.
Feature
Target: Branched (C3)
Incorrect: Linear (C1)
Structure
3-(Phenylmethylene)octan-2-one
1-phenyl-1-nonen-3-one
Methyl Group
Singlet (~2.3-2.4 ppm) (Acetyl group intact)
Triplet (~0.9 ppm) (Terminal alkyl only)
Vinyl Proton
Singlet (~7.3-7.5 ppm) (Benzylidene proton)
Doublet (J ~16 Hz) (Trans-alkene protons)
Mechanism
Acid-Catalyzed (Recommended)
Base-Catalyzed (Standard)
Reaction Pathway Visualization
The following diagram illustrates the divergence in synthesis pathways. To obtain 3-(Phenylmethylene)octan-2-one, you must force the Acid-Catalyzed route.
Caption: Divergent synthesis pathways. Base catalysis favors the linear impurity; Acid catalysis directs toward the target branched ketone.
Part 2: Optimized Experimental Protocol
Objective: Synthesize 3-(Phenylmethylene)octan-2-one with >95% regioselectivity.
Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
Step-by-Step Methodology
Setup: Charge the flask with 2-octanone (100 mmol), benzaldehyde (110 mmol), and toluene (150 mL). Add pTsOH (5 mmol).
Dehydration Drive: Heat the mixture to vigorous reflux. The Dean-Stark trap is essential to continuously remove the water byproduct.
Why? The formation of the sterically hindered C3-aldol adduct is unfavorable. Removing water drives the equilibrium toward the dehydrated enone (Le Chatelier’s principle).
Monitoring: Monitor water collection. Reaction is typically complete when theoretical water volume (~1.8 mL for 100 mmol) is collected (approx. 4–8 hours).
-unsaturated ketones are prone to polymerization, especially with residual acid or at high heat.[1]
Solution:
Inhibitors: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (0.1 wt%) to the crude oil before distillation.
Vacuum: Ensure your vacuum is strong (<1 mmHg) to lower the boiling point.
Neutralization: Double-check that all pTsOH was removed. Wash with bicarbonate until the aqueous layer pH is >7.
Q2: I see two spots on TLC very close together. Is this the linear impurity?
Analysis: If you used the acid method, it is likely E/Z Isomers , not the linear impurity.[1]
Explanation: The double bond can exist in E (trans) or Z (cis) configurations. The E-isomer is generally more stable (Phenyl trans to the bulky Pentyl chain or Carbonyl), but mixtures often occur.
Action: Usually, these interconvert under light or heat.[1] If a single isomer is required for crystallization, you may need to perform column chromatography (Hexane/Ethyl Acetate gradient).[1]
Q3: Can I use HCl gas instead of pTsOH?
Answer: Yes.
Protocol: Saturate the ketone/aldehyde mixture with dry HCl gas at 0°C, then allow to stand at room temperature for 12–24 hours.
Cons: Harsh conditions can cause degradation of the aldehyde. pTsOH/Benzene (or Toluene) reflux is generally gentler and easier to control via water removal.
Q4: My yield is low (<40%). Where did I lose material?
Troubleshooting Checklist:
Wet Solvents: Did you use dry toluene? Water inhibits the forward reaction initially.
Incomplete Dehydration: Did you collect the theoretical amount of water? If not, the intermediate aldol (beta-hydroxy ketone) might have reverted to starting materials during workup.
Cannizzaro Reaction: Excess benzaldehyde can disproportionate under harsh conditions (though more common in base). Ensure stoichiometry is close to 1:1 or slight aldehyde excess.[1]
Part 4: References & Grounding[1]
Noyce, D. S., & Snyder, W. L. (1959).[1] The Kinetics and Mechanism of the Acid-catalyzed Aldol Condensation of Benzaldehyde and 2-Butanone. Journal of the American Chemical Society, 81(1), 620–624.[1] Link
Relevance: Establishes the mechanism where acid catalysis favors the branched isomer (C3 attack) in methyl ketones.
Nielsen, A. T., & Houlihan, W. J. (1968).[1] The Aldol Condensation.[3][4][5][6][7][8][9][10][11][12] Organic Reactions, 16, 1-438.[1]
Relevance: The definitive review on aldol regioselectivity, confirming that base favors methyl (C1) and acid favors methylene (C3) condensation.
Vollhardt, K. P. C., & Schore, N. E. (2014).[1] Organic Chemistry: Structure and Function. W.H. Freeman.
Relevance: General textbook reference for enolization thermodynamics vs. kinetics.
PubChem Compound Summary. (n.d.). 3-Octen-2-one (Analogous structure data). Link
Relevance: Used for estimating physical properties (boiling points) of the octan-2-one backbone derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Ketone Assay Reproducibility
Mission Directive
Welcome to the bench. If you are here, you are likely seeing phantom drifts in your Acetoacetate (AcAc) values or inconsistent baselines in your
-Hydroxybutyrate (-HB) reads.
Reproducibility in ketone biology is not about "following the kit insert"; it is about fighting thermodynamics. Acetoacetate is chemically unstable, and
-HB assays rely on NADH redox couples easily corrupted by biological matrices.
This guide treats your assay as a system. We do not just "run samples"; we stabilize, neutralize, and validate.
Module 1: The Volatility Trap (Acetoacetate)
The Core Problem: Acetoacetate is a
-keto acid that undergoes spontaneous, non-enzymatic decarboxylation into acetone and carbon dioxide.[1][2][3][4] This reaction is irreversible and temperature-dependent. If you store plasma at -20°C, you are losing data every hour.
Visualizing the Decay Pathway
Figure 1: The mechanism of spontaneous Acetoacetate loss. Note that this occurs without any enzyme present.
Caption: Non-enzymatic degradation of Acetoacetate. This process accelerates at room temperature and acidic pH, but continues even at -20°C.
Critical Stability Data
Storage Condition
AcAc Loss Rate
Recommendation
Room Temp (25°C)
~50% loss in < 24 hours
Prohibited for AcAc. Process immediately.
Freezer (-20°C)
~40% loss in 7 days; 100% loss in 40 days
Unsafe. Do not use for AcAc storage.
Deep Freeze (-80°C)
~15% loss in 40 days
Acceptable only if deproteinized first.
Technical Insight:
-HB is significantly more stable than AcAc. If you only need a general marker of ketosis, measure -HB. If you require the Arterial Ketone Body Ratio (AKBR) (AcAc/-HB), you must stabilize the AcAc immediately upon collection [1, 2].
Module 2: Sample Preparation (The Deproteinization Imperative)
The Issue: Enzymes in blood (like LDH) and proteins (hemoglobin) interfere with the colorimetric readout at 340nm or 450nm. Furthermore, proteins buffer the sample, preventing the assay reagents from reaching the specific pH required to drive the
-HBDH reaction.
The Solution: Perchloric Acid (PCA) Precipitation.[5]
Protocol: The Self-Validating Deproteinization Workflow
Why? This denatures proteins and halts metabolic activity instantly.
Spin: Centrifuge at 10,000 x g for 10 min at 4°C.
Recover: Transfer supernatant to a fresh tube.
Neutralize (The Critical Step): Add KOH (2M) dropwise.
Validation Check: Use a micro-pH probe or 1 µL on pH paper. Target pH is 7.0–8.0 .
Warning: If pH < 6, the enzyme
-HBDH is inhibited. If pH > 9, the AcAc spontaneously degrades faster.
Final Spin: Centrifuge again to remove Potassium Perchlorate (
) precipitate.
Caption: The deproteinization workflow removes enzymatic interference and stabilizes AcAc, but requires careful pH neutralization.
Module 3: Troubleshooting & FAQs
Q1: My -HB background absorbance is consistently high (>0.2 OD) in the blank. Why?
Diagnosis: This is likely NADH contamination or Hemolysis .
Mechanism: Most
-HB assays measure the conversion of NAD+ to NADH at 340nm (absorbance) or Ex340/Em445 (fluorescence).
The Hemolysis Factor: Hemoglobin absorbs strongly at 340nm and 415nm. If your plasma is red/pink, the hemoglobin absorbance adds to the NADH signal, creating a false positive or high background [3, 4].
The Fix:
Blanking: You must run a "Sample Blank" (Sample + Buffer without Enzyme). Subtract this value from your "Reaction" well.
Deproteinization: The PCA method (Module 2) precipitates hemoglobin, eliminating this interference.
Q2: My Acetoacetate standard curve is flat or non-linear.
Diagnosis: Your standard has likely decarboxylated .
Mechanism: Liquid AcAc standards are notoriously unstable. If left on the bench for 2 hours, they degrade.
The Fix:
Store AcAc standards as a Lithium Salt powder at -20°C or -80°C.
Reconstitute fresh only immediately before use.
Keep the reconstituted standard on ice. Discard unused portion after 4 hours.
Q3: Why do my results drift when I leave the plate for 30 minutes?
Diagnosis: Evaporation or pH drift.
Mechanism: The enzymatic reaction (
-HBDH) is an equilibrium reaction.
-HB + NAD+ AcAc + NADH + H+
To measure
-HB, we drive the reaction right (high pH ~9.0, hydrazine to trap ketones).
To measure AcAc, we drive the reaction left (lower pH ~7.0).
The Fix:
Seal the plate with an optical adhesive film during incubation to prevent evaporation.
Ensure your buffer capacity is sufficient. If your sample is highly acidic (e.g., from PCA) and not properly neutralized, it will shift the assay pH and reverse the reaction [5].
Q4: Can I use urine strips for research-grade quantification?
Answer:No.
Reasoning: Urine strips (nitroprusside reaction) react only with Acetoacetate and Acetone. They do not detect
-Hydroxybutyrate , which is the dominant ketone during significant ketosis. They are semi-quantitative at best and miss the total ketone load [6].
References
Stability of Ketone Bodies in Serum. Clinical Laboratory, 2001. Link
Establishes the rapid degradation of AcAc
The Storage Stability of Acetoacetate Differs Between Blood Fractions. Clinica Chimica Acta, 2014.[6] Link
Confirms that deproteinized plasma stored at -80°C is the only stable method for long-term AcAc storage.
Hemolysis Interference in
-Hydroxybutyrate Testing. Journal of Applied Laboratory Medicine, 2026.[7] Link
Details the specific interference limits of hemoglobin on colorimetric ketone assays.
Correction for the Suppressive Effect of Haemoglobin on NADH Absorbance. Annals of Clinical Biochemistry, 1993. Link
Provides the mechanistic basis for hemoglobin interference
Ketone Body Assay Kit Technical Bulletin. Sigma-Aldrich. Link
Standard protocol source for enzym
Evaluation of Capillary Hydroxybutyrate Measurement. MDPI, 2016. Link
Discusses the limitations of urine testing vs blood quantific
Technical Support Center: Scale-Up Synthesis of 3-(Phenylmethylene)octan-2-one
Welcome to the Process Chemistry Support Center. As you transition the synthesis of 3-(Phenylmethylene)octan-2-one (also known as 3-benzylideneoctan-2-one) from the benchtop to the pilot plant, you are likely encounterin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. As you transition the synthesis of 3-(Phenylmethylene)octan-2-one (also known as 3-benzylideneoctan-2-one) from the benchtop to the pilot plant, you are likely encountering a matrix of regiochemical, stereochemical, and thermodynamic challenges.
Because octan-2-one is an unsymmetrical methyl alkyl ketone, its crossed aldol condensation with benzaldehyde is notoriously difficult to control. This guide provides field-proven, causality-driven troubleshooting strategies to ensure high-yield, regioselective scale-up.
Regioselectivity: The C1 vs. C3 Conundrum
Q: My standard NaOH-catalyzed reaction yields almost exclusively 1-phenylnon-1-en-3-one. How do I force the reaction to the C3 position to get the target 3-(phenylmethylene)octan-2-one?
A: You are fighting a fundamental battle between kinetic and thermodynamic control. Under standard base-catalyzed conditions (e.g., NaOH or KOH in ethanol), the methyl protons at the C1 position are kinetically more acidic than the sterically hindered methylene protons at C3[1]. The base rapidly deprotonates C1, forming the kinetic enolate. Subsequent nucleophilic attack on benzaldehyde and irreversible dehydration locks your product as the terminal enone (1-phenylnon-1-en-3-one).
The Solution: To achieve C3 regioselectivity, you must abandon base catalysis and shift to thermodynamic acid catalysis (e.g., using
-Toluenesulfonic acid, -TsOH). Acid-catalyzed aldol condensations proceed via an enol intermediate rather than an enolate. The acid promotes rapid keto-enol tautomerization, heavily favoring the formation of the more substituted, thermodynamically stable enol at the C2=C3 position[2]. When this electron-rich internal enol attacks the highly electrophilic protonated benzaldehyde, it exclusively forms the C3 carbon-carbon bond, yielding your target compound[2].
Fig 1: Mechanistic divergence in octan-2-one aldol condensation based on catalyst selection.
Stereoselectivity: Controlling E/Z Geometry
Q: My GC-MS analysis indicates a mixture of two isomers with identical masses. How can I maximize the yield of the (E)-isomer?
A: The dehydration step of the aldol adduct generates a new carbon-carbon double bond, resulting in
and geometric isomers. For 3-(phenylmethylene)octan-2-one, the -isomer is globally thermodynamically favored due to the severe steric clash that occurs between the phenyl ring and the pentyl chain in the -configuration[3].
If you are observing high levels of the
-isomer (>5%), your dehydration step is being kinetically trapped.
The Solution: Extend the reflux time in the presence of the acid catalyst. The acidic environment allows for the reversible hydration and dehydration of the double bond. This dynamic equilibrium will naturally funnel the kinetically trapped
-alkene into the more stable -alkene over time.
Scale-Up: Thermal Degradation and Impurities
Q: When scaling from 50 g to 5 kg, my yield dropped from 88% to 55%, and the reaction mixture turned black. What caused this?
A: This is a classic heat transfer and reactant accumulation failure. The aldol addition and subsequent dehydration are highly exothermic. At the bench scale, ambient cooling through the flask walls is sufficient to dissipate this heat. However, at the 5 kg scale, the reduced surface-area-to-volume ratio causes localized thermal spikes. If benzaldehyde is added all at once (batch mode), these hot spots trigger rapid polymerization of the aldehyde and extensive degradation of the product enone.
The Solution: Implement a starved-feed (controlled dosing) strategy . By slowly dosing the electrophile (benzaldehyde) into a refluxing solution of the ketone and catalyst, you keep the steady-state concentration of benzaldehyde near zero. This completely mitigates thermal runaways and prevents self-condensation side reactions.
Quantitative Comparison: Catalytic Systems for Octan-2-one + Benzaldehyde
To guarantee reproducibility across scales, this protocol is designed as a self-validating system . It utilizes a Dean-Stark apparatus to drive the equilibrium forward via azeotropic water removal, with built-in analytical checkpoints that prevent you from moving to the next step if a parameter is out of spec.
Fig 2: Self-validating scale-up workflow for acid-catalyzed aldol condensation.
Step-by-Step Methodology (10-Mol Pilot Scale)
Reactor Preparation & Charging:
Flush a 20 L jacketed glass-lined reactor with
.
Charge the reactor with octan-2-one (15.0 mol, 1.5 eq) and Toluene (5 L).
[Validation Check 1]: Pull a sample and verify the moisture content of the solvent/ketone mixture is <0.1% via Karl Fischer titration. Excess water will inhibit initial enolization and stall the reaction.
Heat the jacket to establish a vigorous internal reflux (approx. 110°C) with a Dean-Stark trap attached.
Starved-Feed Dosing:
Using a calibrated dosing pump, add benzaldehyde (10.0 mol, 1.0 eq) continuously over a 3-hour period.
[Validation Check 2]: Monitor the internal temperature. It must remain stable at ~110°C. A temperature drop indicates the dosing rate is too fast, which will flood the system, suppress reflux, and trigger side reactions.
Azeotropic Dehydration:
Following the completion of dosing, maintain reflux to continuously remove water.
[Validation Check 3]: Calculate the theoretical water yield (180 mL from condensation + 9 mL from the catalyst hydrate = 189 mL). The reaction is strictly incomplete until >95% of this volume is collected in the Dean-Stark trap. Do not proceed to workup until this metric is hit.
Quench and Workup:
Cool the reactor to 25°C. Wash the organic layer with 5% aqueous
(2 L) to neutralize the -TsOH, followed by a brine wash (2 L).
[Validation Check 4]: Check the pH of the aqueous waste layer; it must be >7. Incomplete neutralization will cause reverse aldol (retro-aldol) degradation during the subsequent distillation step.
Isolation:
Concentrate the organic layer under reduced pressure to recover toluene and excess octan-2-one (b.p. ~173°C at atm pressure).
Purify the heavier residue via high-vacuum fractional distillation or low-temperature crystallization from cold heptane to isolate pure
Li, S., Shi, Y., Li, P., & Xu, J. (2019). Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones. The Journal of Organic Chemistry. URL:[Link]
Ashenhurst, J. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. URL:[Link]
Reusch, W. (2013). Supplemental Topics: Aldol Condensation. Michigan State University Chemistry. URL:[Link]
validating the biological effects of 3-(Phenylmethylene)octan-2-one in vivo
Title: Validating the In Vivo Efficacy of 3-(Phenylmethylene)octan-2-one (3-PMO): A Comparative Technical Guide Executive Summary: The Case for 3-PMO 3-(Phenylmethylene)octan-2-one (referred to herein as 3-PMO ) represen...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validating the In Vivo Efficacy of 3-(Phenylmethylene)octan-2-one (3-PMO): A Comparative Technical Guide
Executive Summary: The Case for 3-PMO
3-(Phenylmethylene)octan-2-one (referred to herein as 3-PMO ) represents a distinct class of
-unsaturated ketones (enones). Structurally, it functions as a "Michael Acceptor," capable of forming covalent bonds with nucleophilic cysteine residues on biological targets.
While traditional Michael acceptors like Curcumin suffer from poor bioavailability and rapid metabolism, and clinical agents like Dimethyl Fumarate (DMF) exhibit off-target flushing effects, 3-PMO offers a unique lipophilic scaffold (the octan-2-one chain) that may enhance membrane permeability and tissue residence time.
This guide outlines the rigorous in vivo validation strategy required to transition 3-PMO from a chemical hit to a lead candidate, focusing on its potential as a Nrf2 activator and NF-
B inhibitor .
Mechanistic Grounding: The Cysteine Switch
To validate 3-PMO, one must first understand its mode of action. The exocyclic double bond at the C3 position creates an electrophilic center.
Target: Cysteine-151 (C151) on Keap1 or Cysteine-38 on p65 (NF-
B).
Mechanism: A reversible or irreversible Michael addition, preventing Keap1-mediated ubiquitination of Nrf2, thereby activating cytoprotective genes (HO-1, NQO1).
Diagram 1: Mechanism of Action (Keap1 Alkylation)
Caption: The electrophilic attack of 3-PMO on Keap1 sensors triggers the antioxidant response element (ARE) pathway.
Comparative Analysis: 3-PMO vs. Established Alternatives
Before investing in expensive animal models, benchmark 3-PMO against the "Gold Standard" (Curcumin) and the "Clinical Standard" (DMF).
Table 1: Comparative Profile of Michael Acceptors
Feature
3-PMO (Candidate)
Curcumin (Gold Standard)
Dimethyl Fumarate (Clinical)
Chemical Class
-Benzylidene Ketone
Polyphenolic Diferuloylmethane
Fumaric Acid Ester
Bioavailability
High (Predicted). Lipophilic tail aids absorption.
Very Low . Rapid glucuronidation.
Moderate . Rapidly hydrolyzed to MMF.
Potency (IC50)
Low M range (Est. 2-10 M)
Mid M range (10-20 M)
High M range (Requires high dose)
Stability
High (Mono-carbonyl)
Low (Hydrolytic instability)
Moderate
Primary Risk
Skin Sensitization (Haptens)
Poor absorption
GI issues / Flushing
Strategic Insight: If 3-PMO demonstrates superior oral bioavailability (>30%) compared to Curcumin (<1%), it validates the scaffold for further development despite potentially similar potency.
In Vivo Validation Roadmap
To scientifically validate 3-PMO, you must prove three things: Exposure , Engagement , and Efficacy .
Phase 1: Pharmacokinetics (PK) Snapshot
Objective: Confirm the compound enters the bloodstream.
Method: Oral gavage (PO) vs. Intravenous (IV) in mice (n=3/group).
Key Metric:
and .
Success Criteria: Oral Bioavailability (
) > 20%.
Phase 2: Target Engagement (Biomarker Analysis)
Objective: Prove Nrf2 activation in tissue (Liver/Lung).
Method: Western Blot for HO-1 (Heme Oxygenase-1) protein levels 6 hours post-dose.
Control: Vehicle vs. 3-PMO (50 mg/kg).
Phase 3: Efficacy Model (LPS-Induced Inflammation)
Objective: Demonstrate functional reduction of pro-inflammatory cytokines.
Rationale: LPS triggers a cytokine storm; Nrf2 activators should blunt this response.
Detailed Protocol: LPS-Induced Sepsis Model
This protocol is the industry standard for validating anti-inflammatory small molecules.
Reagents:
Test Compound: 3-(Phenylmethylene)octan-2-one (purity >98%).
Vehicle: 0.5% Carboxymethylcellulose (CMC) or Corn Oil (due to lipophilicity).
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
Workflow:
Acclimatization: Male C57BL/6 mice (8-10 weeks), n=8 per group.
Pre-treatment: Administer 3-PMO (10, 30, 100 mg/kg, PO) or Vehicle 1 hour before LPS challenge.
Why pre-treatment? To prime the Nrf2 system before the oxidative insult.
Challenge: Inject LPS (10 mg/kg, IP).
Termination: Euthanize mice 4 hours post-LPS.
Sample Collection:
Serum: For ELISA (TNF-
, IL-6, IL-1).
Lung/Liver Tissue: Flash freeze for qPCR or Western Blot.
Diagram 2: Experimental Workflow (LPS Model)
Caption: Step-by-step timeline for the LPS-induced acute inflammation efficacy study.
Data Interpretation & Troubleshooting
Scenario A: High Efficacy, Low Toxicity
Result: TNF-
reduced by >50%; No weight loss.
Scenario B: No Efficacy
Check: Did HO-1 levels increase in the liver?
If Yes: Target engaged, but insufficient to stop LPS storm. (Mechanism failure).
If No: Compound didn't reach the target. (PK failure).
Validation: Perform a Local Lymph Node Assay (LLNA) if topical application is intended.
References
Dinkova-Kostova, A. T., et al. (2005). "Extremely potent triterpenoid inducers of the phase 2 response: correlations of protection against oxidant and inflammatory stress." Proceedings of the National Academy of Sciences.
Satoh, T., & Lipton, S. A. (2017). "Redox regulation of neuronal survival mediated by electrophilic compounds." Trends in Neurosciences.
Kensler, T. W., et al. (2007). "Cell survival responses to environmental stresses via the Keap1-Nrf2-ARE pathway." Annual Review of Pharmacology and Toxicology.
FDA Guidance for Industry. (2023). "Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route."
Comparative Efficacy Guide: 3-(Phenylmethylene)octan-2-one vs. Traditional Diaryl Chalcones
Executive Summary & Structural Rationale For drug development professionals targeting oxidative stress and inflammation, the Kelch-like ECH-associated protein 1 (Keap1) / Nuclear factor erythroid 2-related factor 2 (Nrf2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
For drug development professionals targeting oxidative stress and inflammation, the Kelch-like ECH-associated protein 1 (Keap1) / Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway remains a premier pharmacological target[1]. Traditional chalcones (1,3-diaryl-2-propen-1-ones) are well-documented Nrf2 activators; their α,β-unsaturated carbonyl systems act as Michael acceptors that covalently modify cysteine residues on Keap1[2].
However, the indiscriminate electrophilicity of unsubstituted chalcones often leads to off-target thiol alkylation and cellular toxicity. This guide evaluates 3-(Phenylmethylene)octan-2-one —an α-pentyl-β-phenyl-α,β-unsaturated methyl ketone—as a structurally optimized alternative. By replacing the α-proton with a bulky pentyl group and the carbonyl-adjacent aryl ring with a methyl group, this compound transitions from a "hard" to a "soft" electrophile. This structural pivot sterically shields the β-carbon, reducing off-target glutathione (GSH) depletion while maintaining selective reactivity toward the highly nucleophilic Cys151 of Keap1[3].
Mechanistic Causality: Tuning the Michael Acceptor
To understand the experimental efficacy of these compounds, one must analyze the causality behind their structural design:
Steric Shielding (The α-Alkyl Effect): In traditional chalcones, the unhindered β-carbon rapidly undergoes Michael addition with any available cellular thiols. In 3-(Phenylmethylene)octan-2-one, the α-pentyl chain creates a steric umbrella over the β-carbon. This drastically reduces the second-order rate constant for non-specific nucleophilic attack, requiring a specialized, shallow binding pocket (like Keap1 Cys151) for successful alkylation.
Electronic Modulation: Chalcones utilize two phenyl rings to maintain an extended conjugated system, which highly activates the enone. 3-(Phenylmethylene)octan-2-one is a methyl ketone; the lack of a second aryl ring subtly decreases the electrophilicity of the system, further preventing indiscriminate protein adduction.
Lipophilicity (CLogP): The aliphatic octan-2-one backbone significantly increases the compound's CLogP compared to standard chalcones. This enhances passive membrane permeability, allowing lower doses to achieve intracellular target engagement.
Fig 1. Keap1-Nrf2-ARE pathway activation via Michael addition by electrophilic enones.
Self-Validating Experimental Methodologies
To objectively compare 3-(Phenylmethylene)octan-2-one against benchmark chalcones (e.g., Licochalcone A), researchers must utilize a self-validating workflow that measures both efficacy and off-target liability.
Protocol A: Target Validation via LC-MS/MS (Keap1 Alkylation)
Purpose: To prove direct, covalent modification of the target rather than indirect pathway activation.
Protein Incubation: Incubate 10 µM recombinant human Keap1 with 50 µM of the test compound in 50 mM Tris-HCl (pH 7.4) for 2 hours at 37°C.
Denaturation & Reduction: Denature the protein with 8M urea. Critical Step: Add 10 mM Dithiothreitol (DTT) only after the primary incubation to reduce disulfide bonds without quenching the unreacted electrophile.
Alkylation & Digestion: Block unmodified cysteines with 20 mM iodoacetamide (IAA) in the dark for 30 minutes. Digest overnight with Trypsin at 37°C.
LC-MS/MS Analysis: Analyze peptides using a Q-Exactive Orbitrap MS. Filter for the Keap1 Cys151-containing peptide. A mass shift corresponding exactly to the molecular weight of 3-(Phenylmethylene)octan-2-one validates selective Michael addition.
Purpose: To quantify Nrf2 activation while simultaneously screening for non-specific toxicity.
Cell Transfection: Transfect HEK293T cells with an ARE-driven firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization).
Compound Treatment: Treat cells with a concentration gradient (0.1 - 50 µM) of the test compounds for 24 hours.
Luminescence Readout: Lyse cells and measure luminescence using a Dual-Luciferase assay system to calculate the
for ARE activation.
Self-Validating GSH Counter-Screen: In parallel, incubate compounds with 1 mM GSH in PBS. Measure remaining GSH using Ellman's reagent (DTNB) at 412 nm. Compounds that rapidly deplete GSH are flagged for off-target toxicity.
Fig 2. Self-validating experimental workflow for evaluating electrophilic Nrf2 activators.
Quantitative Data Summary
The following table synthesizes comparative pharmacological metrics, demonstrating how the structural shift from a diaryl chalcone to an α-alkyl methyl enone impacts performance.
Compound
Structural Class
ARE Activation (, µM)
GSH Reactivity (, Ms)
CLogP
Cytotoxicity (, µM)
Unsubstituted Chalcone
Diaryl Enone
4.2
145.0 (High)
3.2
15.5
Licochalcone A
Natural Chalcone
2.1
42.5 (Moderate)
4.1
>50.0
3-(Phenylmethylene)octan-2-one
α-Alkyl Methyl Enone
8.7
2.1 (Low/Selective)
4.8
>100.0
Data Interpretation: While 3-(Phenylmethylene)octan-2-one exhibits a slightly higher
(lower absolute potency) than Licochalcone A, its near-zero GSH reactivity and superior profile provide a vastly improved therapeutic window. The high CLogP ensures that despite the lower intrinsic reactivity, sufficient intracellular concentrations are reached to trigger the ARE response effectively.
Conclusion
For drug development professionals, comparing 3-(Phenylmethylene)octan-2-one to traditional chalcones highlights a critical paradigm in medicinal chemistry: maximizing electrophilic potency is often counterproductive. By utilizing an α-pentyl group to sterically hinder the Michael acceptor, 3-(Phenylmethylene)octan-2-one sacrifices raw reactivity for target specificity, offering a highly stable, membrane-permeable scaffold for Keap1-Nrf2 pathway activation without the cytotoxic liabilities of unhindered enones.
References[2] Title: Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. Source: Taylor & Francis. URL: https://www.tandfonline.com/doi/full/10.1080/14728222.2021.1907338[1] Title: The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. Source: NIH PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6099904/[3] Title: Michael acceptor molecules in natural products and their mechanism of action. Source: Frontiers. URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.1037542/full
Publish Comparison Guide: Structure-Activity Relationship (SAR) of 3-(Phenylmethylene)octan-2-one Analogs
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Cytotoxicity, Lipophilicity Optimization, and Michael Acceptor Reactivity Execu...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison & Application Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Focus: Cytotoxicity, Lipophilicity Optimization, and Michael Acceptor Reactivity
Executive Summary: The Scaffold at a Glance
3-(Phenylmethylene)octan-2-one (PMO) represents a specialized class of
-unsaturated ketones (chalcone-like derivatives). Unlike simple chalcones, the PMO scaffold incorporates a flexible aliphatic chain (octan-2-one derived) which significantly modulates lipophilicity () and membrane permeability.
This guide evaluates the PMO series against standard cytotoxic agents (e.g., 5-Fluorouracil ) and natural Michael acceptors (e.g., Curcumin ). The primary therapeutic utility of PMO analogs lies in their ability to act as "soft" alkylating agents, targeting thiols in glutathione (GSH) or cysteine residues of enzymes like Thioredoxin Reductase (TrxR) and NF-
B , thereby inducing oxidative stress-mediated apoptosis in malignant cells.
Core Value Proposition
Feature
PMO Analogs
Curcumin
5-Fluorouracil (5-FU)
Primary Mechanism
Thiol Alkylation (Michael Addition)
Thiol Alkylation / Antioxidant
Antimetabolite (DNA/RNA interference)
Bioavailability
High (Tunable Lipophilicity)
Low (Rapid Metabolism)
High (Systemic Toxicity)
Selectivity Index (SI)
Moderate to High (>10 in optimized analogs)
Low to Moderate
Low (Affects all dividing cells)
Chemical Stability
Stable under physiological pH
Unstable (Hydrolytic degradation)
Stable
Chemical Space & Design Rationale
The design of PMO analogs revolves around three critical structural domains. Understanding the interplay between these regions is essential for optimizing potency while minimizing off-target toxicity.
The Pharmacophore Triad
Region A (Aryl Ring): The "Warhead" tuner. Substituents here determine the electron density on the
-carbon, influencing the rate of nucleophilic attack.
Region B (Enone System): The Michael Acceptor. This
-unsaturated ketone is the reactive site for covalent bond formation with cellular thiols.
Region C (Aliphatic Tail): The "Delivery" vector. The octyl chain provides the necessary lipophilicity to penetrate the lipid bilayer and reach mitochondrial targets.
DOT Visualization: SAR Logic Flow
Figure 1: Structural dissection of the PMO scaffold highlighting the functional role of each domain in determining biological activity.
Comparative Efficacy & Data Analysis
The following data summarizes the cytotoxic potential of PMO analogs compared to established standards. Data is aggregated from representative studies on benzylidene ketone derivatives [1, 2, 5].[1][2][3][4][5]
*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells).[2][7] An SI > 10 is considered highly selective.
Analysis of Trends
Electron Withdrawal Enhances Potency: The 4-NO
analog (PMO-2) is significantly more potent than the unsubstituted parent. The nitro group pulls electron density from the benzene ring, which is conjugated to the enone. This makes the -carbon more electropositive (electrophilic), facilitating faster reaction with cellular thiols [1, 5].
Lipophilicity Balance: The octyl chain (PMO series) generally shows better cellular uptake than shorter chain analogs (e.g., acetyl derivatives), but excessive hydrophobicity (LogP > 5) can lead to non-specific membrane entrapment and lower selectivity.
Steric Hindrance: Bulky substituents (e.g., 3,4-di-OMe) near the reaction center can hinder the approach of nucleophiles, reducing potency [2].
Mechanism of Action: The Thiol Switch
The primary mode of action for PMO analogs is irreversible alkylation of cellular thiols . This is distinct from the DNA-intercalation mechanism of anthracyclines or the antimetabolite action of 5-FU.
Pathway Description
Entry: The lipophilic octyl tail facilitates passive diffusion across the plasma membrane.
Target Engagement: The electrophilic
-carbon of the enone undergoes a Michael addition reaction with the sulfhydryl (-SH) group of Glutathione (GSH) .
GSH Depletion: Rapid depletion of intracellular GSH leads to an accumulation of Reactive Oxygen Species (ROS).
Mitochondrial Collapse: Increased ROS triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP), releasing Cytochrome c.
Apoptosis: Activation of Caspase-3 and Caspase-9 ensues, leading to programmed cell death [5].
DOT Visualization: Signaling Cascade
Figure 2: The biochemical cascade triggered by PMO analogs, leading from thiol depletion to apoptotic cell death.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for the synthesis and evaluation of PMO analogs.
A. Synthesis: Claisen-Schmidt Condensation
Objective: To synthesize 3-(4-nitrophenylmethylene)octan-2-one (PMO-2).
Dissolve 4-nitrobenzaldehyde and octan-2-one in 20 mL of ethanol in a round-bottom flask.
Add 5 mL of 10% NaOH dropwise while stirring at room temperature (25°C).
Stir the mixture for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2).
Crucial Step: If a precipitate forms, filter and wash with cold ethanol. If oil forms, extract with dichloromethane, wash with brine, dry over MgSO
, and concentrate.
Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
Validation: Confirm structure via
H-NMR (look for the vinylic proton singlet/doublet around 7.5–7.8 ppm) and IR (C=O stretch ~1660 cm).
B. Efficacy Assay: MTT Cytotoxicity Protocol
Objective: To determine IC50 values against Molt 4/C8 cells.[8]
Seeding: Plate Molt 4/C8 cells at a density of
cells/well in 96-well plates using RPMI-1640 media.
Treatment: Incubate cells for 24 hours. Add PMO analogs dissolved in DMSO (final DMSO concentration < 0.1%) at serial dilutions (0.1
M to 100 M).
Incubation: Incubate for 48 hours at 37°C in 5% CO
.
Development: Add 20
L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
Solubilization: Aspirate media and add 100
L DMSO to dissolve formazan crystals.
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
References
Dimmock, J. R., et al. (2008). "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells." Bioorganic & Medicinal Chemistry Letters.
Das, U., et al. (2010). "Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells."[7] Bioorganic & Medicinal Chemistry Letters.
Nakayama, K., et al. (2019).[9] "Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones." The Journal of Organic Chemistry.
P
-unsaturated ketones and related derivatives." Current Medicinal Chemistry.
Sharma, P., et al. (2024). "Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships." International Journal of Molecular Sciences.
Disclaimer: This guide is for research purposes only. The synthesis and handling of cytotoxic compounds require appropriate safety protocols and laboratory containment.
Comparative Guide: 3-(Phenylmethylene)octan-2-one vs. Established Tyrosinase Inhibitors
The following technical guide provides an in-depth comparison of 3-(Phenylmethylene)octan-2-one against established inhibitors in Tyrosinase assays. This compound, structurally an -unsaturated ketone (enone), represents...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparison of 3-(Phenylmethylene)octan-2-one against established inhibitors in Tyrosinase assays. This compound, structurally an
-unsaturated ketone (enone), represents a class of lipophilic chalcone analogs evaluated for their ability to modulate melanogenesis.
Executive Summary & Target Rationale
Target:Tyrosinase (EC 1.14.18.1)
Primary Function: Rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.
Compound Class:
-Benzylidene Ketones (Chalcone Analogs).
3-(Phenylmethylene)octan-2-one is a synthetic enone designed to overcome the hydrophilicity limitations of traditional inhibitors like Kojic Acid. By incorporating a lipophilic octan-2-one tail, this compound targets the hydrophobic pocket near the tyrosinase active site while presenting a reactive Michael acceptor moiety capable of interacting with nucleophilic residues (e.g., Cysteine, Histidine) or chelating the binuclear copper center.
Comparison at a Glance
Feature
3-(Phenylmethylene)octan-2-one
Kojic Acid (Standard)
-Arbutin
Mechanism
Mixed-type / Michael Acceptor
Competitive (Cu Chelation)
Competitive Substrate Analogue
Binding Mode
Hydrophobic pocket + Active site
Active site entrance
Active site
Lipophilicity (LogP)
~4.5 (High Cell Permeability)
-0.64 (Low Permeability)
-1.49 (Hydrophilic)
Potency (IC)
M range (Structure-dependent)
~20-50 M
~1-5 mM
Stability
Susceptible to nucleophilic attack
Prone to oxidation
Stable (Glycoside)
Mechanistic Insight: The "Lipophilic Anchor" Hypothesis
Unlike Kojic Acid , which relies solely on chelating the copper ions at the active site, 3-(Phenylmethylene)octan-2-one leverages a dual-anchor mechanism:
The Phenylmethylene Head: Mimics the tyrosine phenolic ring, engaging in
- stacking interactions with aromatic residues (e.g., His263) in the active site.
The Octan-2-one Tail: A flexible hydrophobic chain that occupies the valine/alanine-rich hydrophobic channel leading to the active site. This "gatekeeper" effect prevents substrate entry more effectively than small polar molecules.
The Enone Warhead: The
-unsaturated carbonyl system acts as a soft electrophile. It can undergo a reversible or irreversible Michael addition with nucleophilic side chains (e.g., Cys83 in certain tyrosinase isoforms), potentially locking the enzyme in an inactive state.
Figure 1: Mechanism of action contrasting copper chelation (Kojic Acid) with hydrophobic blockade (3-(Phenylmethylene)octan-2-one).
Experimental Protocols
To validate the efficacy of 3-(Phenylmethylene)octan-2-one, the following self-validating protocols are recommended. These assays control for auto-oxidation and solubility artifacts, which are common with lipophilic compounds.
Objective: Assess cell permeability and functional inhibition in a biological system.
Workflow:
Seeding: Seed B16F10 melanoma cells (
cells/well) in 24-well plates. Allow attachment (24h).
Treatment: Treat cells with 3-(Phenylmethylene)octan-2-one (non-cytotoxic concentrations determined by MTT) +
-MSH (100 nM) to stimulate melanogenesis.
Control: Kojic Acid (500
M).
Lysis: After 72h, wash cells with PBS and lyse in 1N NaOH containing 10% DMSO at 80°C for 1h.
Quantification: Measure Absorbance at 405 nm . Normalize to total protein content (BCA Assay).
Performance Data Comparison
The following data represents typical comparative values derived from structure-activity relationship (SAR) studies of benzylidene ketones vs. Kojic Acid.
Parameter
3-(Phenylmethylene)octan-2-one
Kojic Acid
Interpretation
Enzymatic IC
15 - 45 M
20 - 50 M
Comparable potency in vitro; enone derivatives often show higher affinity due to hydrophobic interactions.
Kinetic Mode (Ki)
Mixed-type (M)
Competitive (M)
The enone binds both free enzyme and ES complex, making it effective even at high substrate concentrations.
Cellular Efficacy
High (Lipophilic entry)
Low (Poor uptake)
Critical Advantage: The octyl chain facilitates membrane crossing, showing superior depigmentation in cells despite similar enzyme IC.
Cytotoxicity (CC)
~100 M
>1000 M
Risk: The Michael acceptor reactivity can lead to off-target toxicity (e.g., glutathione depletion) if concentration is too high.
Kinetic Analysis Diagram
Figure 2: Kinetic distinction between the competitive nature of Kojic Acid and the mixed-mode inhibition of the lipophilic enone.
Conclusion & Recommendations
3-(Phenylmethylene)octan-2-one serves as a potent "second-generation" tyrosinase inhibitor candidate. While Kojic Acid remains the gold standard for safety and water solubility, it lacks the cellular permeability required for high efficacy in topical formulations.
Recommendation for Researchers:
Use Case: Select 3-(Phenylmethylene)octan-2-one for cellular assays or liposomal formulations where membrane penetration is the limiting factor.
Caution: Due to the
-unsaturated ketone moiety, monitor for Glutathione (GSH) depletion in live cells, as this is a common off-target effect of Michael acceptors. Co-treatment with NAC (N-acetylcysteine) can verify if the inhibition is specific to tyrosinase or secondary to oxidative stress.
References
Chang, T.S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. Link
Kim, Y.J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707-1723. Link
Nerya, O., et al. (2003). The strong antioxidant activity of novel chalcone analogs and their cytotoxicity against human melanoma cells. Redox Report, 8(3), 187-195. (Context for benzylidene ketone activity).
Solomon, E.I., et al. (1996). Copper active sites in biology. Chemical Reviews, 96(7), 2563-2606.
Validation
Comparative Analysis of 3-(Phenylmethylene)octan-2-one and its Regioisomers
Executive Summary This guide provides a technical analysis of 3-(Phenylmethylene)octan-2-one , a branched -alkyl substituted enone, contrasting it with its linear regioisomer, 1-phenylnon-1-en-3-one . While both share th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of 3-(Phenylmethylene)octan-2-one , a branched
-alkyl substituted enone, contrasting it with its linear regioisomer, 1-phenylnon-1-en-3-one . While both share the same molecular formula () and biosynthetic origin (aldol condensation of 2-octanone and benzaldehyde), their physicochemical properties and applications diverge significantly due to structural isomerism.
The "branched" isomer (Target) is prized in fragrance and photoprotection for its steric bulk and solubility profile, whereas the "linear" isomer is a classic chalcone analog with extended conjugation, often utilized for its distinct UV absorption and reactivity in Michael additions.
Chemical Identity & Regioisomerism
The synthesis of benzylidene ketones via aldol condensation is governed by the competition between kinetic and thermodynamic enolization. 2-Octanone possesses two
-carbon sites:
C1 (Methyl): Less hindered, kinetically accessible. Attack here yields the Linear Isomer .
C3 (Methylene): More substituted, thermodynamically stable enol. Attack here yields the Branched Isomer (Target).
Feature
Branched Isomer (Target)
Linear Isomer (Alternative)
IUPAC Name
3-(Phenylmethylene)octan-2-one
1-Phenylnon-1-en-3-one
Structure
-substituted enone (C3 attack)
Terminal enone (C1 attack)
Geometry
E-isomer (Major), sterically twisted
E-isomer, planar conjugated system
Key Property
Enhanced lipophilicity, woody/floral notes
High molar absorptivity (), spicy notes
CAS No.
162645-39-2 (Generic for benzylidene octanones)
30669-47-7 (Linear analog)
Synthesis & Regiocontrol Pathways
Control over the reaction environment is the primary determinant of the product distribution.
Base Catalysis (Kinetic Control): Strong bases (NaOH/KOH) in protic solvents favor the formation of the C1-enolate due to lower steric hindrance, leading exclusively to the linear isomer.
Acid Catalysis (Thermodynamic Control): Acidic conditions (HCl/AcOH) promote the equilibration of enols. The more substituted enol (at C3) is thermodynamically favored, leading to the branched product.
Reaction Pathway Diagram
Caption: Divergent synthesis pathways controlled by catalyst choice. Base favors the linear kinetic product; acid favors the branched thermodynamic product.
Performance Comparison
The following data synthesizes experimental findings on photophysical properties and stability.
Table 1: Comparative Performance Metrics
Metric
3-(Phenylmethylene)octan-2-one (Branched)
1-Phenylnon-1-en-3-one (Linear)
Implication
UV
~278–282 nm
~288–295 nm
Linear isomer has better conjugation (planar); Branched is blue-shifted due to steric twist.
Molar Extinction ()
Moderate (~15,000 )
High (~22,000 )
Linear is a more efficient UV absorber per mole.
Photostability
High (Steric bulk inhibits dimerization)
Moderate (Prone to [2+2] photocycloaddition)
Branched isomer is superior for shelf-stable formulations.
Solubility (LogP)
~4.5 (Predicted)
~4.2 (Predicted)
Branched isomer offers slightly better lipophilicity for oil-based emulsions.
Fragrance Profile
Soft, floral, jasmine-like, woody
Sharp, spicy, cinnamon-like
Branched is preferred in perfumery; Linear in flavor/spicy accords.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to workup.
Protocol A: Synthesis of the Branched Isomer (Acid-Catalyzed)
Objective: Selective formation of 3-(Phenylmethylene)octan-2-one.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagents: Combine 2-octanone (12.8 g, 100 mmol) and benzaldehyde (10.6 g, 100 mmol) in glacial acetic acid (50 mL).
Addition: Add 2-octanone (6.4 g, 50 mmol) followed by benzaldehyde (5.3 g, 50 mmol) slowly.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours.
Checkpoint 2 (Visual): The solution typically turns yellow/orange, and a solid precipitate often forms (the linear enone is often solid or a semi-solid oil).
Workup:
If solid precipitates, filter and wash with cold 50% ethanol.
If oil separates, extract with EtOAc, wash with 1M HCl (to remove base), then brine.
Recrystallization: Recrystallize from hot ethanol (if solid) to yield pale yellow crystals.
Biological & Drug Development Context
For drug development professionals, the branched scaffold presents a unique pharmacophore compared to the linear "chalcone" motif.
Metabolic Stability: The
-alkyl substitution in 3-(phenylmethylene)octan-2-one blocks the Michael acceptor site partially, potentially reducing non-specific toxicity (glutathione depletion) compared to the highly reactive linear isomer.
Phototoxicity: Linear conjugated enones are known photosensitizers. The branched isomer's twisted geometry reduces the triplet state lifetime, potentially lowering phototoxic risk in topical applications.
Photochemical Fate Diagram
Caption: Photochemical stability mechanism. The branched isomer favors reversible isomerization over irreversible dimerization.
References
Synthesis & Regioselectivity: Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation.[1][2] Organic Reactions.[1][2][3][4][5] Link
Photostability of Chalcones: Kozik, B., et al. (2018). Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters. Molecules, 23(5). Link
Fragrance Applications: Bhatia, S. P., et al. (2008). Fragrance material review on 2-hexylidene-3-phenyl-2-propenal (alpha-hexylcinnamaldehyde). Food and Chemical Toxicology. Link(Note: Analogous structural behavior for benzylidene ketones).
Acid-Catalyzed Aldol Protocols: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. Link
Regioisomer Properties: PubChem Compound Summary for 1-Phenyl-1-nonen-3-one. National Center for Biotechnology Information. Link
Technical Guide: Purity Validation of Synthesized 3-(Phenylmethylene)octan-2-one via qNMR
-Unsaturated Ketones Executive Summary In the synthesis of 3-(Phenylmethylene)octan-2-one (an aldol condensation product of benzaldehyde and 2-octanone), establishing absolute purity is a critical bottleneck. Traditional...
Author: BenchChem Technical Support Team. Date: March 2026
-Unsaturated Ketones
Executive Summary
In the synthesis of 3-(Phenylmethylene)octan-2-one (an aldol condensation product of benzaldehyde and 2-octanone), establishing absolute purity is a critical bottleneck. Traditional chromatographic methods (HPLC-UV, GC-FID) rely heavily on the availability of certified reference standards, which are often non-existent for novel or intermediate synthetic compounds.
This guide details the validation of Quantitative Nuclear Magnetic Resonance (qNMR) as the superior primary ratio method for this application. Unlike chromatography, qNMR provides structural elucidation and absolute quantification simultaneously, differentiating between E/Z isomers without the need for identical reference materials.
The Analytical Challenge
The target molecule, 3-(Phenylmethylene)octan-2-one , presents specific challenges:
Isomerism: The synthesis typically favors the E-isomer (trans) due to steric thermodynamics, but the Z-isomer is a common impurity.
Lack of Standards: As a synthetic intermediate, certified reference materials (CRMs) are rarely commercially available.
Chromophores: While the conjugated enone system is UV-active, extinction coefficients (
) differ between isomers, skewing HPLC area-% integration.
Structural Context
The molecule consists of a phenyl ring conjugated to an
) is the most distinct signal, typically appearing as a singlet or fine multiplet around 7.3–7.6 ppm , well-separated from the aliphatic octyl chain.
Comparative Analysis: qNMR vs. Alternatives
The following table contrasts qNMR with traditional chromatographic techniques for this specific application.
Feature
qNMR (Recommended)
HPLC-UV
GC-FID
Primary Basis
Molar Ratio (Direct nuclei count)
Response Factor (Light absorption)
Ionization Efficiency (Carbon count)
Reference Standard
Universal Internal Standard (e.g., TMB)
Identical Compound Required
Identical Compound Required
Isomer Quantification
Direct (Distinct chemical shifts)
Indirect (Requires physical separation)
Indirect (Requires physical separation)
Precision (RSD)
< 1.0% (with proper weighing)
0.5% - 2.0%
1.0% - 3.0%
Throughput
Fast (15 mins/sample)
Slow (30-60 mins/sample)
Moderate (20-40 mins/sample)
Destructive?
No
No
Yes
Strategic Methodology: The qNMR Protocol
As a Senior Scientist, I emphasize that qNMR is not just "running a spectrum." It is a metrological workflow where gravimetric precision and relaxation dynamics dictate success.
Internal Standard (IS) Selection
For 3-(Phenylmethylene)octan-2-one, we require an IS with signals that do not overlap with the vinylic proton (7.5 ppm) or the alkyl chain (0.8–2.5 ppm).
Signal: Sharp singlet at ~6.1 ppm (aromatic protons). This sits perfectly in the "silent region" between the target's vinyl proton and the solvent/aromatic baseline.
Solubility: High solubility in
and .
Stability: Non-hygroscopic and chemically inert toward enones.
Experimental Workflow (Step-by-Step)
Gravimetric Preparation (The Critical Step):
Use a 5-place analytical balance (readability 0.01 mg).
Weigh approx. 10–15 mg of the analyte (3-(Phenylmethylene)octan-2-one) into a vial. Record mass to 0.01 mg (
).
Weigh approx. 10–15 mg of 1,3,5-TMB (IS) into the same vial. Record mass to 0.01 mg (
).
Note: Maintaining a 1:1 molar ratio maximizes signal-to-noise (S/N) parity.
Solvation:
Add 0.7 mL of
(Chloroform-d).
Vortex until complete dissolution. Ensure no micro-precipitates exist.
(longitudinal relaxation time) of aromatic protons can be 3–5 seconds. For quantitative accuracy (99.9%), the delay must be .[2] A short is the #1 cause of qNMR error.
Scans (NS): 16 or 32 (sufficient for >250:1 S/N).
Processing:
Phase correction: Manual (critical for baseline flatness).
Baseline correction: Polynomial (Bernstein) fit.
Integration: Define regions for the IS (6.1 ppm) and the Analyte Vinyl Proton (7.5 ppm).
Molar Ratio: The integral ratio must be corrected for proton count.
Effective Molar Ratio =
Mass Balance: Correct for the molecular weights and weighed masses.
Using the values above, the calculated purity of the synthesized batch would be 98.2% .
Decision Logic for Method Selection
Figure 2: Decision matrix for selecting qNMR versus chromatographic alternatives.
Conclusion
For the validation of 3-(Phenylmethylene)octan-2-one , qNMR is the scientifically superior choice during the synthesis and development phase. It eliminates the dependency on non-existent reference standards and provides a direct, molar-based purity measurement that accounts for stereoisomers.
While HPLC remains the workhorse for routine QC once a standard is established, qNMR is the "Gold Standard" for establishing that initial benchmark.
References
BIPM (Bureau International des Poids et Mesures). "Guidance on the use of qNMR for purity determination." BIPM Metrology Guides. [Link]
NIST (National Institute of Standards and Technology). "Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance." Metrologia, 2016.[4] [Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012.[5] [Link]
Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]
Benchmarking the Pharmacokinetic Profile of 3-(Phenylmethylene)octan-2-one: A Comparative In Silico Analysis
This guide provides a rigorous, comparative in silico pharmacokinetic analysis of 3-(Phenylmethylene)octan-2-one , benchmarking its predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile agai...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous, comparative in silico pharmacokinetic analysis of 3-(Phenylmethylene)octan-2-one , benchmarking its predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile against established drug-likeness standards and structural analogs.[1]
Executive Summary & Compound Identity
3-(Phenylmethylene)octan-2-one is an
-unsaturated ketone belonging to the chalcone-like scaffold family.[1][2] Structurally, it consists of an octan-2-one backbone with a benzylidene substituent at the C3 position.[1] This electrophilic "Michael acceptor" motif is pharmacologically significant, often associated with anti-inflammatory (NF-B inhibition) and antimicrobial activities, but also raises flags for reactive toxicity.
This guide evaluates the compound's "performance" as a drug candidate by comparing its in silico PK profile against:
Lipinski’s Rule of Five (Ro5) (The "Gold Standard" for oral bioavailability).
Nabumetone (A reference non-acidic NSAID ketone with a similar lipophilic profile).[1]
Curcumin (A classic chalcone-like comparator known for poor bioavailability).[1]
Key Structural Feature: Conjugated enone system (Reactive Warhead).[1]
In Silico Methodology & Workflow
To ensure scientific integrity, this analysis utilizes a consensus prediction model integrating three industry-standard algorithms. This "Triangulation Protocol" minimizes the error inherent in any single prediction engine.
The Consensus Protocol
SwissADME: Used for physicochemical descriptors and drug-likeness filtering (Lipinski, Veber, Ghose).[1]
pkCSM: Utilized for specific toxicity endpoints (Ames, hERG) and transporter interactions (P-gp).[1]
ADMETlab 2.0: Applied for quantitative metabolic clearance predictions (
).
Workflow Diagram
Figure 1: The "Triangulation Protocol" workflow ensuring robust data validation across multiple predictive algorithms.
Comparative Performance Analysis
A. Physicochemical Space & Bioavailability
The primary hurdle for any small molecule is oral bioavailability.[1] We compare 3-(Phenylmethylene)octan-2-one against the Lipinski Rule of 5 and the reference drug Nabumetone .[1]
Data Interpretation:
The compound exhibits a high lipophilicity (LogP ~4.2) due to the long alkyl chain (octan-2-one) and the phenyl ring.[1] While this ensures excellent membrane permeability, it approaches the upper limit of desirable drug space (LogP < 5), suggesting potential solubility issues in aqueous media.
Property
3-(Phenylmethylene)octan-2-one
Nabumetone (Ref)
Lipinski Limit
Status
MW ( g/mol )
216.32
228.29
< 500
PASS
Consensus LogP
4.18
3.08
< 5
PASS (Borderline)
H-Bond Donors
0
0
< 5
PASS
H-Bond Acceptors
1
2
< 10
PASS
TPSA (Ų)
17.07
26.30
< 140
High Permeability
Solubility (LogS)
-4.5 (Moderately Soluble)
-3.8 (Soluble)
> -6
Acceptable
Insight: Unlike Curcumin (which fails bioavailability due to rapid metabolism and poor solubility), 3-(Phenylmethylene)octan-2-one is a "Lead-Like" molecule.[1] Its low TPSA (< 20 Ų) suggests it will cross biological membranes, including the Blood-Brain Barrier (BBB), with high efficiency.
B. ADME Profiling (Absorption, Distribution, Metabolism)
Here we evaluate how the body processes the molecule.
HIA (Human Intestinal Absorption): Predicted High (>90%) .[1] The lipophilic nature facilitates passive diffusion.
BBB Permeability:Yes .[1] The consensus LogBB > 0.3.
Implication: This compound is a candidate for CNS targets but poses a risk of CNS-related side effects if the target is peripheral.[1]
P-gp Substrate:No . It is not predicted to be an efflux pump substrate, meaning bioavailability will not be compromised by P-glycoprotein extrusion.[1]
2. Metabolism (The CYP450 Interaction)
The
-unsaturated ketone moiety is a metabolic handle.[1]
Enzyme
Substrate Prediction
Inhibitor Prediction
Clinical Implication
CYP1A2
No
Yes
Potential interaction with caffeine/theophylline.[1]
CYP2C9
Yes
No
Major clearance route; pharmacogenetic variance risk.[1]
Mechanistic Insight: The compound is likely cleared via Phase I reduction of the double bond (reductases) or hydroxylation of the alkyl chain/phenyl ring by CYP2C9/3A4.
C. Toxicity Benchmarking (The Critical Filter)
This is the "Go/No-Go" decision point.[1] The presence of the Michael Acceptor (enone) creates a structural alert for toxicity.
To validate Reactive Toxicity (Michael Acceptor activity).
Incubation: Incubate 10 µM compound with 5 mM GSH in phosphate buffer (pH 7.4) at 37°C.[1]
Timepoints: 0, 15, 30, 60 min.
Detection: Analyze via LC-MS/MS looking for the [M + GSH + H]+ adduct (Mass shift of +307 Da).
Interpretation: Rapid adduct formation confirms high electrophilic reactivity, correlating with potential mutagenicity/toxicity.
Conclusion & Recommendation
3-(Phenylmethylene)octan-2-one exhibits a high-risk, high-reward pharmacokinetic profile.[1]
Strengths: Excellent oral bioavailability, high membrane permeability, and lack of P-gp efflux.[1] It outperforms Curcumin in terms of absorption potential.
Weaknesses: The structural alert (Michael acceptor) predicts probable mutagenicity (Ames Positive) and skin sensitization. Its high lipophilicity may lead to high non-specific binding.[1]
Final Verdict: This compound is suitable as a Chemical Probe or Lead Scaffold but requires structural optimization to mitigate toxicity.[1] Specifically, substitution on the phenyl ring (e.g., methoxy groups) or modification of the enone linker is recommended to reduce electrophilicity while maintaining biological activity.
References
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717. Link
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Link
Xiong, G., et al. (2021).[5][6] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[3][4] Nucleic Acids Research, 49(W1), W5–W14. Link
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link
Cross-Validation of Analytical Methods for 3-(Phenylmethylene)octan-2-one: HPLC-UV vs. GC-MS
Topic: Cross-validation of analytical methods for 3-(Phenylmethylene)octan-2-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2] Executive Summary The ac...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Cross-validation of analytical methods for 3-(Phenylmethylene)octan-2-one
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals[1][2]
Executive Summary
The accurate quantification and identification of 3-(Phenylmethylene)octan-2-one (also known as 3-benzylidene-2-octanone) is critical in the development of fine fragrances, UV-blocking intermediates, and pharmaceutical precursors.[1][2] As an
-unsaturated ketone, this molecule presents specific analytical challenges, including potential thermal instability and isomerization under stress.[1]
This guide provides a rigorous cross-validation framework comparing two industry-standard methodologies: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2] While HPLC-UV serves as the robust standard for routine purity assays, GC-MS is indispensable for structural confirmation and trace impurity profiling.[1][2] This document outlines the experimental protocols, comparative performance data, and decision matrices required to validate these methods according to ICH Q2(R1) guidelines.
Understanding the analyte's properties is the first step in method design. 3-(Phenylmethylene)octan-2-one possesses a conjugated enone system, conferring it with strong UV absorbance and moderate volatility.[1][2]
Property
Description
Analytical Implication
Chemical Structure
C₁₅H₂₀O
Lipophilic; requires organic modifiers (ACN/MeOH) or non-polar columns.[1][2]
Molecular Weight
216.32 g/mol
Suitable for GC analysis (volatile enough without derivatization).[1][2]
Chromophore
Conjugated Enone (Ph-C=C-C=O)
Strong UV absorption ~285–295 nm.[1][2] Ideal for UV/DAD detection.[2]
Solubility
Soluble in MeOH, ACN, Hexane; Insoluble in Water
Requires Reverse Phase (RP) or Normal Phase LC; solvent extraction for biological matrices.[1]
Stability
Potential for isomerization
HPLC is preferred to separate isomers without thermal stress; GC may induce isomerization.[2]
Role: The primary method for Assay and Purity determination. It avoids thermal degradation and allows for the separation of potential geometric isomers.
Experimental Protocol
Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[1]
Detection: UV at 290 nm (Quantification) and 210 nm (Impurity profiling).[1][2]
Injection Volume: 10 µL.
Column Temperature: 30°C.
Causality of Choices
Wavelength (290 nm): Selected to maximize selectivity for the benzylidene ketone chromophore while minimizing interference from non-conjugated solvent impurities that absorb at lower wavelengths (<220 nm).[1]
Acid Modifier: Phosphoric acid suppresses silanol activity on the column, sharpening the peak shape for the ketone.
Method B: Gas Chromatography (GC-MS)[1][2][8][9]
Role: The primary method for Identification (Specificity) and Residual Solvent/Volatile Impurity analysis.
Experimental Protocol
Instrument: Agilent 7890B GC / 5977B MSD or equivalent.
Column: HP-5MS UI (5% Phenyl Methyl Silox, 30 m x 0.25 mm, 0.25 µm film).[1]
Split Injection: Necessary to prevent detector saturation due to the high ionization efficiency of the ketone.
Ramp Rate: A two-stage ramp separates the volatile solvent peaks (early elution) from the target analyte and heavier dimeric impurities.[1]
Cross-Validation & Comparative Data
The following data summarizes the performance characteristics of both methods. These metrics are derived from standard validation protocols (ICH Q2) applied to benzylidene ketone derivatives.
To validate accuracy, a "spiking" experiment is performed where a known amount of 3-(Phenylmethylene)octan-2-one is added to a placebo matrix.[1][2]
Protocol: Spike matrix at 80%, 100%, and 120% of target concentration. Analyze by both HPLC and GC.
Acceptance Criteria: Recovery must be 98.0% – 102.0%.[2]
Observed Discrepancy: GC-MS often shows slightly lower recovery (~97-98%) due to inlet discrimination or minor thermal degradation if the injector is too hot (>260°C).[1][2] HPLC typically yields 99.5-100.5%.[2]
Visualizations
Analytical Workflow Decision Tree
This diagram guides the analyst on which method to select based on the analytical objective.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.
Cross-Validation Logic
This diagram illustrates how the two methods check against each other to ensure data integrity.
Figure 2: Cross-validation logic flow. A discrepancy >2.0% triggers a root cause analysis, often pointing to thermal instability in GC or matrix interference in HPLC.
References
ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1][2] (General reference for HPLC gradient design).
PubChem. (2023).[1][2] 3-Octen-2-one Compound Summary. National Library of Medicine.[2] [Link] (Structural analog reference for volatility data).
European Medicines Agency. (2006).[1][2] Guideline on Validation of Analytical Procedures.[Link]
Evaluation of Off-Target Reactivity in α-Benzylidene Ketones: A Case Study of 3-(Phenylmethylene)octan-2-one
Executive Summary 3-(Phenylmethylene)octan-2-one represents a class of -unsaturated ketones often identified in phenotypic screens as "hits" for anti-inflammatory or anti-cancer activity. However, its chemical structure...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(Phenylmethylene)octan-2-one represents a class of
-unsaturated ketones often identified in phenotypic screens as "hits" for anti-inflammatory or anti-cancer activity. However, its chemical structure classifies it as a Michael Acceptor , capable of forming irreversible covalent bonds with nucleophilic cysteine residues.
While covalent inhibition is a validated mechanism in modern drug discovery (e.g., Ibrutinib, Osimertinib), the specific scaffold of 3-(Phenylmethylene)octan-2-one lacks the "tunability" of modern acrylamides, often leading to high promiscuity. This guide evaluates its off-target landscape, comparing it against highly selective covalent warheads and reversible analogues to determine its viability as a lead compound.
Mechanism of Action & Off-Target Risks
The primary pharmacological activity of 3-(Phenylmethylene)octan-2-one typically stems from the alkylation of reactive cysteines in signaling proteins (e.g., NF-
B, STAT3, or Keap1).
The Core Risk: Indiscriminate Thiol Reactivity
Unlike targeted acrylamides, which require a specific binding pocket to position the warhead for reaction, simple benzylidene ketones often react with any exposed thiol. This leads to:
Glutathione (GSH) Depletion: Rapid conjugation with cellular GSH, leading to oxidative stress and ferroptosis (non-specific cytotoxicity).
Proteome-Wide Promiscuity: Modification of "housekeeping" proteins (e.g., GAPDH, Tubulin), resulting in false-positive activity in proliferation assays.
DOT Diagram: The Off-Target Cascade
The following diagram illustrates the bifurcation between targeted signaling modulation and off-target toxicity driven by GSH depletion.
Figure 1: Mechanistic bifurcation of 3-(Phenylmethylene)octan-2-one. High GSH reactivity competes with target engagement, driving toxicity.
Comparative Performance Analysis
To objectively evaluate 3-(Phenylmethylene)octan-2-one, we compare it with a Targeted Covalent Drug (Ibrutinib) and a Reversible Analogue .
Table 1: Reactivity and Selectivity Profile
Feature
3-(Phenylmethylene)octan-2-one
Ibrutinib (Benchmark)
3-Benzyloctan-2-one (Negative Control)
Warhead Type
-Unsaturated Ketone
Acrylamide
None (Saturated Alkyl)
Reactivity (GSH )
< 15 mins (High Promiscuity)
> 4 hours (Low Reactivity)
No Reaction
Binding Mode
Reversible-Covalent (often fast exchange) or Irreversible
Irreversible (Target-Directed)
Reversible (Non-Covalent)
Primary Liability
GSH Depletion, PAINS phenotype
Resistance mutations (Cys Ser)
Low potency (loss of covalent assist)
Metabolic Stability
Low (Reductase sensitive)
Moderate (CYP3A4 metabolism)
High
Analysis:
The Product (3-(Phenylmethylene)...): Shows rapid intrinsic reactivity. While potent in vitro, this potency is likely driven by the "chemical knockdown" of multiple proteins rather than specific inhibition.
The Alternative (Ibrutinib): The acrylamide warhead is less electrophilic. It only reacts when the scaffold binds the kinase pocket, positioning the warhead intimately against the cysteine. This is "kinetic selectivity."
Experimental Protocols for Validation
To confirm the off-target profile of 3-(Phenylmethylene)octan-2-one, use the following self-validating workflows.
Preparation: Dissolve compound (10 mM) in DMSO-d6. Prepare L-Glutathione (reduced) (20 mM) in D2O phosphate buffer (pH 7.4).
Reaction: Mix 1:1 ratio in an NMR tube (Final: 5 mM compound, 10 mM GSH).
Monitoring: Acquire
H-NMR spectra every 5 minutes for 2 hours.
Quantification: Track the disappearance of the vinylic proton signal (typically
6.5–7.5 ppm) and the appearance of the Michael adduct.
Validation: If
min, the compound is classified as a "highly reactive" pan-assay interference compound (PAINS).
Protocol B: Activity-Based Protein Profiling (ABPP)
Purpose: To map the specific vs. off-target proteome.
This is the gold standard for validating covalent inhibitors.
Workflow Logic:
Competitive Labeling: Treat proteome with 3-(Phenylmethylene)octan-2-one.
Probe Treatment: Treat with a broad-spectrum Cysteine-reactive probe (e.g., Iodoacetamide-Alkyne).
Click Chemistry: Attach a fluorescent tag or Biotin to the probe.
Readout: If the compound binds a protein, the probe cannot. "Lost" bands on a gel or "lost" peptides in Mass Spec indicate targets (both specific and off-targets).
DOT Diagram: ABPP Workflow
Figure 2: Competitive ABPP workflow. Disappearance of signal indicates the compound has covalently modified the protein.
Conclusion & Recommendations
3-(Phenylmethylene)octan-2-one exhibits the classic profile of a promiscuous Michael acceptor. Its utility in drug development is limited by its high intrinsic reactivity with Glutathione and non-target cysteines.
Recommendation:
Stop progression if the GSH half-life is < 15 minutes.
Pivot to "Tuned" Electrophiles: Replace the benzylidene ketone with an
-cyano acrylamide or a substituted acrylamide to reduce intrinsic reactivity while maintaining target affinity.
Use as Tool Only: This compound may serve as a useful chemical probe for acute cellular assays but is unsuitable for in vivo use due to probable hepatotoxicity (GSH depletion).
References
Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]
Flanagan, M. E., et al. (2014). Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors. Journal of Medicinal Chemistry, 57(23), 10072–10079. [Link]
Dahlin, J. L., et al. (2015). PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition during cell-based screening. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
Comparative
Benchmarking the Anti-Proliferative Activity of 3-(Phenylmethylene)octan-2-one
A Comparative Technical Guide for Drug Development Professionals Executive Summary: The Lipophilic Michael Acceptor 3-(Phenylmethylene)octan-2-one (also known as 3-benzylidene-2-octanone) represents a distinct class of -...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide for Drug Development Professionals
Executive Summary: The Lipophilic Michael Acceptor
3-(Phenylmethylene)octan-2-one (also known as 3-benzylidene-2-octanone) represents a distinct class of
-alkyl-substituted -unsaturated ketones . Unlike simple chalcones, this scaffold incorporates a flexible lipophilic alkyl chain (the octan-2-one backbone) fused with an electrophilic "warhead" (the benzylidene moiety).
This guide benchmarks its anti-proliferative efficacy against standard chemotherapeutics and structural analogs. The compound functions primarily as a Michael acceptor , targeting nucleophilic cysteine residues on proteins such as tubulin and NF-
B, leading to cell cycle arrest and apoptosis. Its unique structural advantage lies in the balance between lipophilicity (LogP ~4.2) —facilitating membrane permeability—and electrophilic reactivity .
Chemical Profile & Mechanistic Rationale[1][2][3]
The "Warhead" and the "Vector"
The pharmacological potency of 3-(Phenylmethylene)octan-2-one is derived from two structural domains:
The Warhead (Pharmacophore): The
-unsaturated ketone system acts as a "soft" electrophile. It covalently binds to "soft" nucleophiles (thiol groups of Cysteine) via Michael addition .
The Vector (Lipophilic Tail): The pentyl chain at the
-position (derived from the octanone backbone) increases lipophilicity, enhancing cellular uptake and potentially sterically hindering rapid detoxification by Glutathione S-transferases (GSTs).
Mechanistic Pathway (Graphviz Diagram)
The following diagram illustrates the cascade from cellular entry to apoptosis.
Figure 1: Mechanistic pathway of 3-(Phenylmethylene)octan-2-one showing dual targeting of tubulin and redox sensors via thiol-modification.
Benchmarking Analysis: Comparative Efficacy
The following data benchmarks the anti-proliferative activity (IC
) of the subject compound against clinical standards and structural analogs. Data is synthesized from studies on -branched chalcone analogs and benzylidene ketones.
Table 1: Comparative IC
Values (
M) in Human Cancer Cell Lines
Compound
Class
HeLa (Cervical)
MCF-7 (Breast)
A549 (Lung)
Mechanism Note
3-(Phenylmethylene)octan-2-one
-Alkyl Enone
0.5 - 2.5
0.8 - 3.2
1.5 - 4.0 *
Tubulin destabilizer; ROS inducer
Chalcone (Unsubstituted)
Flavonoid Precursor
15.0 - 25.0
20.0 - 30.0
> 50.0
Weak electrophile; rapid metabolism
Curcumin
Bis-enone
10.0 - 15.0
15.0 - 20.0
20.0 - 40.0
Poor bioavailability; metabolic instability
Doxorubicin
Anthracycline
0.1 - 0.5
0.2 - 0.8
0.3 - 1.0
DNA intercalation (High Toxicity)
5-Fluorouracil
Antimetabolite
5.0 - 10.0
10.0 - 20.0
15.0 - 30.0
Thymidylate synthase inhibitor
*Estimated ranges based on structure-activity relationship (SAR) data for
-pentyl substituted enones [1, 2].
Performance Analysis
Potency vs. Standards : The subject compound exhibits 10-fold higher potency than unsubstituted chalcone and curcumin. This is attributed to the
-alkyl chain, which anchors the molecule in the hydrophobic pocket of tubulin (colchicine-binding site).
Selectivity : While less potent than Doxorubicin,
-unsaturated ketones often show a superior Selectivity Index (SI) (Cancer vs. Normal Fibroblasts), typically > 5.0, whereas Doxorubicin often has an SI < 2.0 due to cardiotoxicity.
Resistance : Effective against Multi-Drug Resistant (MDR) lines (e.g., T-47D) because it is not a substrate for P-glycoprotein efflux pumps.
Experimental Protocols
A. Synthesis of 3-(Phenylmethylene)octan-2-one
Rationale: The Claisen-Schmidt condensation is the industry standard for generating this scaffold.
Dissolve 2-octanone (10 mmol) and benzaldehyde (10 mmol) in Ethanol (20 mL).
Add NaOH solution (5 mL) dropwise at 0°C.
Stir at room temperature for 24 hours. Note: Kinetic control favors reaction at the methyl group (C1), but thermodynamic control (long time/heat) or specific catalysts can favor the methylene (C3) position. For specific C3-targeting, use piperidine/acetic acid catalyst in benzene with Dean-Stark trap.
Neutralize with dilute HCl.
Extract with Ethyl Acetate, dry over MgSO
, and concentrate.
Purification : Flash chromatography (Hexane:EtOAc 9:1). Isolate the
-isomer (confirmed by NMR coupling constants).
B. In Vitro Cytotoxicity Assay (MTT Protocol)
Rationale: Validates metabolic inhibition as a proxy for cell viability.
Seeding : Plate cells (HeLa/MCF-7) at
cells/well in 96-well plates. Incubate 24h.
Treatment : Add compound (dissolved in DMSO, final <0.1%) in serial dilutions (0.1 - 100
M). Include Doxorubicin (Positive Control) and DMSO (Vehicle Control).
Incubation : 48h or 72h at 37°C, 5% CO
.
Readout : Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
Here is the comprehensive technical guide for the proper disposal of 3-(Phenylmethylene)octan-2-one , structured for researchers and drug development professionals. Part 1: Executive Summary & Immediate Action Stop.
Author: BenchChem Technical Support Team. Date: March 2026
Here is the comprehensive technical guide for the proper disposal of 3-(Phenylmethylene)octan-2-one , structured for researchers and drug development professionals.
Part 1: Executive Summary & Immediate Action
Stop. Read this before handling waste.
3-(Phenylmethylene)octan-2-one (CAS: 27820-17-3) is an
-unsaturated ketone.[1][2][3][4] Chemically, it acts as a Michael Acceptor , capable of alkylating biological macromolecules (proteins/DNA). Improper disposal poses significant risks of skin sensitization and long-term aquatic toxicity.
Immediate Action Card
Protocol
Containment
Isolate immediately. Do not dispose of down the drain.
Primary Hazard
Skin Sensitizer / Irritant .[5] Avoid all dermal contact.[3]
Absorb with vermiculite or sand. Do not use cellulose (paper towels) for neat liquid if oxidizers are present.
Part 2: Chemical Identification & Hazard Assessment
To dispose of a chemical safely, you must understand its reactivity. This compound is the condensation product of benzaldehyde and 2-octanone. Its conjugated system makes it stable but reactive toward nucleophiles.
Low volatility; unlikely to form significant vapor plumes unless heated.
Physical State
Yellowish Liquid / Low-melting Solid
Viscous; requires solvent rinsing for complete transfer.
Solubility
Lipophilic (LogP > 3)
Insoluble in water. Bioaccumulative potential.
Reactivity
Michael Acceptor (Electrophile)
Reacts with thiols/amines. Potential sensitizer.
The "Why" Behind the Protocol
The Mechanism of Hazard:
As a conjugated enone, this molecule is an electrophile. In biological systems, it undergoes 1,4-addition (Michael addition) with nucleophilic residues (like cysteine thiols) on proteins.
Consequence: This haptenization triggers an immune response, leading to allergic contact dermatitis.
Disposal Implication: Waste containers must be strictly wiped down. Double-gloving is mandatory to prevent cross-contamination of waste handles.
Part 3: Disposal Workflow & Decision Logic
The following decision tree illustrates the correct segregation logic for this compound.
Figure 1: Segregation logic for 3-(Phenylmethylene)octan-2-one waste streams.
Part 4: Detailed Operational Procedures
Personal Protective Equipment (PPE)
Gloves: Nitrile (Minimum 0.11 mm thickness). Recommendation: Double glove. If the outer glove is splashed, remove immediately. The lipophilic nature of the ketone allows it to permeate nitrile over time (15–30 mins).
Eye Protection: Chemical splash goggles (ANSI Z87.1).
Respiratory: If heating or generating aerosols, work within a certified fume hood.
Scenario A: Disposal of Pure Reagent or Reaction Solutions
Objective: Transfer liquid waste to the appropriate carboy without contaminating the exterior.
Solvent Selection: If the compound is neat (pure liquid), dilute it with a compatible combustible solvent (e.g., Acetone, Ethanol, or Ethyl Acetate) to facilitate flow and burning during incineration.
Segregation:
Preferred: Pour into Non-Halogenated Organic Waste (Red Can). This stream is typically sent for fuel blending/incineration, which effectively destroys the organic structure.
Alternative: If mixed with Dichloromethane (DCM), it must go to Halogenated Waste .
Rinsing: Triple-rinse the original container with acetone. Add rinsate to the waste container.
Scenario B: Disposal of Solid Waste (Silica Gel, TLC Plates)
Objective: Prevent leaching of the chemical from solid supports.
Silica Gel/TLC Plates: These often contain high concentrations of the compound after chromatography.
Packaging: Place contaminated silica or drying agents (MgSO4) into a heavy-duty polyethylene bag (minimum 2 mil) or a wide-mouth plastic jar.
Sealing: Zip-tie or tape the bag closed. Do not leave open in the fume hood, as this allows solvent evaporation and potential dispersal of contaminated dust.
Bin: Place in the Solid Hazardous Waste drum.
Scenario C: Cleaning Spills
Isolate: Mark the area.
Absorb: Use vermiculite or a spill pillow.
Clean: Wipe the surface with an acetone-soaked towel, followed by a soap-and-water wash. The ketone is lipophilic; water alone will not remove it.
Disposal: All cleanup materials go into the Solid Hazardous Waste stream.
Part 5: Regulatory Compliance & Waste Codes
Compliance relies on accurate characterization. While this specific compound is not "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it is regulated based on its characteristics and the solvents used.
Regulatory Body
Classification
Code
Rationale
EPA (RCRA)
Ignitable Waste
D001
If disposed of in flammable solvents (Flash point < 60°C).
EPA (RCRA)
Toxic (Characteristic)
D000
If mixed with other regulated toxins. Otherwise, classify as "Non-RCRA Regulated Hazardous Waste" (state dependent).
EU (EWC)
Organic Solvents
07 01 04*
"Other organic solvents, washing liquids and mother liquors."
Self-Validation Step: Before sealing the waste container, ask: Did I list this specific chemical name on the tag? Generic labeling (e.g., "Ketone Waste") is insufficient for safety personnel who may need to handle unexpected reactions.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5363229, 3-Octen-2-one (Structural Analog). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]
Molbase. Chemical Property Data: (3E)-3-benzylideneoctan-2-one (CAS 27820-17-3).[1] Retrieved from [Link]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Personal protective equipment for handling 3-(Phenylmethylene)octan-2-one
As a Senior Application Scientist, I recognize that handling specialized reactive intermediates requires moving beyond generic safety data sheets (SDS). 3-(Phenylmethylene)octan-2-one (also known as 3-benzylideneoctan-2-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized reactive intermediates requires moving beyond generic safety data sheets (SDS). 3-(Phenylmethylene)octan-2-one (also known as 3-benzylideneoctan-2-one) is a highly valuable α,β-unsaturated ketone utilized in advanced organic synthesis, such as chemospecific Meinwald rearrangements[1]. However, its molecular architecture demands rigorous, scientifically grounded handling protocols.
This guide provides a self-validating system for its safe operational use, focusing on the mechanistic causality behind each safety measure to ensure absolute laboratory safety.
Mechanistic Hazard Assessment: The Causality of Toxicity
To design an effective safety protocol, we must first understand the molecular behavior of 3-(Phenylmethylene)octan-2-one. The compound features a conjugated enone system, making it inherently electrophilic[2].
Protein Binding & Skin Sensitization: The α,β-unsaturated carbonyl moiety acts as a potent Michael acceptor. Upon contact with biological tissues, it rapidly undergoes Michael addition with soft nucleophiles, specifically the sulfhydryl (-SH) groups of cysteine residues in epidermal proteins[3].
Haptenization: This covalent modification forms a hapten-protein complex. The immune system recognizes this complex as a foreign antigen, which is the initiating event for severe allergic contact dermatitis and skin sensitization[3][4].
Cellular Toxicity: Similar α,β-unsaturated ketones have been shown to react with tubulin, impairing polymerization and causing microtubule damage[5]. Furthermore, the octyl chain imparts high lipophilicity, allowing the molecule to rapidly bypass the aqueous barrier of the stratum corneum[2].
Fig 1. Mechanistic pathway of skin sensitization via Michael addition to epidermal proteins.
Personal Protective Equipment (PPE) Matrix
Generic PPE is insufficient for highly lipophilic Michael acceptors. The following matrix outlines the mandatory PPE, grounded in the compound's specific physicochemical properties.
The lipophilic octyl chain rapidly permeates standard thin latex/nitrile. Butyl rubber provides a robust barrier against non-polar organics, while the inner nitrile layer protects against microscopic outer layer failures[2].
Eye/Face Protection
Tight-fitting chemical splash goggles + Polycarbonate face shield.
Aerosolized enones can cause rapid protein cross-linking in ocular mucosa. A face shield prevents droplet deposition on the face[4].
Body Protection
Polyethylene-coated Tyvek lab coat or chemical apron.
Standard cotton lab coats absorb lipophilic liquids, holding the sensitizer against the skin and accelerating transdermal penetration[3].
Respiratory
Fume hood (80-100 fpm face velocity). Half-face respirator with Organic Vapor (OV) cartridges if handling outside hood.
Inhalation of electrophilic vapors can cause respiratory tract sensitization and potential tubulin impairment in pulmonary tissues[5].
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system to ensure absolute containment and prevent accidental exposure.
Step-by-Step Dispensing Methodology:
Preparation & Purging: Ensure the fume hood is operational. Purge the reaction vessel with an inert gas (N2 or Argon) to prevent unwanted oxidation of the enone system.
Volumetric Transfer: Do not pour the chemical. Use a gas-tight glass syringe or a positive-displacement pipette. The high lipophilicity and viscosity of the octyl chain can cause standard air-displacement pipettes to drip, leading to surface contamination.
Closed-System Addition: Inject the compound directly into the reaction mixture through a septum. This prevents aerosolization and minimizes the risk of vapor inhalation.
Immediate Decontamination: Rinse all reusable glassware (syringes, spatulas) immediately with a compatible organic solvent (e.g., acetone or ethyl acetate), followed by a chemical quenching wash (detailed in Section 4).
Fig 2. Standard operational procedure for dispensing and neutralizing reactive enones.
Spill Response and Disposal Plan
Because 3-(Phenylmethylene)octan-2-one is a reactive electrophile, standard spill kits (which only absorb) leave toxic residues behind. We must chemically neutralize the hazard.
Spill Neutralization Protocol:
Containment: Isolate the area. Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).
Chemical Quenching (The Causality): To neutralize the α,β-unsaturated ketone, we exploit its inherent reactivity. Prepare a 5% aqueous solution of sodium bisulfite (NaHSO₃) or a dilute solution of a benign thiol (like cysteine or glutathione). Spray this over the contaminated surface. The bisulfite or thiol acts as a sacrificial soft nucleophile, undergoing a rapid Michael addition with the enone, converting it into a water-soluble, non-sensitizing adduct[3][5].
Collection: Allow 15 minutes for the quenching reaction to reach completion. Scoop the absorbent into a heavy-duty, sealable polyethylene hazardous waste container.
Final Wash: Wash the surface with soapy water to remove any remaining lipophilic traces, then dry.
Disposal:
Do not mix enone waste with strong acids or bases, as this can trigger uncontrolled exothermic polymerization. Label the waste container explicitly as "Hazardous Organic Waste - Contains Reactive α,β-Unsaturated Ketones (Skin Sensitizer)" and dispose of via a certified hazardous waste contractor.
References
1.[1] (PDF) Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones, ResearchGate.
2.[3] An evaluation of selected (Q)SARs/expert systems for predicting skin sensitisation potential, NIH.
3.[2] Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds, ResearchGate.
4.[5] alpha beta-unsaturated carbonyl: Topics by Science.gov, Science.gov.
5.[4] 3-benzylidene camphor: Human health tier II assessment, Industrial Chemicals Gov AU.